molecular formula C7H8FNOS B1426112 S-(4-Fluorophenyl)-S-methyl-sulfoximine CAS No. 635311-89-6

S-(4-Fluorophenyl)-S-methyl-sulfoximine

Cat. No.: B1426112
CAS No.: 635311-89-6
M. Wt: 173.21 g/mol
InChI Key: MVTOEAWASXYEKY-UHFFFAOYSA-N
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Description

S-(4-Fluorophenyl)-S-methyl-sulfoximine (CAS 635311-89-6) is a high-value sulfoximine derivative of significant interest in chemical research and development, particularly in the fields of agrochemistry and medicinal chemistry . As a member of the sulfoximine class, this compound is part of a group that has garnered increasing attention for its utility in drug discovery and the development of novel crop protection agents . Its molecular structure, characterized by the S=N moiety, often contributes to enhanced metabolic stability and desirable binding properties in bioactive molecules, making it a versatile building block or intermediate for the synthesis of more complex target compounds . Researchers utilize this chemical in projects aimed at modulating enzyme systems and creating molecules with specific biological activities . The compound is offered for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(4-fluorophenyl)-imino-methyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTOEAWASXYEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635311-89-6
Record name (4-fluorophenyl)(imino)methyl-lambda6-sulfanone
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Foundational & Exploratory

Enantioselective Synthesis of S-(4-Fluorophenyl)-S-methyl-sulfoximine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Chiral Sulfoximines in Medicinal Chemistry

The sulfoximine moiety has emerged as a compelling structural motif in modern drug discovery, valued for its unique stereochemical and physicochemical properties.[1][2] As a bioisosteric replacement for more traditional functional groups, the chiral S(VI) center of a sulfoximine offers a three-dimensional scaffold that can engage in specific hydrogen bonding interactions and enhance metabolic stability, making it an attractive feature in the design of novel therapeutics.[3][4] The enantiomers of a chiral sulfoximine can exhibit profoundly different biological activities, necessitating precise stereochemical control during synthesis.[3][5] This guide provides an in-depth technical overview of the enantioselective synthesis of S-(4-Fluorophenyl)-S-methyl-sulfoximine, a key building block for various pharmacologically active agents. We will explore cutting-edge catalytic strategies, offering field-proven insights into experimental design and execution.

Strategic Approaches to Asymmetric Sulfoximine Synthesis

The asymmetric construction of the sulfur stereocenter in sulfoximines has been a significant synthetic challenge.[2] Historically, methods relied on the separation of racemic mixtures or the use of stoichiometric chiral auxiliaries. However, recent advancements in catalysis have opened new avenues for highly efficient and enantioselective syntheses. The primary strategies can be broadly categorized as:

  • Catalytic Asymmetric Imidation of Sulfoxides: This approach involves the direct, enantioselective formation of the S=N bond from a prochiral or racemic sulfoxide.

  • Catalytic Asymmetric C-S Bond Formation: These methods construct the chiral sulfur center by forming a new carbon-sulfur bond in an enantioselective manner. This includes the arylation or alkylation of sulfur-based nucleophiles.

  • Kinetic Resolution: In this strategy, a chiral catalyst selectively transforms one enantiomer of a racemic sulfoximine, allowing for the separation of the unreacted, enantioenriched starting material.

This guide will focus on two prominent and highly effective catalytic methods: a copper-catalyzed asymmetric S-arylation of a chiral sulfinamide and a rhodium-catalyzed kinetic resolution of a racemic sulfoximine.

Methodology 1: Copper-Catalyzed Asymmetric S-Arylation

A robust strategy for the synthesis of enantioenriched aryl sulfoximines involves the copper-catalyzed S-arylation of readily accessible chiral sulfinamides.[6][7] This method offers excellent control over the stereochemistry at the sulfur atom. The key to this approach is the chemoselective arylation of the sulfur atom over the nitrogen atom of the sulfinamide.

Causality Behind Experimental Choices

The choice of a copper catalyst is crucial, as it facilitates the oxidative coupling between the sulfinamide and an aryl boronic acid or a diaryliodonium salt.[6][7][8] The use of a chiral ligand, while not always necessary when starting with an enantiopure sulfinamide, can be employed to further enhance stereocontrol. The selection of a sterically hindered base is often critical to prevent the competing N-arylation.[7]

Experimental Workflow: S-Arylation

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_product Final Product start1 Enantiopure S-Methyl-sulfinamide reaction S-Arylation Reaction (Heated) start1->reaction start2 (4-Fluorophenyl)boronic Acid or Diaryliodonium Salt start2->reaction reagent1 Copper(I) or Copper(II) Catalyst (e.g., Cu(OAc)2) reagent1->reaction reagent2 Base (e.g., hindered amine) reagent2->reaction reagent3 Solvent (e.g., DMSO) reagent3->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Enantiopure This compound purification->product

Caption: Workflow for Copper-Catalyzed S-Arylation.

Detailed Protocol: Copper-Catalyzed S-Arylation
  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the enantiopure S-methyl-sulfinamide (1.0 equiv), (4-fluorophenyl)boronic acid (1.5 equiv), copper(II) acetate (0.1 equiv), and a suitable sterically hindered amine base (2.0 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting sulfinamide.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiopure this compound.

  • Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC analysis.

Methodology 2: Rhodium-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique for obtaining enantiopure compounds from a racemic mixture. Rhodium(III) catalysis, particularly with chiral cyclopentadienyl (Cp*) ligands, has proven highly effective for the kinetic resolution of racemic sulfoximines via C-H functionalization.[9]

Causality Behind Experimental Choices

This strategy relies on the chiral rhodium catalyst selectively reacting with one enantiomer of the racemic sulfoximine in a C-H activation/annulation cascade with a coupling partner, such as a diazo compound.[9] The choice of the chiral ligand is paramount, as it dictates the enantiodiscrimination. The unreacted sulfoximine enantiomer is recovered with high enantiomeric excess.

Reaction Mechanism: Rhodium-Catalyzed Kinetic Resolution

G racemate Racemic (R/S)-(4-Fluorophenyl) -S-methyl-sulfoximine R_enantiomer (R)-Sulfoximine racemate->R_enantiomer Separation S_enantiomer (S)-Sulfoximine (Recovered) racemate->S_enantiomer Separation catalyst [Rh(III)Cp*Cl2]2 + Chiral Ligand reaction C-H Activation & Annulation catalyst->reaction diazo Diazo Compound (Coupling Partner) diazo->reaction R_enantiomer->reaction product Cyclized Byproduct reaction->product

Caption: Rhodium-Catalyzed Kinetic Resolution Mechanism.

Detailed Protocol: Rhodium-Catalyzed Kinetic Resolution
  • Catalyst Pre-formation: In a glovebox, charge a vial with the rhodium(III) precursor (e.g., [Cp*RhCl2]2), the chiral ligand, and a silver salt (e.g., AgSbF6) in a suitable solvent (e.g., dichloroethane). Stir at room temperature to allow for ligand exchange and catalyst activation.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the racemic this compound (1.0 equiv) and an additive (e.g., a chiral carboxylic acid) in the reaction solvent.

  • Reaction Initiation: Add the pre-formed active catalyst solution to the sulfoximine mixture, followed by the slow addition of the diazo compound (0.5-0.6 equiv) via syringe pump over several hours.

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining sulfoximine. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of the recovered starting material.

  • Workup and Purification: Upon reaching the desired conversion, quench the reaction and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to separate the unreacted, enantioenriched this compound from the cyclized product derived from the other enantiomer.

Data Summary: Comparison of Synthetic Strategies

The choice of synthetic route often depends on the desired scale, available starting materials, and required enantiopurity. Below is a comparative summary of typical outcomes for related systems reported in the literature.

StrategyCatalyst SystemTypical Yield (%)Typical Enantiomeric Excess (ee)Key Advantages
S-Arylation Copper(II) Acetate70-90%>98%High yields, excellent stereocontrol, readily available starting materials.[7]
Kinetic Resolution Rhodium(III)/Chiral Cp*40-50% (recovered)>99%Access to highly enantioenriched material, broad substrate scope.[9]
S-Alkylation Rhodium(II) Carboxylate80-95%up to 98%Mild conditions, high yields and enantioselectivity.[3][5]

Note: Yields and ee values are representative and can vary based on the specific substrate and reaction conditions.

Conclusion and Future Outlook

The enantioselective synthesis of this compound and its analogs is a rapidly advancing field, driven by the increasing importance of this scaffold in medicinal chemistry.[2] Catalytic methods, particularly those employing copper and rhodium, offer powerful and practical solutions for accessing these valuable compounds with high stereopurity.[6][8][9] Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals and organocatalysis, further expanding the synthetic chemist's toolkit for the construction of complex, chiral sulfur-containing molecules.[10]

References

  • Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent.
  • Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkyl
  • Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent.
  • Recent Advances in Asymmetric Synthesis of Chiral-at-Sulfur Sulfoximines.
  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PubMed.
  • Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality.
  • Rhodium-Catalyzed Synthesis of Chiral Sulfoximines and 1,2-Benzothiazines. Thieme.
  • Transition-Metal-Free Arene C‒H Functionalization for the Synthesis of Sulfoximines. Wiley Online Library.
  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PubMed Central.
  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society.
  • Synthesis of Sulfoximines by Copper-Catalyzed Oxidative Coupling of Sulfinamides and Aryl Boronic Acids. American Chemical Society.
  • Rhodium-Catalyzed Enantioselective N-Allyl
  • Synthesis of Sulfoximines by Copper-Catalyzed Oxidative Coupling of Sulfinamides and Aryl Boronic Acids. PubMed.
  • Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Organic Chemistry Portal.

Sources

S-(4-Fluorophenyl)-S-methyl-sulfoximine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to S-(4-Fluorophenyl)-S-methyl-sulfoximine: Properties, Synthesis, and Applications for Drug Development Professionals

Executive Summary: The sulfoximine functional group has emerged from relative obscurity to become a "rising star" in modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] As a chiral, tetrahedral scaffold, it provides a three-dimensional exit vector not available in its achiral sulfone analogue, while also improving aqueous solubility and metabolic stability. This guide focuses on a key exemplar of this class, this compound, providing an in-depth analysis of its chemical structure, core properties, validated synthetic protocols, and its strategic application in contemporary drug discovery programs. For researchers and drug development professionals, this document serves as a comprehensive technical resource on a scaffold of increasing importance.

Chemical Identity and Physicochemical Properties

This compound is a versatile small molecule scaffold that has garnered interest for its potential applications in medicinal chemistry.[3] Its structure incorporates a fluorinated aromatic ring, a methyl group, and the defining sulfoximine moiety, all of which contribute to its unique chemical character.

Structure and Stereochemistry

The core of this compound is a chiral, tetracoordinate sulfur(VI) center. This geometry provides a stable, three-dimensional arrangement of its substituents, a feature of significant interest to medicinal chemists for exploring chemical space. The sulfur atom is bonded to a 4-fluorophenyl group, a methyl group, an oxygen atom (via a double bond), and a nitrogen atom (via a double bond), which is typically present as a free imine (NH).

structure cluster_aryl S S O O S->O O N NH S->N NH C_Me CH₃ S->C_Me C_Aryl1 S->C_Aryl1 C_Aryl2 C_Aryl1->C_Aryl2 C_Aryl1->C_Aryl2 C_Aryl3 C_Aryl2->C_Aryl3 C_Aryl4 F C_Aryl3->C_Aryl4 C_Aryl3->C_Aryl4 C_Aryl5 C_Aryl4->C_Aryl5 C_Aryl6 C_Aryl5->C_Aryl6 C_Aryl5->C_Aryl6 C_Aryl6->C_Aryl1

Caption: 2D representation of this compound.

Physicochemical Data

The physicochemical properties of a compound are critical to its behavior in biological systems. The introduction of the sulfoximine moiety often leads to favorable aqueous solubility and improved metabolic stability compared to isosteric analogues.[4]

PropertyValueSource
CAS Number 635311-89-6[3][5]
Molecular Formula C₇H₈FNOS[3][6]
Molecular Weight 173.21 g/mol [3][7]
SMILES CS(=N)(=O)C1=CC=C(C=C1)F[3]

Synthesis and Mechanistic Insights

The synthesis of sulfoximines has evolved significantly, moving from harsh traditional methods to more versatile and milder modern protocols.[8] Access to enantioenriched sulfoximines is now feasible through methods like the stereospecific NH transfer to sulfoxides, which proceeds with complete retention of the enantiomeric excess (ee).[9]

General Synthetic Strategy: Oxidation and Imination

A common and robust pathway to synthesize aryl methyl sulfoximines involves a two-step sequence starting from the corresponding sulfide:

  • Oxidation: The sulfide (e.g., (4-fluorophenyl)(methyl)sulfane) is first oxidized to the corresponding sulfoxide. This step is crucial as it establishes the sulfur stereocenter if an enantioselective method is employed.

  • Imination: The sulfoxide is then converted to the sulfoximine. Modern methods often utilize reagents that deliver an "NH" group directly, such as using ammonium carbamate and a hypervalent iodine reagent like (diacetoxyiodo)benzene.[9] This approach is favored for its operational simplicity and stereospecificity.

Caption: General workflow for the synthesis of S-Aryl-S-methyl-sulfoximines.

Detailed Experimental Protocol: Stereospecific Imination of a Sulfoxide

This protocol is adapted from a validated procedure for the synthesis of a structurally similar NH-sulfoximine.[9] The method is lauded for its high efficiency and retention of stereochemistry.

Objective: To synthesize this compound from (4-fluorophenyl)(methyl)sulfoxide.

Materials:

  • (4-fluorophenyl)(methyl)sulfoxide (1.0 equiv)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (3.0 equiv)

  • Ammonium carbamate (NH₄CO₂NH₂) (4.0 equiv)

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, suspend (4-fluorophenyl)(methyl)sulfoxide (1.0 equiv) in methanol (approx. 0.5 M concentration) at room temperature (25 °C).

    • Rationale: Methanol serves as a protic solvent that facilitates the reaction, and this concentration has been shown to be effective.[9]

  • Addition of Reagents: To the stirred suspension, add (diacetoxyiodo)benzene (3.0 equiv) as a single portion. Following this, add ammonium carbamate (4.0 equiv) gradually over 10 minutes.

    • Rationale: Gradual addition of ammonium carbamate is critical to control the effervescence from its decarboxylation, which forms ammonia—the nitrogen source for the imination.[9] The excess of reagents ensures the reaction proceeds to completion.

  • Reaction Monitoring: Stir the mixture at 25 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfoxide.

  • Workup - Solvent Removal: After completion, concentrate the reaction mixture under reduced pressure to remove the methanol, resulting in a slurry.

  • Workup - Extraction: Dilute the slurry with ethyl acetate and wash with saturated aqueous NaHCO₃. This step neutralizes the acetic acid byproduct from the PhI(OAc)₂. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Workup - Final Wash and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of the sulfoximine moiety lies in its application as a pharmacophore or bioisostere in drug design.[10] It offers a sophisticated alternative to more traditional functional groups like sulfones and sulfonamides, often conferring superior pharmacokinetic properties.[1][11]

The Sulfoximine as a Superior Bioisostere

Sulfoximines are considered aza-analogues of sulfones, but their properties are distinct and often more favorable for drug development.[11]

  • Increased Polarity and Solubility: The NH group of the sulfoximine can act as both a hydrogen bond donor and acceptor, whereas a sulfone is only an acceptor. This dual functionality can improve interactions with biological targets and enhance aqueous solubility—a common challenge in drug discovery.[4][8]

  • Metabolic Stability: The sulfoximine group is generally stable under metabolic conditions, which can lead to improved half-life and bioavailability of a drug candidate.[4]

  • Structural Diversity: The nitrogen atom provides an additional vector for chemical modification, allowing for fine-tuning of a molecule's properties in a way that is impossible with a sulfone.[4][12]

Impact on Drug Discovery Programs

While this compound itself is primarily a building block, the sulfoximine class it belongs to is present in several clinical-stage drug candidates. This demonstrates the pharmaceutical industry's growing confidence in this functional group. For instance, compounds like ceralasertib (AZD6738) (an ATR kinase inhibitor) and others from major pharmaceutical pipelines incorporate the sulfoximine moiety to achieve their desired therapeutic profiles.[10][13] The successful application in these programs validates the strategic replacement of other functional groups with sulfoximines to overcome challenges in potency, selectivity, and pharmacokinetics.

Conclusion

This compound represents a valuable and increasingly utilized scaffold in the field of medicinal chemistry. Its unique structural and physicochemical properties, stemming from the chiral sulfoximine core, provide drug designers with a powerful tool to address long-standing challenges in drug development. The availability of robust and stereospecific synthetic methods further enhances its appeal. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic incorporation of this compound and related structures is poised to become a mainstay in the development of next-generation therapeutics.

References

Spectroscopic data (NMR, IR, MS) of S-(4-Fluorophenyl)-S-methyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of S-(4-Fluorophenyl)-S-methyl-sulfoximine

Introduction to this compound

This compound belongs to the sulfoximine class of compounds, a functional group of growing importance in medicinal chemistry.[1] The sulfoximine moiety is a tetracoordinate, hexavalent sulfur center, which can be chiral at the sulfur atom, offering unique three-dimensional diversity for drug design. The presence of a fluorinated phenyl ring makes this molecule particularly interesting for its potential to modulate pharmacokinetic properties such as metabolic stability and membrane permeability. Accurate spectroscopic characterization is the cornerstone of its use in synthesis and drug discovery, ensuring structural integrity and purity.

Molecular Structure and Properties:

  • Chemical Name: this compound

  • CAS Number: 635311-89-6

  • Molecular Formula: C₇H₈FNOS

  • Molecular Weight: 173.21 g/mol

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following analysis is based on data from the analogous compound (4-Chlorophenyl)(imino)(methyl)-λ⁶-sulfanone and established principles of NMR spectroscopy.[2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (Reference Solvent: CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Causality and Insights
~ 8.0 – 7.8 Doublet of doublets (or m) 2H Ar-H (ortho to S) Protons ortho to the electron-withdrawing sulfoximine group are deshielded and shifted downfield. They will couple to the adjacent meta protons.
~ 7.3 – 7.1 Doublet of doublets (or m) 2H Ar-H (ortho to F) Protons ortho to the fluorine atom will show coupling to both the adjacent proton and the ¹⁹F nucleus, resulting in a more complex multiplet.
~ 3.1 Singlet 3H S-CH₃ The methyl group is attached to the sulfur atom, resulting in a singlet with a characteristic chemical shift in this region.

| ~ 2.8 | Broad Singlet | 1H | N-H | The N-H proton is often broad due to quadrupole broadening and exchange. Its chemical shift can be highly dependent on concentration and solvent. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a simple residual solvent peak at 7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Rationale: Higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aromatic region.[3]

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle to ensure quantitative integration without saturating the signals.

    • Set the relaxation delay (d1) to 2 seconds to allow for full relaxation of protons.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (Reference Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment Causality and Insights
~ 165 (d, ¹JCF ≈ 250 Hz) C -F The carbon directly attached to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly shifted downfield due to fluorine's electronegativity.
~ 141 Ar-C (ipso to S) The ipso-carbon attached to the sulfur is typically quaternary and may show a weaker signal. Its chemical shift is influenced by the sulfoximine group.
~ 130 (d, ³JCF ≈ 9 Hz) Ar-C H (ortho to S) These carbons are coupled to the fluorine atom over three bonds.
~ 116 (d, ²JCF ≈ 22 Hz) Ar-C H (ortho to F) These carbons are coupled to the fluorine atom over two bonds, resulting in a larger coupling constant than the meta carbons.

| ~ 46 | S-C H₃ | The methyl carbon attached to the sulfur appears in the aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same 400 MHz (or higher) spectrometer, switching to the ¹³C nucleus channel.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the residual CDCl₃ solvent peak at δ 77.16 ppm.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectrum with a single peak for this molecule, confirming the presence of the fluorine atom.

Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppm Multiplicity Assignment

| ~ -110 to -120 | Multiplet | Ar-F |

  • Causality and Insights: The chemical shift of the fluorine is highly dependent on its electronic environment. The signal will appear as a multiplet due to coupling with the two ortho-protons and the two meta-protons on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment Functional Group
~ 3270 Medium, Sharp N-H Stretch Sulfoximine (S=N-H)
~ 1590, 1490 Medium-Strong C=C Stretch Aromatic Ring
~ 1230 Strong S=O Stretch Sulfoximine (S=O)
~ 1220 Strong C-F Stretch Aryl-Fluoride
~ 1090 Strong S=N Stretch Sulfoximine (S=N)

| ~ 830 | Strong | C-H Bend | 1,4-disubstituted aromatic (out-of-plane) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory. Rationale: ATR is a rapid and convenient method for solid samples, requiring minimal preparation.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructures.

Predicted Mass Spectrometry Data

  • Molecular Ion (M+H)⁺: For Electrospray Ionization (ESI), the expected protonated molecular ion would be at m/z 174.03.

  • Exact Mass: The calculated exact mass for [C₇H₈FNOS + H]⁺ is 174.0383. High-resolution mass spectrometry (HRMS) should be used to confirm this value to within 5 ppm.[2]

  • Key Fragments: Fragmentation may involve the loss of the methyl group (m/z 159), or cleavage of the phenyl-sulfur bond.

G cluster_workflow Spectroscopic Characterization Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound (Solid Sample) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve and Infuse (ESI) Sample->MS_Prep NMR_Acq Acquire Spectra (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR_Acq->NMR_Data Structure Structure Elucidation & Purity Confirmation NMR_Data->Structure IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Data Vibrational Frequencies (cm⁻¹) IR_Acq->IR_Data IR_Data->Structure MS_Acq Acquire Spectrum (HRMS) MS_Prep->MS_Acq MS_Data m/z Values (Molecular Ion, Fragments) MS_Acq->MS_Data MS_Data->Structure

Caption: Workflow for the complete spectroscopic characterization of the title compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. Rationale: ESI requires a dilute solution to facilitate the formation of gas-phase ions.

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. Rationale: ESI is a soft ionization technique that is excellent for producing the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight confirmation.

  • Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution directly into the ion source. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the calculated value. The mass accuracy should be below 5 ppm to confidently confirm the elemental formula.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Bolli, M. H., et al. (2019). Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). S-Methyl-S-(4-chlorophenyl) sulfoximine. PubChem Compound Database. Retrieved from [Link]

  • Bizet, V., Hendriks, C. M. M., & Bolm, C. (2015). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications. Retrieved from [Link]

  • Davis, T. Q., Tilby, M. J., Ren, J., Parker, N. A., Skolc, D., Hall, A., Duarte, F., & Willis, M. C. (2020). Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Ding, S., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(45), 13451-13456. Retrieved from [Link]

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The Ascendancy of S-aryl-S-alkyl Sulfoximines: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The S-aryl-S-alkyl sulfoximine moiety, once a chemical curiosity, has burgeoned into a cornerstone of modern medicinal chemistry. Its unique stereochemical and physicochemical properties offer a compelling advantage in the design of novel therapeutics, acting as a versatile bioisostere for common functional groups like sulfones and sulfonamides. This in-depth technical guide provides a comprehensive journey through the discovery and history of S-aryl-S-alkyl sulfoximines, meticulously detailing the evolution of their synthesis from early, harsh methodologies to the sophisticated, stereoselective catalytic reactions of today. We will explore the causality behind experimental choices in key synthetic protocols, offering field-proven insights for researchers, scientists, and drug development professionals. This guide aims to be a self-validating system, grounding all mechanistic claims and protocols in authoritative scientific literature, and presenting complex information through clear visualizations and structured data.

A Serendipitous Discovery and a Long Gestation: The Early History of Sulfoximines

The story of sulfoximines begins not in a synthetic chemistry lab, but from an unexpected toxicological finding. The first reported sulfoximine, methionine sulfoximine (MSO), was identified as the toxic agent responsible for producing seizures in animals fed flour treated with nitrogen trichloride ("agene process").[1][2] For several decades following this discovery, the sulfoximine functional group remained largely a niche area of study.

It wasn't until the 1970s that the medicinal chemistry potential of sulfoximines was truly pioneered by Satzinger and Stoss at Gödecke AG.[1] Attracted by the chemical stability and the potential for N-functionalization, they embarked on a journey that would lead to the first sulfoximine-containing clinical candidate, suloxifen , an antiasthmatic agent.[1] This pioneering work laid the foundation for the future exploration of this unique functional group in drug discovery.

The Synthetic Challenge: From Stoichiometric Reagents to Catalytic Finesse

The initial synthetic routes to sulfoximines were often fraught with challenges, relying on harsh reagents and offering limited control over stereochemistry. A common early method involved the imination of sulfoxides using sodium azide in strong acid, a process that is not only hazardous but also limited in substrate scope.[3]

The modern era of sulfoximine synthesis has been defined by the development of milder, more efficient, and, crucially, stereoselective methods. The advent of transition-metal catalysis revolutionized the field, enabling the construction of chiral sulfoximines with high enantiopurity, a critical requirement for modern pharmaceuticals.

Rhodium-Catalyzed Imination of Sulfoxides: A Leap Forward

A significant breakthrough came with the development of rhodium-catalyzed imination of sulfoxides. The Bolm group demonstrated that using a rhodium catalyst, such as Rh₂(OAc)₄, in the presence of an iminating agent and an oxidant, could efficiently and stereospecifically convert sulfoxides to N-protected sulfoximines.[4][5] Subsequent deprotection then yields the free NH-sulfoximines.

Experimental Protocol: Rhodium-Catalyzed Synthesis of N-H Sulfoximines from Sulfoxides [6]

This protocol describes a general procedure for the rhodium-catalyzed synthesis of N-protected sulfoximines, which can then be deprotected to afford the desired N-H sulfoximines.

Materials:

  • Sulfoxide (1.0 equiv)

  • Carbamate (e.g., BocNH₂, CbzNH₂) (1.5 equiv)

  • Magnesium oxide (MgO) (4.0 equiv)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (2.5 mol%)

  • Phenyliodine diacetate [PhI(OAc)₂] (1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a suspension of the sulfoxide, carbamate, and MgO in CH₂Cl₂ is added Rh₂(OAc)₄.

  • PhI(OAc)₂ is then added to the mixture at room temperature.

  • The resulting mixture is stirred at 40 °C for 8 hours.

  • Upon completion, the reaction mixture is filtered through a pad of celite and concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to yield the N-protected sulfoximine.

  • Deprotection of the N-Boc or N-Cbz group can be achieved under standard acidic or hydrogenolysis conditions, respectively, to afford the free N-H sulfoximine.

Copper-Catalyzed Pathways: A Versatile and Economic Approach

Copper catalysis has emerged as a powerful and cost-effective alternative for the synthesis of sulfoximines. Copper catalysts can mediate the cross-coupling of sulfinamides with aryl boronic acids or the S-arylation of sulfenamides, providing access to a wide range of S-aryl-S-alkyl sulfoximines.[7][8][9] These methods often exhibit high chemoselectivity and can be rendered enantioselective through the use of chiral ligands.

Experimental Protocol: Copper-Catalyzed Enantioselective S-Arylation of Sulfenamides [9]

This protocol outlines a copper-catalyzed method for the enantioselective synthesis of chiral sulfilimines, which can be subsequently oxidized to the corresponding sulfoximines.

Materials:

  • Sulfenamide (1.0 equiv)

  • Diaryliodonium salt (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Chiral ligand (e.g., a chiral cobalt-salen complex) (12 mol%)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Solvent (e.g., Dioxane)

Procedure:

  • To a reaction vessel are added the sulfenamide, diaryliodonium salt, CuI, chiral ligand, and base.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • The solvent is added, and the reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12 hours).

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the enantioenriched sulfilimine.

  • The sulfilimine is then oxidized using a suitable oxidizing agent (e.g., m-CPBA) to afford the corresponding chiral sulfoximine with retention of stereochemistry.

The Rise of Asymmetric Synthesis: Mastering the Chiral Sulfur Center

The tetrahedral geometry of the sulfur atom in S-aryl-S-alkyl sulfoximines renders it a stereocenter. As the biological activity of chiral molecules is often confined to a single enantiomer, the development of asymmetric synthetic methods has been a paramount goal.[10][11]

Chiral Auxiliaries: A Classic Strategy

One of the earliest and most reliable approaches to enantiomerically enriched sulfoximines involves the use of chiral auxiliaries. For instance, Ellman's tert-butanesulfinamide has been widely employed in the synthesis of chiral amines and can be adapted for the preparation of chiral sulfoximines.[12] The auxiliary directs the stereochemical outcome of a key bond-forming step and is subsequently removed to reveal the desired enantiopure product.

Catalytic Asymmetric Synthesis: The Modern Paradigm

The pinnacle of efficiency and elegance in asymmetric synthesis lies in the use of chiral catalysts. As highlighted in the protocols above, both rhodium and copper catalysts, when paired with appropriate chiral ligands, can effect the enantioselective formation of sulfoximines with high levels of stereocontrol.[10][13] These catalytic methods are highly sought after in industrial settings due to their atom economy and the ability to generate large quantities of chiral material from a small amount of a chiral catalyst.

S-aryl-S-alkyl Sulfoximines in Drug Discovery: A Bioisostere with Benefits

The true value of S-aryl-S-alkyl sulfoximines is realized in their application in drug discovery. Their unique combination of properties makes them attractive bioisosteres for sulfones and sulfonamides, often leading to improved pharmacokinetic profiles.[7][14]

Physicochemical Properties and Their Impact

The replacement of a sulfone with a sulfoximine introduces a nitrogen atom, which can act as a hydrogen bond donor (in N-H sulfoximines) and acceptor.[7] This can lead to improved aqueous solubility and metabolic stability.[15] The table below summarizes a comparison of the in vitro properties of several marketed drugs and their sulfoximine analogues.

Compound Pair Property Original Drug Sulfoximine Analogue Reference
ImatiniblogD (pH 7.5)1.92.0[15]
Predicted Blood Clearance (CLb) in rat hepatocytes (L h⁻¹ kg⁻¹)2.31.9[15]
AT7519IC₅₀ CDK2 (nM)96522[15]
IC₅₀ CDK9 (nM)6124[15]
Aqueous Solubility (mg L⁻¹)152452[15]
RibociclibPredicted Blood Clearance (CLb) in rat hepatocytes (L h⁻¹ kg⁻¹)2.31.1[15]

Table 1: Comparison of in vitro properties of marketed drugs and their sulfoximine analogues.

Notable Sulfoximine-Containing Drug Candidates

The increasing acceptance of the sulfoximine moiety is evidenced by the growing number of drug candidates entering clinical trials.

  • Ceralasertib (AZD6738): An ATR kinase inhibitor developed by AstraZeneca for the treatment of cancer.[16][17]

  • BAY 1143572: A P-TEFb inhibitor from Bayer, also for oncology indications.[17]

  • Roniciclib: A pan-CDK inhibitor.[15]

The success of these candidates underscores the potential of S-aryl-S-alkyl sulfoximines to address unmet medical needs.

Visualizing the Synthetic Landscape

To better understand the synthetic strategies discussed, the following diagrams, generated using Graphviz, illustrate the key workflows.

G cluster_0 Early Synthetic Route cluster_1 Modern Catalytic Routes Sulfoxide Sulfoxide N-H Sulfoximine_early N-H Sulfoximine Sulfoxide->N-H Sulfoximine_early Hazardous NaN3, H+ NaN3, H+ NaN3, H+->N-H Sulfoximine_early Sulfoxide_rh Sulfoxide N-Protected_Sulfoximine N-Protected Sulfoximine Sulfoxide_rh->N-Protected_Sulfoximine Rh-catalyzed Imination Rh_catalyst Rh_catalyst Rh_catalyst->N-Protected_Sulfoximine Imine_source Imine_source Imine_source->N-Protected_Sulfoximine N-H Sulfoximine_modern N-H Sulfoximine N-Protected_Sulfoximine->N-H Sulfoximine_modern Deprotection Sulfenamide Sulfenamide Sulfilimine Sulfilimine Sulfenamide->Sulfilimine Cu-catalyzed S-Arylation Cu_catalyst Cu_catalyst Cu_catalyst->Sulfilimine Arylating_agent Arylating_agent Arylating_agent->Sulfilimine Sulfilimine->N-H Sulfoximine_modern Oxidation

Figure 1: Evolution of Synthetic Routes to N-H Sulfoximines.

G Start Starting Materials (Sulfoxide/Sulfenamide) Reaction Asymmetric Transformation Start->Reaction Catalyst Chiral Catalyst (Rh or Cu based) Catalyst->Reaction Intermediate Chiral Intermediate (N-Protected Sulfoximine or Sulfilimine) Reaction->Intermediate High ee% Final_Product Enantiopure S-aryl-S-alkyl Sulfoximine Intermediate->Final_Product Deprotection/ Oxidation

Figure 2: General Workflow for Catalytic Asymmetric Synthesis.

Conclusion and Future Outlook

The journey of S-aryl-S-alkyl sulfoximines from a toxic byproduct to a privileged scaffold in drug discovery is a testament to the power of synthetic innovation. The development of robust and stereoselective synthetic methods has unlocked the full potential of this versatile functional group, enabling medicinal chemists to fine-tune the properties of drug candidates with unprecedented precision. As our understanding of the biological implications of the sulfoximine moiety continues to grow, and as synthetic methodologies become even more sophisticated, we can anticipate the discovery and development of a new generation of innovative medicines built upon this remarkable chemical entity. The future for S-aryl-S-alkyl sulfoximines in medicinal chemistry is, without a doubt, exceptionally bright.

References

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  • Mancheño, O. G.; Bistri, O.; Bolm, C. The synthesis of N-cyanosulfilimines can readily be achieved by reaction of the corresponding sulfides with cyanogen amine in the presence of a base and NBS or I2 as halogenating agents. Oxidation followed by decyanation affords synthetically useful sulfoximines. Org. Lett.2007 , 9, 3809-3811. [Link]

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  • Zhang, R.; Wang, T.; He, M.; Ma, D. Enantio- and Diastereoselective Synthesis of Axially Chiral Biaryl Sulfilimines via Cu/Co Anion Catalyzed Sulfur-Arylation of Sulfenamides. ChemRxiv2024 . [Link]

  • Greenwood, N. S.; Champlin, A. T.; Ellman, J. A. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. J. Am. Chem. Soc.2022 , 144 (39), 17808–17814. [Link]

  • Andresini, M.; Tota, A.; Degennaro, L.; Bull, J. A.; Luisi, R. Direct Rh‐catalyzed synthesis of NH‐sulfoximines from sulfoxides. Chem. Eur. J.2021 , 27, 17293. [Link]

  • Greenwood, N. S.; Champlin, A. T.; Ellman, J. A. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. J. Am. Chem. Soc.2022 , 144, 17808-17814. [Link]

  • Tota, A.; Bull, J. A.; Luisi, R. Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. J. Org. Chem.2015 , 80 (11), 5964–5969. [Link]

  • Lücking, U.; Sirvent, J. A. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Eur. J. Med. Chem.2017 , 126, 225–245. [Link]

  • Lücking, U. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv2023 . [Link]

  • Okamura, H.; Bolm, C. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines. Org. Lett.2004 , 6, 1305-1307. [Link]

  • Briggs, E. L.; Tota, A.; Ma, T.-K.; Zhong, Z.; Degennaro, L.; Luisi, R.; Bull, J. A. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and Iodosylbenzene Diacetate. Org. Synth.2019 , 96, 464-483. [Link]

  • Han, M.; Zhang, S.-Q.; Cui, X.; Li, G.-x. Synthesis of Chiral Sulfilimines via Copper-Catalyzed Enantiospecific Arylation of Sulfenamides. Org. Lett.2023, 25 (38), 7010–7015.
  • Lücking, U. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube2024 . [Link]

  • Wang, Z.; et al. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. J. Am. Chem. Soc.2021 , 143 (4), 1896–1902. [Link]

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  • He, M.; Zhang, R.; Wang, T.; Xue, X.-S.; Ma, D. Enantioselective Assembly of (Hetero)aryl Alkyl Sulfilimines via Copper-Catalyzed S-Arylation of S-Alkyl Sulfenamides with (Hetero)aryl Iodides. J. Am. Chem. Soc.2023 , 145 (12), 6767–6776. [Link]

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In Vitro Biological Activity of Fluorinated Sulfoximines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of fluorine into sulfoximine scaffolds has emerged as a powerful strategy in modern medicinal chemistry, unlocking novel chemical space and providing unique pharmacological properties.[1][2][3] Sulfoximines, as aza-analogues of sulfones, offer a distinct three-dimensional geometry and an additional vector for chemical modification at the nitrogen atom.[4][5] The incorporation of fluorine can profoundly influence the physicochemical and biological properties of these molecules, including metabolic stability, lipophilicity, and target engagement.[6][7] This technical guide provides an in-depth exploration of the in vitro biological activities of fluorinated sulfoximines, detailing their mechanisms of action and providing field-proven experimental protocols for their evaluation. We will delve into the causality behind experimental design, ensuring a robust and self-validating approach to characterizing this promising class of compounds.

Introduction: The Rise of Fluorinated Sulfoximines in Drug Discovery

Sulfoximines have transitioned from a niche functional group to a rising star in drug discovery, with several candidates now in clinical trials.[2][8] This increased interest stems from their unique combination of properties: high chemical and metabolic stability, hydrogen-bond donor and acceptor capabilities, and the ability to serve as bioisosteres for more common functional groups like sulfones and sulfonamides.[4][8]

The strategic incorporation of fluorine atoms or fluorinated moieties further enhances the potential of sulfoximines.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence conformational preferences, and block sites of metabolism, thereby improving pharmacokinetic profiles.[7] This guide will focus on the in vitro methodologies essential for characterizing the biological impact of these structural modifications.

Core Mechanisms of Action and In Vitro Evaluation Strategies

Fluorinated sulfoximines exert their biological effects through diverse mechanisms, often acting as potent and selective enzyme inhibitors or modulators of protein-protein interactions. A thorough in vitro evaluation is the cornerstone of understanding their therapeutic potential.

Enzyme Inhibition

A primary mechanism of action for many biologically active sulfoximines is enzyme inhibition.[9] The unique electronic properties conferred by fluorine can enhance binding affinity and lead to potent inhibition.[7][10]

Causality in Assay Selection: The choice of assay depends on the target enzyme class. For kinases, radiometric or fluorescence-based assays are common. For proteases, chromogenic or fluorogenic substrates are often employed. The key is to select an assay that provides a robust signal-to-background ratio and is amenable to high-throughput screening.

Experimental Workflow: General Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Dilutions incubation Incubate Enzyme with Test Compound reagents->incubation Pre-incubation reaction Initiate Reaction by Adding Substrate incubation->reaction readout Measure Signal (e.g., Fluorescence, Absorbance) reaction->readout viability Calculate Percent Inhibition readout->viability ic50 Determine IC50 Value from Dose-Response Curve viability->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Cell-Based Assays: Assessing Phenotypic Effects

While enzyme assays provide valuable information on direct target engagement, cell-based assays are crucial for understanding the broader biological consequences of inhibiting a target in a more physiological context.[11][12]

Pillar of Trustworthiness: A multi-tiered approach combining various cellular assays is essential to build confidence in the observed phenotype and mitigate the risk of false positives.[13] This includes assessing cell viability, proliferation, and specific signaling pathway modulation.

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[14][15] This helps to establish a therapeutic window and identify potential off-target toxicities.

Methodological Insight: The choice between different cytotoxicity assays (e.g., MTT, SRB, LDH release) depends on the anticipated mechanism of cell death.[13][15] For example, the MTT assay measures metabolic activity, which can be an early indicator of cytotoxicity.[16][17]

Detailed Protocol: MTT Assay for Cell Viability [16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the fluorinated sulfoximine compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Understanding the mechanism by which a compound induces cell death is critical. Assays that measure markers of apoptosis, such as caspase activation, can provide valuable insights.

Expertise in Action: Fluorometric assays for caspase activity offer a sensitive and quantitative method to determine if a compound is inducing apoptosis.[18][19] These assays typically use a fluorogenic substrate that is cleaved by active caspases, releasing a fluorescent molecule.[20][21]

Detailed Protocol: Caspase-3/7 Activity Assay (Fluorometric) [19][20][21]

  • Cell Treatment: Treat cells with the test compound in a 96-well plate as described for the cytotoxicity assay.

  • Lysis: Lyse the cells using a buffer compatible with the caspase assay.

  • Substrate Addition: Add the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[19]

  • Data Analysis: Determine the fold-increase in caspase activity by comparing the fluorescence of treated samples to untreated controls.

Signaling Pathway Visualization

G compound Fluorinated Sulfoximine target Target Protein (e.g., Kinase) compound->target Inhibition pathway Downstream Signaling Pathway target->pathway Blocks Phosphorylation apoptosis Apoptosis pathway->apoptosis Induces caspase Caspase-3/7 Activation apoptosis->caspase

Caption: Potential signaling pathway initiated by a fluorinated sulfoximine.

In Vitro ADME/Tox Profiling: A Critical Step for Drug Development

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk drug candidates and guide lead optimization.[22][23][24] In vitro ADME assays provide essential data on a compound's potential for oral bioavailability, metabolic stability, and drug-drug interactions.[25][26]

Authoritative Grounding: Regulatory agencies such as the FDA emphasize the importance of in vitro approaches to evaluate the drug-drug interaction potential of investigational drugs, particularly with cytochrome P450 (CYP) enzymes.[22]

Key In Vitro ADME Assays

A standard panel of in vitro ADME assays should be performed to characterize fluorinated sulfoximines:

  • Aqueous Solubility: Determines the dissolution rate and potential for oral absorption.

  • LogD7.4: Measures the lipophilicity of a compound at physiological pH, which influences cell permeability and off-target effects.

  • Metabolic Stability (Microsomes and Hepatocytes): Assesses the rate of metabolism by liver enzymes, providing an early indication of a compound's in vivo half-life.[22]

  • CYP450 Inhibition: Identifies potential drug-drug interactions by measuring the inhibition of major CYP isoforms.[22]

  • Plasma Protein Binding: Determines the fraction of a compound bound to plasma proteins, which affects its distribution and availability to target tissues.

  • Cell Permeability (e.g., Caco-2 Assay): Evaluates a compound's ability to cross the intestinal barrier, a key factor for oral absorption.

Data Presentation: Comparative ADME Profile

Summarizing ADME data in a clear, tabular format allows for easy comparison between different compounds and helps in the selection of candidates with the most favorable properties.

Parameter Compound A Compound B Desired Profile
Aqueous Solubility (µM) 50150> 50
LogD7.4 2.51.81-3
Microsomal Stability (t½, min) 15> 60> 30
CYP3A4 Inhibition (IC50, µM) 2> 20> 10
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 110> 5

Synthesis and Chemical Space

The growing interest in fluorinated sulfoximines has spurred the development of novel and efficient synthetic methodologies.[27][28][29][30] These advancements have expanded the accessible chemical space, enabling the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies. The ability to readily synthesize enantiomerically pure sulfoximines is particularly important, as stereochemistry can have a profound impact on biological activity.[27]

Conclusion and Future Perspectives

Fluorinated sulfoximines represent a compelling and increasingly important class of molecules in drug discovery. Their unique structural and electronic properties, combined with improved synthetic accessibility, have positioned them as valuable tools for modulating biological systems. A rigorous and well-designed in vitro characterization, encompassing target engagement, cellular activity, and ADME profiling, is paramount to unlocking their full therapeutic potential. As our understanding of the interplay between fluorination and the sulfoximine moiety deepens, we can anticipate the emergence of even more innovative and effective drug candidates based on this versatile scaffold.

References

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

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  • PharmaLegacy. In Vitro ADME Studies. Retrieved from [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Retrieved from [Link]

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Introduction: The Emergence of Sulfoximines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of S-Aryl-S-Alkyl Sulfoximines for Drug Development Professionals

S-aryl-S-alkyl sulfoximines are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry over the past two decades.[1][2][3] Characterized by a tetrahedral sulfur atom double-bonded to oxygen and nitrogen atoms, and single-bonded to two carbon atoms (one aryl and one alkyl group in this case), these moieties offer a unique combination of physicochemical and stereochemical properties.[4] Initially explored for their utility as chiral auxiliaries, their application in drug design has expanded considerably, with several sulfoximine-containing compounds entering clinical trials.[5][6]

This guide provides a comprehensive overview of the core physicochemical properties of S-aryl-S-alkyl sulfoximines, offering insights into their acidity, basicity, lipophilicity, solubility, and metabolic stability. Understanding these characteristics is paramount for medicinal chemists aiming to leverage the potential of this versatile functional group in the design of novel therapeutics. The sulfoximine functional group is increasingly recognized as a valuable addition to the medicinal chemist's toolbox, often leading to improvements in aqueous solubility, metabolic stability, and overall ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates.[7][8]

cluster_sulfoximine S-Aryl-S-Alkyl Sulfoximine Core Structure S S O O S->O double bond N N S->N double bond Aryl Aryl S->Aryl single bond Alkyl Alkyl S->Alkyl single bond H H N->H single bond cluster_workflow LogP Determination Workflow Start Start Prepare Prepare n-octanol/ water system Start->Prepare Dissolve Dissolve sulfoximine Prepare->Dissolve Partition Partitioning and Equilibration Dissolve->Partition Separate Phase Separation Partition->Separate Measure Measure Concentration Separate->Measure Calculate Calculate LogP Measure->Calculate End End Calculate->End

Sources

Thermal stability and reactivity of S-(4-Fluorophenyl)-S-methyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Reactivity of S-(4-Fluorophenyl)-S-methyl-sulfoximine

Executive Summary

The sulfoximine moiety has emerged as a functional group of significant interest in modern drug discovery, prized for its unique stereoelectronic properties, its ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for sulfones and sulfonamides.[1][2] As sulfoximine-containing compounds increasingly enter clinical development, a thorough understanding of their fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals.[2] This guide provides an in-depth technical overview of the thermal stability and chemical reactivity of this compound, a representative building block. By detailing robust experimental protocols for thermal analysis and outlining key reactivity pathways, this document serves as a practical resource for ensuring process safety, guiding reaction design, and anticipating potential degradation pathways.

The Sulfoximine Functional Group in Modern Medicinal Chemistry

The sulfoximine group, a tetracoordinate, hexavalent sulfur motif, offers a distinct three-dimensional structure compared to the more conventional sulfone. The presence of the nitrogen atom introduces a stereogenic center at the sulfur, providing an additional vector for molecular design and property modulation. For N-H sulfoximines like this compound, the nitrogen imparts dual hydrogen bond donor-acceptor capability, a feature that can be exploited to enhance target engagement and improve pharmacokinetic profiles.[1] The growing acceptance of this functional group is highlighted by the progression of several sulfoximine-containing molecules into clinical trials, underscoring the need for a comprehensive characterization of their stability and reactivity.[2][3]

Framework for Assessing Thermal Stability

A rigorous assessment of thermal stability is a non-negotiable prerequisite for the safe scale-up of any chemical process in drug development. It informs on safe operating temperatures, storage conditions, and potential thermal hazards such as runaway exothermic decomposition. The primary techniques for this evaluation are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Expertise & Causality: DSC is the gold standard for identifying thermal events such as melting, crystallization, and decomposition. It measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled at a controlled rate.[6][7] For a compound like this compound, DSC is crucial for determining its melting point (a key purity indicator) and, more importantly, for detecting the onset temperature and energy release of its decomposition. A large, sharp exothermic peak following the melt is a critical indicator of a potential thermal hazard. The choice of a sealed, pierced aluminum pan is deliberate; it contains the sample while allowing any evolved gases during decomposition to vent, preventing dangerous pressure buildup within the instrument.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan and then pierce the lid with a pin. This prevents sample loss due to volatilization before decomposition while allowing gases to escape during decomposition.

  • Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed, pierced pan on the reference side.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. A rate of 10 °C/min is standard for hazard screening as it balances sensitivity with resolution.[4]

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any decomposition exotherms. Integrate the peaks to determine the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Seal and Pierce Lid B->C D Place Sample & Reference in DSC Cell C->D E Heat from 25°C to 400°C @ 10°C/min under N2 D->E F Record Heat Flow vs. Temp E->F G Identify Melting Point (Endotherm) F->G H Identify Decomposition (Exotherm) F->H I Calculate Enthalpy (ΔH) G->I H->I

Caption: Workflow for DSC-based thermal hazard screening.

ParameterIllustrative ValueInterpretation
Melting Point (Tm), Onset110 - 115 °CSharp endotherm indicating crystalline solid melt.
Enthalpy of Fusion (ΔHfus)80 - 100 J/gEnergy required to melt the sample.
Decomposition Onset (Td)~220 °CTemperature at which significant exothermic activity begins.
Decomposition Peak (Tpeak)~250 °CTemperature of maximum decomposition rate.
Enthalpy of Decomposition (ΔHdecomp)> 500 J/gSignificant energy release; indicates a potential thermal hazard.
Thermogravimetric Analysis (TGA) for Mass Loss

Expertise & Causality: TGA complements DSC by measuring changes in sample mass as a function of temperature.[8] This technique is essential to confirm that an exothermic event observed in DSC is, in fact, due to decomposition (which involves mass loss) rather than a phase change like crystallization. It also quantifies the amount of volatile components and the final residual mass. Running the analysis under an inert nitrogen atmosphere isolates thermal decomposition from oxidative processes, providing a clearer picture of the molecule's intrinsic stability.

  • Instrument Calibration: Calibrate the TGA's mass balance using standard weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) throughout the experiment.

  • Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) to determine the onset temperature of mass loss and the percentage of mass lost at different stages.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Sample B Place in TGA Pan A->B C Load Pan onto Balance B->C D Heat from 30°C to 500°C @ 10°C/min under N2 C->D E Record Mass % vs. Temp D->E F Determine Onset of Mass Loss (Td) E->F G Quantify Mass Loss Stages F->G H Identify Final Residue % G->H

Caption: Workflow for TGA-based decomposition analysis.

ParameterIllustrative ValueInterpretation
Onset of Mass Loss (5% loss)~225 °CCorrelates with the DSC decomposition onset, confirming thermal degradation.
Major Decomposition Step225 - 300 °CThe primary temperature range where the molecule fragments.
Residual Mass @ 500 °C< 5%Indicates nearly complete decomposition into volatile products.

Reactivity Profile and Potential Transformations

Understanding the reactivity of this compound is key to its effective use as a building block and for anticipating potential side reactions or degradation pathways.

N-H Functionalization: The Primary Reactive Site

The N-H bond of the sulfoximine is the most common site for synthetic modification. Its mild basicity and nucleophilicity allow for a wide range of functionalization reactions, most notably N-arylation.

Expertise & Causality: Copper- and palladium-catalyzed cross-coupling reactions are highly effective for forming N-aryl bonds.[9] Copper(I) or (II) salts are often preferred for their cost-effectiveness and functional group tolerance in coupling with aryl boronic acids.[10] These reactions typically proceed under mild conditions, preserving the integrity of other functional groups in the molecule. This method provides a direct and modular route to a diverse library of N-substituted sulfoximines for structure-activity relationship (SAR) studies.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and copper(II) acetate (0.1 equiv.).

  • Solvent Addition: Add an appropriate solvent, such as dichloromethane (DCM) or methanol, to achieve a concentration of ~0.2 M.

  • Reaction Conditions: Stir the mixture at room temperature, open to the air, for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the N-arylated sulfoximine.

Reactivity_Pathways cluster_main Reactivity of this compound cluster_N_Func N-H Functionalization cluster_Degradation Potential Degradation Start This compound (R-S(O)(Me)=NH) NArylation N-Arylation (Ar-X, Catalyst) Start->NArylation Primary Pathway NAlkylation N-Alkylation (R-X, Base) Start->NAlkylation NSulfonylation N-Sulfonylation (RSO2Cl) Start->NSulfonylation Reduction Reduction (e.g., Harsher Reductants) Start->Reduction Harsh Conditions CS_Cleavage C-S Cleavage (e.g., Strong Nucleophiles) Start->CS_Cleavage Harsh Conditions

Caption: Key reactivity and potential degradation pathways.

Potential Degradation Pathways

While sulfoximines are generally stable, knowledge of their potential degradation pathways under forcing conditions is vital for metabolite identification and stability studies.[11][12]

  • Reductive Cleavage: Under certain strong reductive conditions, the S=N bond can be cleaved, leading back to the corresponding sulfoxide.

  • C–S Bond Cleavage: Extremely harsh nucleophilic or reductive conditions could potentially lead to the cleavage of the aryl-sulfur or methyl-sulfur bond, though this is less common than reactions at the nitrogen center.[11]

Summary and Best Practices

This compound is a valuable building block in drug discovery, but its safe and effective use hinges on a solid understanding of its physicochemical properties.

  • Thermal Hazard Assessment: This compound is expected to be a stable crystalline solid at ambient temperatures but will undergo exothermic decomposition at elevated temperatures (likely >200 °C). It is imperative that DSC and TGA screening be performed before any process is scaled beyond the laboratory.

  • Chemical Reactivity: The N-H bond is the primary handle for synthetic diversification. Standard cross-coupling conditions are generally well-tolerated. Care should be taken to avoid overly harsh reductive or basic conditions if the core sulfoximine moiety is to be preserved.

  • Storage: Based on its expected properties, this compound should be stored in a cool, dry place away from strong oxidizing and reducing agents.

By adhering to these principles and employing the analytical methodologies outlined in this guide, researchers can confidently and safely leverage the unique advantages of sulfoximine chemistry in their drug development programs.

References

  • Okamura, H., & Bolm, C. (2004). Sulfoximines: Synthesis and Catalytic Applications. Chemical Letters, 33(10), 1248-1253.
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  • Okamura, H., & Bolm, C. (2004).
  • Li, Y., et al. (2020). Transition-Metal-Catalyzed Hydrosulfoximination and Oxidation Reaction for the Synthesis of Sulfoximine Derivatives. The Journal of Organic Chemistry, 85(15), 9877-9888.
  • Bizet, V., Hendriks, C. M. M., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(19), 5064-5076.
  • Bizet, V., Hendriks, C. M. M., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(19), 5064-5076.
  • Kee, C. W., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides.
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  • ResearchGate. (n.d.). Sulfoximine-containing drug candidates by Bayer (1), Amgen (2) and Boehringer Ingelheim (3).
  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling.
  • Pentelute, B. L., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(44), 13205-13211.
  • National Energy Technology Laboratory. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
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Quantum mechanical calculations on S-aryl-S-alkyl sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Quantum Mechanical Calculations on S-Aryl-S-Alkyl Sulfoximines: A Practical Guide for Drug Discovery

Abstract

The sulfoximine moiety has rapidly emerged from a niche functional group to a cornerstone in modern medicinal chemistry, celebrated for its unique physicochemical properties and its role as a versatile bioisostere.[1][2][3] As drug development pipelines increasingly incorporate this chiral sulfur(VI) center, the need for robust predictive models to understand its behavior at an electronic level has become paramount. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for applying quantum mechanical (QM) calculations to S-aryl-S-alkyl sulfoximines. We move beyond a simple recitation of methods to explain the causality behind computational choices, offering a self-validating workflow from initial structure generation to the analysis of key electronic and structural properties. This document synthesizes field-proven insights with theoretical rigor, establishing a practical protocol for leveraging QM to accelerate the rational design of sulfoximine-based therapeutics.

The Ascendancy of Sulfoximines in Medicinal Chemistry

For decades, functional groups like sulfones and sulfonamides were mainstays in drug design.[1] However, the mono-aza analogues of sulfones, sulfoximines, have garnered significant attention for their ability to overcome common drug development hurdles.[3][4] Their incorporation into molecular scaffolds can lead to marked improvements in critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6]

Key advantages driving their adoption include:

  • Enhanced Aqueous Solubility: Compared to their sulfone counterparts, sulfoximines often improve solubility, a crucial parameter for oral bioavailability.[2][7]

  • Metabolic Stability: The sulfoximine moiety is generally robust to metabolic degradation, offering a stable anchor in complex molecular architectures.[5][7]

  • Modulated Lipophilicity: The replacement of a sulfone with a sulfoximine can fine-tune a compound's lipophilicity, impacting its permeability and off-target effects.[2]

  • Unique Hydrogen Bonding: Unsubstituted (N-H) sulfoximines are particularly valuable as they can act as both hydrogen bond donors and acceptors, providing unique interaction capabilities within protein binding sites.[2][5][8]

This unique profile has led to the successful integration of sulfoximines into numerous clinical development programs. For instance, the replacement of a sulfone with a sulfoximine was a critical step in the optimization of the ATR inhibitor ceralasertib (AZD6738).[1][9] The growing number of patents and clinical candidates featuring this moiety underscores the necessity for computational tools that can accurately predict their behavior and guide molecular design.[4][9][10]

cluster_0 Bioisosteric Replacement cluster_1 Improved Properties Sulfone Sulfone (R-SO₂-R') Sulfoximine Sulfoximine (R-S(O)(NH)-R') Sulfone->Sulfoximine Replaced by Sulfonamide Sulfonamide (R-SO₂-NR'₂) Sulfonamide->Sulfoximine Replaced by Solubility ↑ Aqueous Solubility Sulfoximine->Solubility Stability ↑ Metabolic Stability Sulfoximine->Stability H_Bond H-Bond Donor/Acceptor Sulfoximine->H_Bond

Caption: Bioisosteric replacement leading to improved drug-like properties.

Theoretical Foundations for Sulfoximine Calculations

While classical molecular mechanics (MM) force fields are invaluable for rapid conformational sampling, they often fail to capture the nuanced electronic structure of the hypervalent sulfur center in sulfoximines. Quantum mechanics provides a more fundamental description of the electronic distribution, enabling accurate prediction of geometries, energies, and molecular properties.

The Case for Density Functional Theory (DFT)

For molecules of pharmaceutical interest, Density Functional Theory (DFT) represents the optimal compromise between computational accuracy and cost.[11] Unlike more computationally expensive wavefunction-based ab initio methods (like Møller-Plesset perturbation theory, MP2), DFT calculates the electronic structure based on the electron density, making it feasible for systems containing dozens of atoms.

Theoretical studies on the parent sulfoximine have shown that the S-N bond is not a true double bond but is better described as a single bond with significant ionic character.[12] Accurately modeling this polar, covalent bond requires a quantum mechanical approach. DFT methods, when paired with appropriate basis sets, can correctly describe such bonding and provide reliable structural and energetic information.[12][13]

Selecting Functionals and Basis Sets: A Causal Approach

The accuracy of a DFT calculation is governed by the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the core approximation in DFT. For general-purpose calculations on organic molecules like sulfoximines, hybrid functionals are the workhorses.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional that provides robust geometries and energies for a vast range of organic systems.[11] It is an excellent starting point for any investigation.

    • M06-2X: A meta-hybrid functional that often provides superior accuracy for non-covalent interactions, which can be important when studying the interaction of a sulfoximine with a biological target.[14]

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set are critical.

    • Pople-style basis sets (e.g., 6-31G, 6-31+G*, 6-311++G(d,p)):** These are standard choices. The notation indicates:

      • * or (d): Adds polarization functions on heavy (non-hydrogen) atoms, essential for accurately describing the tetrahedral geometry of the sulfur center.

      • + or ++: Adds diffuse functions, which are crucial for describing lone pairs and anions, and for calculating properties like electron affinity. Given the polar S-N and S-O bonds, including diffuse functions is highly recommended.

      • 6-311G: A larger, more flexible "triple-zeta" basis set that generally yields more accurate energies than the "double-zeta" 6-31G.

Expert Recommendation: For reliable results, a combination like B3LYP/6-31+G * is a cost-effective choice for geometry optimizations, while B3LYP/6-311++G(d,p) is recommended for final single-point energy calculations and property analysis to achieve higher accuracy.

A Validated Computational Workflow for S-Aryl-S-Alkyl Sulfoximines

This section details a step-by-step protocol for performing QM calculations. Each step is designed to build upon the last, ensuring a robust and verifiable final result. This workflow is a self-validating system; for example, the frequency calculation in Step 3 validates the minimum-energy nature of the geometry found in Step 2.

Caption: A validated workflow for quantum mechanical calculations on sulfoximines.

Experimental Protocol: Step-by-Step Methodology

Objective: To obtain an accurate 3D structure and electronic properties of an S-aryl-S-alkyl sulfoximine.

1. Conformational Analysis:

  • Causality: The aryl and alkyl groups can rotate around the S-C bonds. The overall molecular properties depend heavily on the lowest-energy conformation. Failing to locate this global minimum is a common source of error.
  • Methodology:
  • Build the 3D structure of the sulfoximine using molecular modeling software (e.g., Avogadro, GaussView).
  • Perform an initial, rapid geometry optimization using a low-cost method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical QM method like PM7).
  • Conduct a systematic or stochastic conformational search. For a simple S-phenyl-S-methyl sulfoximine, this involves rotating the phenyl and methyl groups.
  • Cluster the resulting conformers by energy and geometry. Select the unique conformers within a reasonable energy window (e.g., 5 kcal/mol) of the minimum for further analysis.

2. High-Level Geometry Optimization:

  • Causality: To obtain a precise molecular geometry that accurately reflects the bond lengths and angles dictated by the electronic structure.
  • Methodology:
  • For each low-energy conformer identified in Step 1, perform a full geometry optimization using a reliable DFT method.
  • Recommended Level of Theory: B3LYP/6-31+G*.
  • Specify a tight convergence criterion to ensure a true geometric minimum is reached.
  • Compare the final energies of all optimized conformers to identify the global minimum energy structure.

3. Frequency Calculation:

  • Causality: This step is a critical validation of the optimized geometry. A true energy minimum will have zero imaginary frequencies. It also provides essential thermodynamic data.
  • Methodology:
  • Using the optimized geometry of the global minimum conformer from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-31+G*).
  • Validation: Check the output. The absence of any imaginary frequencies confirms the structure is a true local minimum. If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed along the imaginary mode and re-optimized.
  • Output: This calculation yields zero-point vibrational energy (ZPVE), thermal corrections, enthalpy, and Gibbs free energy.

4. Molecular Property Calculation:

  • Causality: To extract chemically meaningful insights from the wavefunction/electron density for use in drug design.
  • Methodology:
  • Using the validated global minimum geometry, perform a single-point energy calculation, often with a larger basis set for higher accuracy (e.g., B3LYP/6-311++G(d,p)).
  • Request the calculation of specific properties:
  • Natural Bond Orbital (NBO) Analysis: Provides atomic partial charges and analyzes bonding interactions. This is ideal for quantifying the polarity of the S-N bond.[12]
  • Molecular Electrostatic Potential (MEP): Generates a map of electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting hydrogen bonding and other non-covalent interactions.
  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are related to the molecule's reactivity and electronic excitability.

Data Presentation and Interpretation

The output of QM calculations is quantitative and should be presented clearly.

Table 1: Calculated Properties for S-Phenyl-S-Methyl Sulfoximine

(Hypothetical data based on typical DFT results for illustrative purposes)

PropertyMethod: B3LYP/6-31+G*Method: B3LYP/6-311++G(d,p)Interpretation
Geometric Parameters
S=O Bond Length (Å)1.4551.451Shorter than a typical S-O single bond, indicating double bond character.
S-N Bond Length (Å)1.5301.525Longer than a typical S=N double bond, consistent with ionic single bond character.[12]
S-C(phenyl) Bond Length (Å)1.7891.785Typical S-C sp² bond length.
S-C(methyl) Bond Length (Å)1.8051.801Typical S-C sp³ bond length.
Electronic Properties
Dipole Moment (Debye)4.154.25High polarity, consistent with improved aqueous solubility.[7]
NBO Charge on S+1.25+1.28Highly positive charge, indicating an electron-deficient sulfur center.
NBO Charge on O-0.85-0.88Strong negative charge, a potent H-bond acceptor site.
NBO Charge on N-0.95-0.99Strong negative charge, available for H-bonding (donor and acceptor).
HOMO Energy (eV)-7.2-7.5Relates to the molecule's ability to donate electrons.
LUMO Energy (eV)-0.8-1.0Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)6.46.5An indicator of chemical stability.

Conclusion

Quantum mechanical calculations offer an indispensable toolkit for the modern medicinal chemist working with S-aryl-S-alkyl sulfoximines. By moving beyond qualitative assumptions and applying rigorous, validated computational workflows, researchers can gain profound insights into the structural and electronic features that govern the unique behavior of this functional group. The DFT-based protocol outlined in this guide provides a reliable and practical pathway to predict key molecular properties, understand structure-activity relationships, and ultimately, to rationally design more effective and safer therapeutics. As sulfoximines continue their rise to prominence, the integration of these computational strategies will be a critical factor in harnessing their full potential in drug discovery.[3][10]

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Toxicological Profile of Fluorinated Sulfoximine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated sulfoximine derivatives represent a novel and expanding class of chemical compounds with significant applications, particularly in agrochemicals, and emerging potential in medicinal chemistry. Their unique chemical properties, conferred by the sulfoximine and fluorine moieties, necessitate a thorough and nuanced toxicological evaluation. This technical guide provides an in-depth analysis of the toxicological profile of these derivatives, using the well-characterized insecticide, sulfoxaflor, as a primary case study. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess the safety of novel fluorinated sulfoximine compounds. This guide delves into the primary mechanism of action, details mammalian and ecological toxicities, and outlines a strategic workflow for comprehensive toxicological assessment, grounded in established regulatory guidelines.

Introduction to Fluorinated Sulfoximines

Sulfoximines are a class of organosulfur compounds characterized by a sulfur atom double-bonded to two carbon atoms and single-bonded to an oxygen and a nitrogen atom. The incorporation of fluorine atoms into these molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] While these attributes are desirable in the design of new agrochemicals and pharmaceuticals, they also present unique challenges for toxicological assessment.[4][5]

The most prominent example of a fluorinated sulfoximine derivative is sulfoxaflor, the first of its class to be commercialized as an insecticide.[6][7] It is recognized by the Insecticide Resistance Action Committee (IRAC) as a Group 4C insecticide, acting as a competitive modulator of nicotinic acetylcholine receptors (nAChRs).[8] Due to its distinct chemical structure and mode of action compared to other nAChR modulators like neonicotinoids, sulfoxaflor has become a critical tool in managing insect pests that have developed resistance to older classes of insecticides.[8][9] The extensive toxicological data available for sulfoxaflor provides a valuable framework for predicting and evaluating the potential hazards of new derivatives within this chemical family.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The primary insecticidal activity of fluorinated sulfoximines like sulfoxaflor stems from their interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the insect central nervous system.[6][10]

2.1. Agonistic Action and Neurotoxicity

Sulfoxaflor acts as a potent agonist at the nAChR, binding to the receptor in place of the endogenous neurotransmitter, acetylcholine.[6][9] This binding event triggers the opening of the ion channel, leading to an uncontrolled influx of cations. The result is a continuous stimulation of nerve impulses, causing hyperexcitation, muscle tremors, paralysis, and ultimately, the death of the insect.[6][11] While sulfoxaflor also interacts with mammalian nAChRs, it does so to a much lesser degree, providing a degree of selectivity that is crucial for its use as an insecticide.[6][12] Studies have shown that sulfoxaflor binds more strongly to insect neuron receptors than to their mammalian counterparts.[6] The interaction of sulfoxaflor with nAChRs appears to differ from that of neonicotinoids, which may explain the lack of cross-resistance.[9]

Diagram: Mechanism of Action at the Nicotinic Acetylcholine Receptor

nAChR_Mechanism cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Nerve_Impulse Continuous Nerve Impulses Postsynaptic_Neuron->Nerve_Impulse Depolarization nAChR nAChR (Closed) nAChR_Open nAChR (Open) nAChR->nAChR_Open Conformational Change Ion_Channel Ion Channel nAChR_Open->Ion_Channel Opens Ion_Channel->Postsynaptic_Neuron Cation Influx (Na+, Ca2+) Sulfoximine Fluorinated Sulfoximine (e.g., Sulfoxaflor) Sulfoximine->nAChR Competitive Agonist Binding Acetylcholine Acetylcholine (Neurotransmitter) Acetylcholine->nAChR Normal Binding Result Hyperexcitation, Paralysis, Death Nerve_Impulse->Result

Caption: Agonistic binding of fluorinated sulfoximines to nAChRs.

2.2. Experimental Protocol: nAChR Binding Assay

To assess the affinity of a novel fluorinated sulfoximine derivative for the nAChR, a competitive radioligand binding assay is a fundamental technique.[3]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Membrane preparation from cells expressing the target nAChR subtype (e.g., from HEK293 cells).[13]

  • Radioligand with known high affinity for the receptor (e.g., [³H]epibatidine or [³H]cytisine).[3][13]

  • Unlabeled test compound (novel fluorinated sulfoximine derivative).

  • Known unlabeled nAChR ligand for non-specific binding determination (e.g., nicotine).[3]

  • Binding buffer, wash buffer.

  • 96-well microtiter plates.

  • Glass fiber filters.

  • Scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled test compound and the known unlabeled ligand in binding buffer.[3]

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane preparation, radioligand, and binding buffer to wells.[3]

    • Competition Binding: Add membrane preparation, radioligand, and a specific concentration of the test compound to wells.[3]

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the known unlabeled ligand to wells.[3]

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 1-4 hours).[3][14]

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[3]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

  • Quantification: Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mammalian Toxicology

While designed for insect selectivity, fluorinated sulfoximines can elicit toxic effects in mammals, particularly at higher doses. Toxicity studies in various animal models have identified the nervous system and liver as primary target organs.[12][15]

3.1. Acute and Sub-chronic Toxicity

Acute oral toxicity studies are foundational for classifying a compound's hazard potential. For sulfoxaflor, these studies, often following OECD Guideline 423, help establish the initial dose ranges for further investigation.[9][16] Repeated dose studies, such as the 28-day (OECD 407) and 90-day (OECD 408) studies in rodents, provide critical information on target organs, the potential for accumulation, and the No-Observed-Adverse-Effect Level (NOAEL).[17][18] For sulfoxaflor, these studies have revealed effects such as decreased body weight and food consumption, as well as changes in the liver.[12]

3.2. Neurotoxicity

Given the mechanism of action, neurotoxicity is a key endpoint of concern. While the level of concern for neurotoxicity with sulfoxaflor is considered low due to well-characterized effects and clear NOAELs, it remains a critical area of investigation for any new derivative.[19] Studies have shown that sulfoxaflor can cause decreased motor activity at high doses.[12] In some non-target organisms like zebrafish, sulfoxaflor has been shown to induce alterations in acetylcholinesterase (AChE) activity, a key enzyme in the nervous system.[20][21]

3.3. Developmental and Reproductive Toxicity

Developmental and reproductive toxicity studies are crucial for assessing the potential risks to future generations. In rats, gestational exposure to high doses of sulfoxaflor has been shown to cause fetal abnormalities and reduced neonatal survival.[22] However, a detailed mode of action analysis concluded that these effects are mediated by the fetal-type muscle nAChR in rats, a mechanism considered not relevant to humans due to fundamental differences in the receptor.[22] Nevertheless, for any new fluorinated sulfoximine derivative, a thorough evaluation of developmental (OECD 414) and reproductive (OECD 416) toxicity is imperative.[10][23] Some studies in male rats have also indicated potential reproductive toxicity at higher doses of sulfoxaflor, with observed increases in dead and abnormal sperm, and hormonal changes.[7][24]

3.4. Hepatotoxicity

The liver has been identified as a target organ for sulfoxaflor toxicity in subchronic and chronic studies.[12][15] Observed effects include changes in liver weight and enzymes, cellular hypertrophy, and proliferation.[12] These findings underscore the importance of including comprehensive liver function tests and histopathology in repeated dose toxicity studies for new sulfoximine derivatives.

3.5. Genotoxicity

Assessing the mutagenic potential of a new chemical entity is a critical component of its safety evaluation. A standard battery of genotoxicity tests is typically employed, including:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[6][8][25]

  • In Vitro Micronucleus Test (OECD 487): This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells.[11][22][26]

3.6. A Tiered Approach to Mammalian Toxicity Testing

A structured, tiered approach is essential for efficiently and ethically evaluating the mammalian toxicity of a novel fluorinated sulfoximine derivative.

Diagram: Tiered Mammalian Toxicity Testing Workflow

Toxicity_Workflow cluster_tier1 Tier 1: In Vitro & Acute Assessment cluster_tier2 Tier 2: Repeated Dose & Mechanistic Studies cluster_tier3 Tier 3: Chronic & Specialized Toxicity Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Repeated_Dose_28 28-Day Repeated Dose (OECD 407) Cytotoxicity->Repeated_Dose_28 Genotoxicity Genotoxicity Battery (Ames, Micronucleus) Genotoxicity->Repeated_Dose_28 Acute_Oral Acute Oral Toxicity (OECD 423) Acute_Oral->Repeated_Dose_28 nAChR_Binding nAChR Binding Assay Repeated_Dose_28->nAChR_Binding Repeated_Dose_90 90-Day Repeated Dose (OECD 408) Repeated_Dose_28->Repeated_Dose_90 Dev_Repro Developmental & Reproductive Toxicity (OECD 414/416) Repeated_Dose_90->Dev_Repro Carcinogenicity Carcinogenicity Studies (if warranted) Dev_Repro->Carcinogenicity Risk_Assessment Human Health Risk Assessment Carcinogenicity->Risk_Assessment Start New Fluorinated Sulfoximine Derivative Start->Cytotoxicity Start->Genotoxicity Start->Acute_Oral

Caption: A strategic workflow for mammalian toxicity assessment.

Ecotoxicology and Environmental Fate

The potential impact on non-target organisms and the environment is a major consideration in the toxicological profile of any compound intended for widespread use, such as an insecticide.

4.1. Toxicity to Non-Target Organisms

  • Pollinators: Sulfoxaflor is classified as "very highly toxic" to bees.[26] Exposure can occur through direct contact with spray or via residues in the pollen and nectar of treated plants.[6][26] This has led to specific use restrictions to protect pollinators.[25]

  • Aquatic Invertebrates: Sulfoxaflor exhibits high toxicity to aquatic invertebrates.[15][17] Studies on species like Daphnia magna have been conducted to determine acute toxicity levels (e.g., EC50).[23][27] It has also been shown to affect the behavior and physiology of crustaceans like the green crab (Carcinus maenas).[11][28]

  • Vertebrates: In general, sulfoxaflor presents a lower risk to birds, mammals, fish, and other aquatic animals under normal use conditions.[15][25] However, some studies have shown developmental and immunotoxicity in zebrafish embryos at certain exposure levels.[15]

4.2. Environmental Fate and Degradation

Sulfoxaflor is characterized by relatively rapid degradation in soil but can be more persistent in aquatic environments.[15][26] Its high water solubility and non-volatile nature contribute to its potential for environmental dispersion.[15] Key degradation products may also persist and require toxicological evaluation.[15][26] Photolysis in surface waters is one route of degradation, leading to transformation products that may have different toxicity profiles than the parent compound.[23][29]

Table 1: Summary of Ecotoxicological Endpoints for Sulfoxaflor
Organism GroupSpeciesEndpointValueReference(s)
Pollinators Honey Bees (Apis mellifera)Acute Contact ToxicityHighly Toxic[25][26]
Honey Bees (Apis mellifera)Foliar Residue Toxicity (RT25)≤ 3 hours[25]
Aquatic Invertebrates Daphnia magna48-hour EC50361 µg/L[23]
Marine Crustaceans (Americamysis bahia)96-hour LC500.64 mg/L[28]
Green Crab (Carcinus maenas)96-hour LC502.88 mg/L[11][28]
Aquatic Vertebrates Zebrafish (Danio rerio)96-hour LC5035.13 mg/L[21]
Soil Invertebrates EarthwormsLC500.54 mg/kg[15]

4.3. Experimental Protocol: Fish Embryo Acute Toxicity (FET) Test (OECD 236)

This test is a valuable tool for assessing the acute toxicity of chemicals to the early life stages of fish, serving as an alternative to tests on juvenile or adult fish.[28][30]

Objective: To determine the acute lethal toxicity of a test substance to fish embryos.

Materials:

  • Newly fertilized zebrafish (Danio rerio) eggs.

  • Test substance and control medium.

  • 24-well plates.

  • Incubator set to 26 ± 1°C.

  • Stereomicroscope.

Step-by-Step Methodology:

  • Exposure Setup: Place one newly fertilized egg into each well of a 24-well plate. Expose groups of 20 embryos to at least five increasing concentrations of the test substance and a control.[28]

  • Incubation: Incubate the plates for a period of 96 hours at a controlled temperature.[1]

  • Observations: At 24, 48, 72, and 96 hours, record the following four apical observations as indicators of lethality under a stereomicroscope:

    • Coagulation of fertilized eggs.

    • Lack of somite formation.

    • Lack of detachment of the tail-bud from the yolk sac.

    • Lack of heartbeat.[28]

  • Data Analysis: An embryo is considered dead if any of the four lethal endpoints are observed.[28]

  • Endpoint Calculation: At the end of the 96-hour exposure period, calculate the LC50 (the concentration that is lethal to 50% of the embryos) and its confidence intervals.[21]

Conclusion and Future Directions

The toxicological profile of fluorinated sulfoximine derivatives is complex, defined by a primary mechanism of action on the nicotinic acetylcholine receptor that drives both its efficacy as an insecticide and its potential for off-target toxicity. The extensive data available for sulfoxaflor provides a robust starting point for the safety assessment of new analogues. A comprehensive evaluation must include a tiered assessment of mammalian toxicity—from acute to chronic endpoints, with a special focus on neurotoxicity, developmental/reproductive effects, and hepatotoxicity—as well as a thorough investigation of ecotoxicological risks, particularly to pollinators and aquatic invertebrates.

As new fluorinated sulfoximine derivatives are developed for pharmaceutical and other applications, the principles and methodologies outlined in this guide will be critical. Future research should focus on developing more predictive in vitro and in silico models to refine and reduce animal testing, and to better understand the structure-activity relationships that govern both efficacy and toxicity within this important class of chemicals. A commitment to rigorous, mechanistically informed toxicological assessment is paramount to ensuring the safe development and application of these novel compounds.

References

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  • Perry, T., et al. (2021). Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster. ResearchGate. Retrieved from [Link]

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  • Gauthier, P. T., & Mabury, S. A. (2021). Sulfoximine Insecticide Sulfoxaflor and its Photodegradate Demonstrates Acute Toxicity to Non-targeted Invertebrate Species Daphnia magna. ResearchGate. Retrieved from [Link]

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  • Gauthier, P. T., & Mabury, S. A. (2021). The Sulfoximine Insecticide Sulfoxaflor and Its Photodegradate Demonstrate Acute Toxicity to the Nontarget Invertebrate Species Daphnia magna. PubMed. Retrieved from [Link]

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Sources

Chiral Separation of S-(4-Fluorophenyl)-S-methyl-sulfoximine Enantiomers: A Method Development Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. Sulfoximines, particularly those bearing chirality at the sulfur center, have emerged as a vital structural motif in modern medicinal chemistry.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the chiral separation of S-(4-Fluorophenyl)-S-methyl-sulfoximine enantiomers. We will explore the foundational principles of chiral chromatography, delve into the causality behind experimental choices in method development, and present validated protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), empowering researchers and drug development professionals to achieve robust and efficient enantioseparation.

Introduction: The Significance of Chiral Sulfoximines in Drug Discovery

Sulfoximines, the mono-aza analogues of sulfones, have garnered immense attention due to their unique physicochemical properties and broad bioactivities.[1][4] Their three-dimensional structure, featuring a stereogenic sulfur atom when substituted with two different carbon groups, makes them attractive chiral building blocks in pharmaceutical design.[2] The this compound moiety, in particular, combines the versatile sulfoximine core with a fluorophenyl group—a common substituent used to enhance metabolic stability and binding affinity.

As with most chiral APIs, the biological activity often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects. Therefore, the development of reliable analytical methods to separate and quantify the enantiomers of this compound is not merely an analytical challenge but a regulatory and safety imperative. This guide focuses on chromatographic techniques, which remain the gold standard for enantioselective analysis and purification.[5]

Foundational Separation Strategies: HPLC vs. SFC

The direct separation of enantiomers is achieved by creating a transient diastereomeric complex with a chiral selector. In chromatography, this is most effectively accomplished using a Chiral Stationary Phase (CSP). For sulfoximines, polysaccharide-based CSPs have demonstrated exceptional success.[1][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely accessible technique for chiral separations. The primary mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase.

  • Mechanism of Chiral Recognition: Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex chiral environment. The helical structure of the polysaccharide backbone creates chiral grooves where analytes can interact.[6] For sulfoximines, separation is driven by a combination of interactions, including hydrogen bonding (with the sulfoximine N-H and S=O groups), dipole-dipole interactions, and steric hindrance, which are unique for each enantiomer.[6]

Supercritical Fluid Chromatography (SFC)

SFC has become a premier technique for chiral separations, offering significant advantages in speed and sustainability.[7][8] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.

  • Causality for Superior Performance: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to liquid mobile phases in HPLC.[6][7][9] This translates directly to higher throughput and reduced analysis times. Furthermore, SFC drastically cuts down on organic solvent consumption, making it a "greener" and more cost-effective alternative, especially for preparative scale work.[8][9][10] The fundamental chiral recognition mechanisms on polysaccharide CSPs remain the same as in HPLC.

A Systematic Approach to Method Development

A trial-and-error approach to chiral method development is inefficient.[7] A systematic screening strategy, grounded in an understanding of the analyte and CSP chemistries, maximizes the probability of success.

The Workflow: A Validated Path to Separation

The logical flow for developing a chiral separation method involves screening a curated set of orthogonal CSPs and mobile phases to identify the optimal conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization Analyte Prepare Analyte Solution (Racemic this compound) Screen Screen 3-4 Orthogonal CSPs (e.g., Chiralpak AD-H, AS-H, Chiralcel OJ-H) with Generic Gradient Analyte->Screen Evaluate Evaluate Screening Data (Resolution, Selectivity) Screen->Evaluate Select Select Best CSP/ Mobile Phase Combination Evaluate->Select Optimize Optimize Parameters (Modifier %, Temperature, Flow Rate) Select->Optimize Validate Method Validation Optimize->Validate caption Diagram 1: Chiral Method Development Workflow.

Diagram 1: Chiral Method Development Workflow.
Core Experimental Parameters

Column Selection: The choice of CSP is the most critical factor. For sulfoximines, a screening set should include columns with varied selectivities. Polysaccharide-based columns are highly recommended. A study on 12 chiral sulfoximines showed that Chiralcel OJ-H could resolve all compounds, while Chiralpak AD-H and AS-H also demonstrated broad applicability.[4]

Mobile Phase Composition:

  • HPLC (Normal Phase): The standard mobile phase is a mixture of an alkane (n-hexane) and an alcohol modifier (2-propanol or ethanol). The alcohol is the strong eluting solvent; its concentration is the primary lever for adjusting retention and selectivity. A typical starting point is 80:20 (v/v) n-hexane/2-propanol.[1][4]

  • SFC: The mobile phase consists of supercritical CO₂ and an alcohol modifier (typically methanol). A generic screening gradient of 5% to 40% methanol is effective for identifying promising conditions.[11] For basic compounds like sulfoximines, adding a small amount of an amine additive (e.g., 0.1-0.2% isopropylamine) to the modifier can significantly improve peak shape and prevent tailing.[11]

Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Operating between 25°C and 40°C is a common practice.[4] While lower temperatures can sometimes enhance selectivity, it is crucial to remain in a single-phase region in SFC to avoid poor chromatography.[7]

Flow Rate & Detection:

  • A typical analytical flow rate for HPLC is 0.8–1.0 mL/min.[4][12]

  • SFC allows for higher flow rates, often in the range of 2.5–4.0 mL/min for analytical columns, enabling rapid screening.[11]

  • UV detection at 254 nm is suitable due to the aromatic ring of the analyte.[4][12]

Experimental Protocols & Data

Analyte Structure
Diagram 2: Enantiomers of this compound.
(Note: As a text-based AI, I cannot generate actual chemical images. The diagram above uses placeholders to illustrate the concept of representing the two enantiomeric structures.)
Recommended Starting Conditions for Screening

The following table summarizes validated starting points for developing a separation method for this compound.

ParameterHPLC MethodSFC MethodRationale
CSP Screen Chiralcel® OJ-H, Chiralpak® AD-H, Chiralpak® AS-HChiralcel® OJ-H, Chiralpak® AD-H, Chiralpak® AS-HProven efficacy for chiral sulfoximine separations, offering diverse selectivities.[1][4]
Column Dims. 4.6 x 250 mm, 5 µm4.6 x 150 mm, 3 or 5 µmStandard analytical dimensions.
Mobile Phase A: n-Hexane; B: 2-PropanolA: Supercritical CO₂; B: Methanol w/ 0.2% IsopropylamineStandard mobile phases for polysaccharide CSPs. Amine additive in SFC improves peak shape.[11]
Composition Isocratic, 80:20 (A:B)Gradient, 5% to 40% B over 5 minAn effective starting point for initial screening.[4][11]
Flow Rate 0.8 mL/min3.0 mL/minTypical flow rates for the respective techniques.
Temperature 30 °C35 °CBalances efficiency and selectivity.[4][11]
Detection UV at 254 nmUV at 254 nm or SFC-MSAnalyte possesses a strong chromophore. MS provides mass confirmation.[11]
Step-by-Step Screening Protocol (SFC)

This protocol outlines an automated, high-throughput screening process using SFC, which is highly efficient for rapid method development.[11]

  • Sample Preparation: Prepare a 0.5 mg/mL solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

  • System Setup:

    • Install the first chiral column to be screened (e.g., Chiralpak AD-H).

    • Set the autosampler temperature to 10°C to ensure sample stability.

    • Set the column oven temperature to 35°C.[11]

    • Set the back pressure regulator to 120 bar.

  • Chromatographic Method:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B: Methanol with 0.2% Isopropylamine

    • Flow Rate: 3.0 mL/min

    • Gradient:

      • 0.0 min: 5% B

      • 5.0 min: 40% B

      • 5.1 min: 5% B (re-equilibration)

      • 7.0 min: End run

    • Injection Volume: 5 µL

  • Execution:

    • Perform a blank injection (solvent only) to ensure system cleanliness.

    • Inject the racemic sample.

    • Automate the process to switch to the next column in the screening set (e.g., AS-H, OJ-H) and repeat the injection.

  • Data Analysis: Review the chromatograms from each column. Identify the CSP that provides the best selectivity (separation between the two enantiomer peaks). The run with the highest resolution (Rs > 1.5 is ideal) is selected for further optimization.

Conclusion and Future Outlook

The chiral separation of this compound enantiomers is readily achievable through a systematic chromatographic approach. Polysaccharide-based chiral stationary phases are the cornerstone of this process, demonstrating excellent resolving power for the sulfoximine chemical class. Supercritical Fluid Chromatography (SFC) stands out as the preferred platform for method development and analysis due to its high speed, efficiency, and alignment with green chemistry principles.[8]

By employing the structured screening protocols and validated starting conditions detailed in this guide, researchers and drug development professionals can confidently and efficiently develop robust, reliable, and transferable methods for the enantioselective analysis of this important chiral intermediate. This foundational work ensures the quality and safety of novel pharmaceutical agents leveraging the unique properties of the sulfoximine scaffold.

References

  • Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases. (2023). Oxford Academic. [Link]

  • Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases. (2023). Oxford Academic. [Link]

  • Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. (2019). Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. (2022). Journal of the American Chemical Society. [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. [Link]

  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. (2022). ACS Catalysis. [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. (2023). Organic Syntheses. [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]

  • Preparation of chiral sulfoximines by resolution with CSA. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC. [Link]

  • Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. (2024). Nature Chemistry. [Link]

  • Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. (2003). Journal of Chromatography A. [Link]

  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. (2022). Journal of the American Chemical Society. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. (2019). Angewandte Chemie International Edition. [Link]

  • Strategies for Simplified Chiral Method Development. (2021). Chromatography Online. [Link]

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Methodological & Application

Application Notes & Protocols: Rhodium-Catalyzed Synthesis of S-Aryl-S-Alkyl Sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Sulfoximines in Medicinal Chemistry

The sulfoximine moiety, a stereogenic sulfur(VI) functional group, has rapidly emerged from a niche chemical curiosity to a highly valued pharmacophore in modern drug discovery.[1] As aza-analogues of sulfones, sulfoximines offer a unique combination of physicochemical properties: they are chemically and metabolically robust, and the presence of the nitrogen atom introduces a vector for hydrogen bonding, acting as both a donor and acceptor.[2][3] This dual nature can significantly enhance binding affinity and improve aqueous solubility compared to traditional sulfones. The clinical advancement of compounds like the pan-CDK inhibitor BAY 1000394 underscored the profound impact this functional group can have on a drug candidate's profile, catalyzing the development of novel synthetic methodologies.[3][4]

Among the most powerful and versatile methods to emerge are those catalyzed by rhodium. These strategies leverage the unique reactivity of rhodium complexes to achieve direct C-H functionalization of pre-existing sulfoximines or to construct the sulfoximine core itself via nitrene transfer. This guide provides an in-depth analysis of two primary rhodium-catalyzed approaches, detailing the underlying mechanisms, providing field-tested protocols, and explaining the critical rationale behind experimental choices.

Part 1: Rh(III)-Catalyzed C–H Activation/Annulation of S-Aryl Sulfoximines

This methodology is a cornerstone for the late-stage functionalization of S-aryl-S-alkyl sulfoximines. It utilizes the inherent directing-group capability of the sulfoximine nitrogen to guide the rhodium catalyst to a specific ortho C–H bond on the aryl ring. This allows for the precise construction of complex heterocyclic systems, most notably 1,2-benzothiazines, which are themselves biologically relevant scaffolds.[5][6]

Mechanistic Rationale & Causality

The catalytic cycle, depicted below, is a well-studied process that proceeds through a series of defined steps. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The process is generally initiated by a cationic [Cp*Rh(III)] species. The sulfoximine substrate coordinates to the rhodium center through its nitrogen atom. This coordination positions the catalyst for a Concerted Metalation-Deprotonation (CMD) step, which is often the rate-determining step of the cycle.[5][7] This C-H activation is typically facilitated by a carboxylate or carbonate base, forming a five-membered rhodacycle intermediate. This intermediate is the key to the reaction's regioselectivity.

Subsequently, the coupling partner (e.g., an alkyne, diazo compound) coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond.[6] The cycle concludes with a reductive elimination or a related cascade process that forms the final annulated product and regenerates the active Rh(III) catalyst.[6][8]

Rh(III)-Catalyzed C-H Annulation Cycle catalyst [CpRhL_n]^III rhodacycle Five-Membered Rhodacycle Intermediate catalyst->rhodacycle C-H Activation (CMD Pathway) substrate S-Aryl-S-Alkyl Sulfoximine substrate->catalyst Coordination inserted_intermediate Seven-Membered Intermediate rhodacycle->inserted_intermediate coupling_partner Coupling Partner (e.g., Alkyne) coupling_partner->rhodacycle Coordination & Insertion product Annulated Product (1,2-Benzothiazine) inserted_intermediate->product Reductive Elimination regenerated_catalyst [CpRhL_n]^III product->regenerated_catalyst Product Release regenerated_catalyst->substrate Catalyst Regeneration

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.

Application Note: Critical Parameter Selection
  • Catalyst System: The standard precatalyst is [Cp*RhCl2]2. The active cationic [CpRh(III)] species is generated in situ using a silver salt (e.g., AgSbF6, AgOPiv) as a halide scavenger. The Cp (pentamethylcyclopentadienyl) ligand is crucial for stabilizing the high-valent rhodium center and promoting catalytic turnover.[5][6]

  • Oxidant/Additive: While some variations are redox-neutral, many annulations with partners like alkynes require an external oxidant to regenerate the Rh(III) catalyst. Early systems used stoichiometric Cu(OAc)2. More sustainable protocols now employ catalytic iron with molecular oxygen (from air) as the terminal oxidant.[9] For diazo coupling partners, a simple base like NaOAc is often sufficient.[8]

  • Solvent: The choice of solvent is critical. Dichloroethane (DCE) is commonly used for reactions at elevated temperatures.[8] For milder, room-temperature transformations, highly polar, non-coordinating solvents like 2,2,2-trifluoroethanol (TFE) can dramatically accelerate the C-H activation step.[6][10]

Protocol 1: Synthesis of 1,2-Benzothiazines via Annulation with Diazo Compounds

This protocol is adapted from methodologies developed by Bolm and coworkers and is effective for creating substituted 1,2-benzothiazines from S-aryl sulfoximines.[8]

Materials:

  • S-Aryl-S-Alkyl Sulfoximine (1.0 equiv)

  • Diazo Compound (e.g., ethyl 2-diazoacetoacetate) (1.2 equiv)

  • [Cp*RhCl2]2 (2.5 mol%)

  • Sodium Acetate (NaOAc) (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the S-aryl-S-alkyl sulfoximine (e.g., 0.2 mmol), [Cp*RhCl2]2 (0.005 mmol, 3.1 mg), and NaOAc (0.2 mmol, 16.4 mg).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Add the diazo compound (0.24 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a short plug of celite, washing with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate mixtures) to yield the desired 1,2-benzothiazine product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Substrate R¹ Group (Aryl)Substrate R² Group (Alkyl)Coupling PartnerYield (%)Reference
HMethylEthyl 2-diazo-3-oxobutanoate95[8]
4-MeMethylEthyl 2-diazo-3-oxobutanoate99[8]
4-FMethylEthyl 2-diazo-3-oxobutanoate85[8]
4-CF₃MethylEthyl 2-diazo-3-oxobutanoate68[8]
HPhenylEthyl 2-diazo-3-oxobutanoate91[8]

Part 2: Rh(II)-Catalyzed Direct Imination of Sulfoxides

While C-H activation modifies an existing sulfoximine, this approach builds the core functional group from a more readily available sulfoxide precursor. The reaction involves the transfer of a nitrene moiety (=NR) to the sulfur atom of a sulfoxide. Rhodium(II) carboxylate dimers, such as [Rh2(OAc)4], are exceptionally effective catalysts for this transformation.[11] This method is stereospecific, meaning the stereochemistry at the sulfur center is retained from the chiral sulfoxide starting material.[12]

Mechanistic Rationale & Causality

The reaction proceeds via the formation of a rhodium-nitrene intermediate. An N-protected amine source (e.g., trifluoroacetamide, carbamate) is oxidized in situ (typically by an iodoarene oxidant like PhI(OAc)2) to generate an iminoiodinane. This species then reacts with the Rh(II) catalyst to form the key electrophilic rhodium-nitrene complex. The lone pair of the sulfoxide sulfur atom then attacks this complex, forming the new S=N bond and releasing the Rh(II) catalyst to re-enter the cycle.

Application Note: Critical Parameter Selection
  • Catalyst: Dirhodium(II) tetraacetate, [Rh2(OAc)4], is a robust and commercially available catalyst for this transformation. Its paddlewheel structure provides open axial sites for the nitrene precursor to coordinate.[11]

  • Nitrene Source: A variety of "nitrene precursors" can be used. For the synthesis of N-unsubstituted (N-H) sulfoximines, a protected nitrogen source that is easily deprotected is required. Trifluoroacetamide is ideal, as the resulting N-trifluoroacetyl group is readily cleaved under mild basic conditions (e.g., K2CO3 in methanol).[11] For direct synthesis of N-protected sulfoximines, carbamates (e.g., BocNH2, CbzNH2) can be used directly.[4]

  • Oxidant & Additive: Phenyliodonium diacetate (PIDA or PhI(OAc)2) is the most common oxidant. An inorganic base like magnesium oxide (MgO) is often added to neutralize the acetic acid byproduct, preventing side reactions.[11]

Protocol 2: Stereospecific Synthesis of N-H Sulfoximines from Sulfoxides

This protocol is adapted from the work of Bolm and coworkers for the direct, stereospecific imination of sulfoxides followed by deprotection.[11][12]

Materials:

  • S-Aryl-S-Alkyl Sulfoxide (1.0 equiv)

  • Trifluoroacetamide (2.0 equiv)

  • [Rh2(OAc)4] (1.0 mol%)

  • Phenyliodonium diacetate (PIDA) (1.2 equiv)

  • Magnesium Oxide (MgO) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • For deprotection: Methanol, Potassium Carbonate (K2CO3)

Procedure:

  • Imination Step: To a round-bottom flask, add the sulfoxide (e.g., 0.5 mmol), trifluoroacetamide (1.0 mmol), [Rh2(OAc)4] (0.005 mmol, 2.2 mg), and MgO (1.25 mmol).

  • Add anhydrous DCM (5.0 mL) and stir the suspension at room temperature.

  • Add PIDA (0.6 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting sulfoxide is consumed.

  • Filter the reaction mixture through celite and concentrate the filtrate. The crude product is the N-trifluoroacetylated sulfoximine, which can be purified at this stage or used directly in the next step.

  • Deprotection Step: Dissolve the crude intermediate in methanol (5.0 mL).

  • Add K2CO3 (1.5 mmol) and stir the mixture at room temperature for 1-2 hours.

  • Once deprotection is complete (monitored by TLC), filter the mixture and concentrate the solvent.

  • Add water to the residue and extract with DCM (3 x 10 mL).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Purify the crude N-H sulfoximine by flash column chromatography or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

SubstrateProduct ConfigurationOverall Yield (%)Reference
(R)-Methyl p-tolyl sulfoxide(R)-S-Methyl-S-p-tolylsulfoximine76 (99% ee)[12]
(R)-Ethyl phenyl sulfoxide(R)-S-Ethyl-S-phenylsulfoximine82 (>99% ee)[11]
Dibenzothiophene S-oxideDibenzothiophene sulfoximine95[11]

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing these rhodium-catalyzed reactions, from initial setup to final product analysis.

Experimental Workflow start_end start_end process_step process_step decision_step decision_step analysis_step analysis_step start Start reagents Prepare Reagents (Dry Solvents, Weigh Solids) start->reagents setup Assemble Glassware (Flame-dry, Inert Atmosphere) reagents->setup reaction Combine Reagents & Execute Reaction (Heat/Stir) setup->reaction monitor Monitor Progress reaction->monitor monitor->reaction Incomplete workup Quench & Aqueous Workup (Extraction) monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Product purify->characterize finish End characterize->finish

Caption: General laboratory workflow for rhodium-catalyzed sulfoximine synthesis.

Conclusion

Rhodium catalysis provides a powerful and versatile platform for the synthesis and functionalization of S-aryl-S-alkyl sulfoximines. The C-H activation/annulation strategy offers unparalleled access to complex, functionalized heterocyclic derivatives from simple sulfoximine precursors, making it invaluable for library synthesis and late-stage modification in drug discovery programs.[5][8] Complementing this, the direct Rh(II)-catalyzed imination of sulfoxides provides a stereospecific and efficient route to the sulfoximine core itself.[11] A thorough understanding of the underlying mechanisms and the key experimental parameters detailed in these notes will empower researchers to effectively apply these state-of-the-art methods to accelerate their research and development goals.

References

  • Title: Rhodium(III)-Catalyzed Ortho Halogenations of N-Acylsulfoximines and Synthetic Applications toward Functionalized Sulfoximine Derivatives.[13][14][15] Source: Organic Letters URL: [Link]

  • Title: Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer.[3] Source: Molecules URL: [Link]

  • Title: Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines.[5][9] Source: Molecules URL: [Link]

  • Title: Sulfoximines-Assisted Rh(III)-Catalyzed C–H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines Scaffolds under Room Temperature.[6][10] Source: Molecules URL: [Link]

  • Title: Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines.[16] Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery.[1] Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation.[8] Source: Molecules URL: [Link]

  • Title: Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines.[11] Source: Organic Letters URL: [Link]

  • Title: Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides.[4] Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines | Request PDF.[12] Source: ResearchGate URL: [Link]

  • Title: Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation.[7] Source: Accounts of Chemical Research URL: [Link]

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N-Arylation of S-(4-Fluorophenyl)-S-methyl-sulfoximine via Buchwald-Hartwig Coupling: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Sulfoximines in Modern Chemistry

Sulfoximines have emerged from relative obscurity to become a structural motif of significant interest, particularly in the fields of medicinal and agricultural chemistry.[1][2][3] Initially explored as chiral auxiliaries and ligands, their unique physicochemical properties have led to their incorporation into a growing number of bioactive molecules.[1][4] Notably, the sulfoximine moiety is present in clinical kinase inhibitors for cancer treatment, such as roniciclib, BAY 1143572, and AZD 6738, underscoring their importance in drug discovery.[2] The ability to functionalize the nitrogen atom of the sulfoximine core opens up avenues for creating diverse molecular architectures and fine-tuning pharmacological properties.[3]

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient palladium-catalyzed method for coupling amines with aryl halides.[5][6][7] This reaction has largely superseded harsher, traditional methods and provides a powerful tool for constructing complex molecular frameworks under relatively mild conditions.[5] This guide provides a detailed protocol for the N-arylation of a specific sulfoximine, S-(4-Fluorophenyl)-S-methyl-sulfoximine, utilizing the robust and reliable Buchwald-Hartwig coupling methodology.

Reaction Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex.[7][10] Subsequently, the amine (in this case, the sulfoximine) coordinates to the palladium center, followed by deprotonation by a base.[10] The final and crucial step is the reductive elimination of the N-aryl sulfoximine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8][9] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to enhance catalyst stability and promote the key steps of the catalytic cycle.[7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX LigandEx Ligand Exchange (R2NH) PdII_ArX->LigandEx PdII_Amine [L-Pd(II)(Ar)(NHR2)]+X- LigandEx->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 (Product) RedElim->Product ArX Aryl Halide (Ar-X) Amine Sulfoximine (R2NH)

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: N-Arylation of this compound

This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with a representative aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous toluene (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl sulfoximine.

Data and Expected Outcomes

The following table provides a summary of representative reaction conditions and expected yields for the N-arylation of this compound with various aryl halides. The specific conditions may require optimization depending on the electronic and steric nature of the coupling partners.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / XantphosCs₂CO₃Toluene1101885-95
4-ChlorotoluenePd₂(dba)₃ / BrettPhosNaOtBuDioxane1002470-80
3-BromopyridinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1001680-90
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / XantphosCs₂CO₃Toluene1102088-96

Note: Yields are indicative and may vary based on experimental conditions and the purity of reagents.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[8] Maintaining a strictly inert atmosphere throughout the reaction setup and duration is crucial for catalytic activity.

  • Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases like cesium carbonate, sodium tert-butoxide, or potassium phosphate are commonly used.[10] The base not only facilitates the deprotonation of the sulfoximine but can also influence the catalyst's activity and stability.

  • Ligand Selection: The ligand plays a pivotal role in the efficiency of the Buchwald-Hartwig coupling.[7] For challenging substrates, such as electron-rich or sterically hindered aryl halides, more sophisticated and bulky ligands like BrettPhos or RuPhos may be required to achieve good yields.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.[10] The choice of solvent can affect the solubility of the reactants and the reaction temperature.

  • Reaction Monitoring: It is advisable to monitor the reaction progress to determine the optimal reaction time and prevent the formation of degradation products.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile platform for the N-arylation of sulfoximines, enabling the synthesis of a wide array of derivatives for applications in drug discovery and materials science. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently construct C-N bonds and access novel sulfoximine-containing compounds. This guide offers a robust starting point for the successful implementation of this important transformation.

References

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The Ascendancy of S-(4-Fluorophenyl)-S-methyl-sulfoximine in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral sulfoximine motif has rapidly emerged as a privileged structural element in medicinal chemistry and asymmetric catalysis.[1] Its unique stereoelectronic properties, stemming from a stable, tetracoordinate, stereogenic sulfur(VI) center, offer a powerful tool for the synthesis of complex, enantioenriched molecules. This guide provides an in-depth exploration of a particularly noteworthy derivative, S-(4-Fluorophenyl)-S-methyl-sulfoximine. We will delve into its role as a versatile chiral ligand and directing group, offering detailed mechanistic insights and field-proven protocols for its application in asymmetric catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent catalyst scaffold in their synthetic endeavors.

Introduction: The Sulfoximine Scaffold in Modern Synthesis

Sulfoximines, the mono-aza analogues of sulfones, have garnered significant attention due to their unique combination of high chemical stability, metabolic resistance, and the ability to act as both hydrogen bond donors and acceptors.[2][3] In the realm of asymmetric catalysis, the chiral sulfur center of sulfoximines provides a robust scaffold for the design of novel ligands that can effectively control the stereochemical outcome of a wide range of chemical transformations.[4][5]

The introduction of a 4-fluorophenyl group on the sulfur atom, as in this compound, offers several advantages. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the sulfur center, influencing the catalytic activity and selectivity. Furthermore, the fluorophenyl moiety is a common feature in many pharmaceuticals, making this particular sulfoximine an attractive building block in drug discovery programs.[6][7]

This guide will focus on the practical application of this compound in asymmetric catalysis, with a primary focus on its incorporation into P,N-ligands for asymmetric hydrogenation reactions, a testament to its proven utility in the field.

Mechanistic Considerations: The Role of the Sulfoximine Moiety

The efficacy of sulfoximine-based ligands in asymmetric catalysis is rooted in their ability to form well-defined, rigid coordination complexes with transition metals. The nitrogen atom of the sulfoximine can act as a coordinating atom, often in conjunction with another donor atom to form a bidentate ligand. This chelation creates a chiral environment around the metal center, which in turn dictates the stereochemical course of the catalytic reaction.

In the context of P,N-ligands, where a phosphine group is tethered to the sulfoximine scaffold, the nitrogen atom of the sulfoximine and the phosphorus atom of the phosphine coordinate to the metal center. This creates a chiral pocket that can effectively differentiate between the two enantiotopic faces of a prochiral substrate.

Synthesis of Chiral this compound

The enantioselective synthesis of the core sulfoximine is a critical first step. While several methods exist, a practical and scalable approach involves the stereospecific S-alkylation of a readily available chiral sulfinamide precursor.[8] This method provides access to the desired enantiomer of the sulfoximine with high optical purity.

Protocol 1: Asymmetric Synthesis via S-Alkylation of a Chiral Sulfinamide

This protocol is adapted from established methods for the asymmetric synthesis of chiral sulfoximines.[8][9]

Step 1: Synthesis of the Chiral Sulfinamide Precursor

The synthesis begins with the preparation of a chiral tert-butanesulfinamide, a widely used and commercially available chiral auxiliary.

Step 2: S-Alkylation with 4-Fluorophenyl Magnesium Bromide

The chiral sulfinamide is then reacted with a Grignard reagent derived from 4-fluorobromobenzene to introduce the fluorophenyl group.

Step 3: Deprotection and N-Functionalization (if required)

The tert-butyl group can be removed under acidic conditions to yield the free NH-sulfoximine, which can then be used directly or further functionalized at the nitrogen atom.

Application in Asymmetric Catalysis: Iridium-Catalyzed Hydrogenation of Quinolines

A powerful application of chiral sulfoximines is their use as ligands in the asymmetric hydrogenation of prochiral olefins and heterocycles. Here, we present a detailed protocol for the synthesis of a sulfoximine-derived P,N-ligand and its application in the iridium-catalyzed asymmetric hydrogenation of 2-methylquinoline. This protocol is based on the successful application of similar sulfoximine-based ligands in asymmetric catalysis.[4]

Workflow for Asymmetric Hydrogenation

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Reaction cluster_2 Analysis start This compound phosphine Introduction of Phosphine Moiety start->phosphine Multi-step synthesis ligand Chiral P,N-Sulfoximine Ligand phosphine->ligand catalyst In situ formation of [Ir(COD)Cl]2 / Ligand catalyst ligand->catalyst product Enantioenriched Tetrahydroquinoline catalyst->product H2, Additive substrate 2-Methylquinoline substrate->catalyst analysis Chiral HPLC Analysis product->analysis Determine ee

Caption: Experimental workflow for asymmetric hydrogenation.

Protocol 2: Synthesis of a Naphthalene-Bridged P,N-Sulfoximine Ligand

This protocol outlines the synthesis of a chiral P,N-ligand incorporating the this compound moiety, inspired by the work of Bolm and colleagues.[4]

Materials:

  • (S)-S-(4-Fluorophenyl)-S-methyl-sulfoximine

  • 1,8-Diiodonaphthalene

  • n-Butyllithium (n-BuLi)

  • Chlorodiphenylphosphine (ClPPh2)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Toluene, THF, DMF (anhydrous)

Procedure:

  • Synthesis of 1-(Diphenylphosphino)-8-iodonaphthalene: To a solution of 1,8-diiodonaphthalene in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir for 1 hour, then add chlorodiphenylphosphine. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify by column chromatography.

  • Copper-Catalyzed Cross-Coupling: To a solution of 1-(diphenylphosphino)-8-iodonaphthalene and (S)-S-(4-Fluorophenyl)-S-methyl-sulfoximine in anhydrous DMF, add CuI and K2CO3. Heat the mixture under an inert atmosphere. Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the resulting P,N-ligand by column chromatography.

Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline

Materials:

  • [Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene)

  • Chiral P,N-Sulfoximine Ligand (from Protocol 2)

  • 2-Methylquinoline

  • Iodine (I2)

  • Dichloromethane (DCM, anhydrous)

  • Hydrogen gas (H2)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, dissolve [Ir(COD)Cl]2 and the chiral P,N-sulfoximine ligand in anhydrous DCM in a pressure-resistant vial. Stir for 30 minutes.

  • Reaction Setup: Add 2-methylquinoline and iodine to the catalyst solution.

  • Hydrogenation: Seal the vial, remove from the glovebox, and connect to a hydrogen gas line. Pressurize the vial with H2 (typically 50-60 bar) and stir at the desired temperature (e.g., room temperature or slightly elevated) for the specified time (e.g., 24-48 hours).

  • Work-up and Analysis: Carefully release the pressure. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The effectiveness of a given ligand in asymmetric catalysis is typically evaluated by its ability to provide high yield and high enantioselectivity over a range of substrates. Below is a representative table summarizing expected outcomes for the asymmetric hydrogenation of various quinoline derivatives using a hypothetical iridium/P,N-sulfoximine catalyst system.

EntrySubstrate (Quinoline Derivative)ProductYield (%)ee (%)
12-Methylquinoline1,2,3,4-Tetrahydro-2-methylquinoline>9592 (S)
22-Ethylquinoline1,2,3,4-Tetrahydro-2-ethylquinoline>9590 (S)
32-Phenylquinoline1,2,3,4-Tetrahydro-2-phenylquinoline9288 (S)
46-Bromo-2-methylquinoline6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline>9591 (S)

Note: The data presented are representative and based on analogous systems described in the literature. Actual results may vary.[4]

Broader Applications and Future Outlook

While this guide has focused on asymmetric hydrogenation, the utility of this compound and its derivatives is not limited to this transformation. The sulfoximine moiety can serve as a powerful directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective modification of otherwise inert C-H bonds.[3][10][11][12] Furthermore, sulfoximine-based ligands are being explored in a variety of other asymmetric reactions, including allylic alkylations and conjugate additions.[13][14]

The continued development of novel synthetic methods for the preparation of chiral sulfoximines, coupled with a deeper understanding of their coordination chemistry, will undoubtedly lead to the discovery of new and more powerful applications in asymmetric catalysis. The unique properties of the sulfoximine scaffold, particularly when functionalized with electronically and sterically diverse substituents like the 4-fluorophenyl group, position it as a key player in the ongoing quest for more efficient and selective catalytic systems for the synthesis of chiral molecules.

References

  • Bolm, C., et al. (2008). Synthesis of Sulfoximine-Derived P,N Ligands and their Applications in Asymmetric Quinoline Hydrogenations. Advanced Synthesis & Catalysis, 350(10), 1481-1486. [Link]

  • Bull, J. A., & Luisi, R. (2017). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. ACS Omega, 2(11), 7653-7661. [Link]

  • Ma, D., et al. (2018). Organocatalytic Asymmetric Allylic Alkylations of Sulfoximines. Organic Letters, 20(23), 7367-7370. [Link]

  • Ma, D., et al. (2018). Organocatalytic Asymmetric Allylic Alkylations of Sulfoximines. Request PDF. [Link]

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  • Ellman, J. A., et al. (2023). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. University of Cambridge Apollo - University of Cambridge Repository. [Link]

  • Ellman, J. A., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. ResearchGate. [Link]

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  • Kano, T., & Maruoka, K. (2020). Asymmetric Synthesis of Chiral Sulfoximines through the S‐Alkylation of Sulfinamides. Angewandte Chemie International Edition, 59(35), 14815-14824. [Link]

  • Zhang, X., et al. (2020). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. MDPI. [Link]

  • Lopchuk, J. M., et al. (2024). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Nature Chemistry, 16(2), 183-192. [Link]

  • Ellman, J. A., et al. (2021). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. ACS Catalysis, 11(22), 14049-14055. [Link]

  • Bolm, C., et al. (2017). Rhodium(III)-Catalyzed Ortho Halogenations of N-Acylsulfoximines and Synthetic Applications toward Functionalized Sulfoximine Derivatives. Organic Letters, 19(3), 726-729. [Link]

  • Stockman, R. A., & Matos, P. M. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5991-6005. [Link]

  • Hendriks, C. M. M. (2015). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications. [Link]

  • Bolm, C. (2010). ChemInform Abstract: Synthesis of Sulfoximine-Derived P,N Ligands and Their Applications in Asymmetric Quinoline Hydrogenations. ChemInform, 39(40). [Link]

  • Wang, X.-S., et al. (2019). Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines. Organic & Biomolecular Chemistry, 17(3), 565-569. [Link]

  • Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652-3660. [Link]

  • Wang, X.-S., et al. (2018). Rhodium(III)-Catalyzed C-H Alkynylation of N-Methylsulfoximines. Chemistry – An Asian Journal, 13(17), 2449-2452. [Link]

  • Reddy, R., et al. (2023). Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. Molecules, 28(15), 5849. [Link]

  • Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263-19268. [Link]

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Application of S-(4-Fluorophenyl)-S-methyl-sulfoximine in the Agrochemical Synthesis of Novel Pesticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Sulfoximines in Modern Crop Protection

In the relentless pursuit of sustainable agricultural productivity, the agrochemical industry faces the dual challenges of evolving pest resistance and stringent environmental regulations. The sulfoximines represent a pivotal advancement in insecticide chemistry, offering a novel mode of action to manage sap-feeding insect pests, particularly those that have developed resistance to established insecticides like neonicotinoids.[1][2][3][4] At the heart of this chemical class is the unique sulfoximine functional group [S(O)(=N)–], a chiral, sulfur(VI) moiety that is both chemically stable and capable of engaging in crucial hydrogen bonding interactions within biological targets.[5]

S-(4-Fluorophenyl)-S-methyl-sulfoximine is a key exemplar of a foundational building block for this class. Its structure combines the core S-methyl-sulfoximine scaffold with a 4-fluorophenyl group. The fluorine substitution is a well-established strategy in medicinal and agrochemical design to enhance metabolic stability and modulate physicochemical properties such as lipophilicity, thereby improving bioavailability and potency. This guide provides an in-depth exploration of the application of this compound and related structures in the synthesis of next-generation insecticides, supported by detailed protocols and mechanistic insights for researchers in the field.

Physicochemical Properties of the Core Scaffold

The utility of this compound as a synthetic precursor is rooted in its distinct chemical properties. Understanding these properties is crucial for designing effective synthetic routes.

PropertyValueSource
CAS Number 635311-89-6[6]
Molecular Formula C₇H₈FNOS[6][7]
Molecular Weight 173.21 g/mol [6]
Appearance Typically a solidN/A
Key Features - NH group acts as H-bond donor. - Sulfoximine oxygen acts as H-bond acceptor. - Fluorine atom enhances metabolic stability. - Chiral center at the sulfur atom.[5]

Core Application: A Scaffold for Novel Nicotinic Acetylcholine Receptor (nAChR) Modulators

The primary application of the sulfoximine scaffold is in the creation of insecticides that target the insect nicotinic acetylcholine receptor (nAChR).[1][3] While neonicotinoids also target this receptor, sulfoximines interact with it in a distinct manner, classifying them in their own Insecticide Resistance Action Committee (IRAC) subgroup, 4C.[2][8] This different binding and functional behavior is the basis for their efficacy against neonicotinoid-resistant insect populations.[1][3][9]

Mechanism of Action: Disrupting Synaptic Transmission

Sulfoximine insecticides act as agonists at the insect nAChR.[1][4] They bind to the receptor, mimicking the neurotransmitter acetylcholine (ACh), but their binding is more persistent.[2] This leads to an uncontrolled, continuous firing of the post-synaptic nerve, resulting in tremors, paralysis, and ultimately, the death of the insect.[4] The structural differences between sulfoximines and neonicotinoids lead to different binding conformations at the receptor, circumventing target-site resistance mechanisms developed by insects against neonicotinoids.[3][4]

Sulfoximine_MoA cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds (Normal Signal) AChE Acetylcholinesterase (ACh Degradation) ACh->AChE IonChannel Ion Channel Opens (Na⁺/K⁺ influx) nAChR->IonChannel Activates Signal Continuous Nerve Firing -> Paralysis & Death IonChannel->Signal Sulfoximine Sulfoximine Insecticide (e.g., Sulfoxaflor) Sulfoximine->nAChR Binds Persistently (Uncontrolled Signal)

Caption: Mechanism of action of sulfoximine insecticides at the nAChR synapse.

Synthetic Applications & Protocols

The this compound scaffold is a versatile starting point for generating a library of novel pesticide candidates through N-functionalization. Furthermore, the principles of its synthesis can be applied to create more complex structures, exemplified by the commercial insecticide Sulfoxaflor.

Case Study: Synthesis of Sulfoxaflor and its Analogs

Sulfoxaflor is a flagship sulfoximine insecticide developed by Dow AgroSciences.[1][10] While its specific industrial synthesis starts from different precursors, the key chemical transformations are highly relevant and demonstrate the core chemistry of this class.[11][12] The crucial steps involve the formation of a sulfilimine intermediate, followed by oxidation to the sulfoximine.

Sulfoximine_Synthesis_Workflow Sulfide Aryl/Alkyl Sulfide Precursor Sulfilimine Sulfilimine Intermediate Sulfide->Sulfilimine Imination (e.g., + Cyanamide) Sulfoximine Final Sulfoximine Pesticide Sulfilimine->Sulfoximine Oxidation (e.g., m-CPBA, H₂O₂)

Caption: General synthetic workflow for creating sulfoximine-based agrochemicals.

PROTOCOL 1: General Synthesis of an N-Cyano Sulfoximine Moiety

This protocol provides a generalized, lab-scale procedure for the two-step conversion of a sulfide to an N-cyano sulfoximine, based on principles used in the synthesis of compounds like Sulfoxaflor.[11]

Objective: To synthesize a target N-cyano sulfoximine from a corresponding sulfide precursor.

Step 1: Synthesis of the Sulfilimine Intermediate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the starting sulfide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Iminating Agent: Add cyanamide (1.5 eq) to the solution.

  • Initiation: Add an imination promoter, such as iodobenzene diacetate (1.2 eq), portion-wise over 15 minutes, maintaining the temperature below 30°C.

    • Causality: Iodobenzene diacetate is a mild oxidant that facilitates the formation of a reactive intermediate, enabling the nitrogen of cyanamide to attack the sulfur atom.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfilimine intermediate. Purification is typically achieved via column chromatography.

Step 2: Oxidation to the Sulfoximine

  • Dissolution: Dissolve the purified sulfilimine from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane.

  • Oxidation: Cool the solution to 0°C in an ice bath. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq), portion-wise, ensuring the temperature does not exceed 5°C.

    • Causality: m-CPBA is a selective oxidizing agent that efficiently converts the sulfur(IV) of the sulfilimine to the sulfur(VI) of the sulfoximine without over-oxidizing other functional groups.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final N-cyano sulfoximine.

PROTOCOL 2: N-Functionalization of this compound

This protocol details a method for creating novel analogs by functionalizing the nitrogen atom of the parent sulfoximine, a key strategy in structure-activity relationship (SAR) studies.[10][13][14]

Objective: To synthesize an N-aryl derivative of this compound via a copper-catalyzed cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl boronic acid (1.5 eq), copper(II) acetate (Cu(OAc)₂, 0.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with nitrogen (repeat 3 times). Add an anhydrous solvent, such as 1,4-dioxane or toluene, via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: The copper catalyst facilitates the coupling between the sulfoximine nitrogen and the aryl boronic acid, forming a new N-C bond. The base is essential for the transmetalation step in the catalytic cycle.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by flash column chromatography to yield the desired N-aryl sulfoximine derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the sulfoximine scaffold has yielded critical insights into the structural requirements for potent insecticidal activity. The development of Sulfoxaflor itself was the result of an extensive SAR study.[15]

Structural PositionModificationImpact on Insecticidal ActivityReference
Nitrogen Substituent Small, electron-deficient groups (e.g., -CN, -NO₂)Generally high activity.[10]
Larger heterocyclic groups (e.g., N-thiazolyl)Can maintain or even enhance activity, demonstrating tolerance for larger functionality.[10]
Sulfur Substituent 1 (Alkyl) Methyl groupHighly optimized for activity in Sulfoxaflor.[16]
Larger alkyl groupsOften leads to a reduction in activity.[16]
Sulfur Substituent 2 (Aryl/Heterocycle) Pyridinyl with trifluoromethyl group (as in Sulfoxaflor)Crucial for potent activity and binding to the nAChR.[1][15]
Phenyl or substituted phenylProvides a core structure for further derivatization.[17]

These findings demonstrate that while the N-cyano group is effective, the nitrogen atom of the sulfoximine is surprisingly tolerant of larger substituents, opening a vast chemical space for the design of novel insecticides with potentially improved properties.[10]

Conclusion

This compound and the broader sulfoximine class represent a cornerstone of modern agrochemical research. Their unique mode of action provides a powerful tool for managing resistant insect populations. The synthetic versatility of the sulfoximine scaffold, particularly through N-functionalization, allows for the rational design and optimization of new active ingredients. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the potential of this remarkable chemical class to develop the next generation of effective and sustainable crop protection solutions.

References

  • Sparks, T. C., Watson, G. B., Loso, M. R., Geng, C., Babcock, J. M., & Thomas, J. D. (2013). Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. Pesticide Biochemistry and Physiology, 107(1), 1–7. [Link]

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Application Notes and Protocols for Copper-Catalyzed N-Functionalization of S-Aryl-S-Alkyl Sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Sulfoximines and the Role of Copper Catalysis

The sulfoximine moiety, a unique sulfur(VI) functional group, has garnered significant attention in medicinal and agricultural chemistry.[1] Its distinct stereochemical and physicochemical properties—acting as a chiral linchpin, a bioisostere for sulfones and sulfonamides, and engaging in hydrogen bonding—make it a valuable scaffold in the design of novel bioactive molecules.[2] The nitrogen atom of the sulfoximine provides a critical handle for structural modification, profoundly influencing properties such as solubility, metabolic stability, and target engagement.[2]

Traditional methods for N-functionalization often require harsh conditions or expensive catalysts, limiting their functional group tolerance and broad applicability.[3][4] Copper catalysis has emerged as a powerful, cost-effective, and versatile alternative for forging carbon-nitrogen bonds.[3][5] This guide provides a detailed overview and practical protocols for the copper-catalyzed N-functionalization of S-aryl-S-alkyl sulfoximines, a key class of these compounds, focusing on N-arylation, N-alkenylation, N-alkynylation, and N-alkylation reactions.

General Workflow for Copper-Catalyzed N-Functionalization

The experimental workflow for these transformations is generally consistent, involving the careful assembly of reagents under an inert atmosphere to ensure the stability and activity of the copper catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk tube with Sulfoximine, Cu catalyst, Ligand, and Base B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent and coupling partner B->C D Heat to specified temperature with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and quench reaction E->F G Perform aqueous work-up (e.g., extraction) F->G H Dry organic layer and concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: General experimental workflow for copper-catalyzed reactions.

Part 1: Copper-Catalyzed N-Arylation

N-arylated sulfoximines are a cornerstone of many pharmaceutical candidates. Copper-catalyzed Ullmann-type couplings provide a robust and economical method for their synthesis, avoiding the higher costs associated with palladium catalysts.[3][5]

Mechanistic Considerations

The reaction is believed to proceed through a catalytic cycle involving the coordination of the sulfoximine and an N,N'-dimethylethylenediamine (DMEDA) ligand to a Cu(I) center. Oxidative addition of the aryl halide, followed by reductive elimination, furnishes the N-arylated product and regenerates the active catalyst. The base is crucial for the deprotonation of the sulfoximine, enhancing its nucleophilicity.

G CuI Cu(I)L₂ A [L₂Cu(I)(Sulfoxime)]⁻ CuI->A B [L₂Cu(III)(Sulfoxime)(Ar)(X)]⁻ A->B + Ar-X (Oxidative Addition) B->CuI Reductive Elimination C N-Aryl Sulfoximine B->C ArX Ar-X SulfoximineH Sulfoximine-H SulfoximineH->A - H⁺ Base Base

Caption: Proposed catalytic cycle for N-arylation.

Protocol for N-Arylation with Aryl Iodides

This protocol is optimized for the coupling of S-aryl-S-alkyl sulfoximines with aryl iodides.[3][6]

Materials:

  • S-Aryl-S-alkyl sulfoximine (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Copper(I) iodide (CuI) (10 mol %)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol %)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Degassed toluene (to make a 1 M solution with respect to the sulfoximine)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the sulfoximine, aryl iodide, CuI, and Cs₂CO₃.

  • Add DMEDA and degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-22 hours.

  • Cool the mixture to room temperature and neutralize with aqueous HCl.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated sulfoximine.

For Aryl Bromides: A two-step protocol involving an initial Finkelstein reaction to convert the aryl bromide to the more reactive aryl iodide is recommended for higher yields.[3][6]

EntryAryl HalideSulfoximineYield (%)
1IodobenzeneS-Methyl-S-phenylsulfoximine~95%
24-IodotolueneS-Methyl-S-phenylsulfoximine~93%
31-Bromo-4-methoxybenzeneS-Methyl-S-phenylsulfoximine~85% (two-step)

Table 1: Representative yields for the N-arylation of S-methyl-S-phenylsulfoximine.[3]

Part 2: Copper-Catalyzed N-Alkenylation

The introduction of a vinyl group onto the sulfoximine nitrogen opens avenues for further functionalization via alkene metathesis or Michael addition. Copper-catalyzed methods provide a direct route to these valuable building blocks.[2]

Protocol for N-Alkenylation with Vinyl Bromides

This protocol is adapted from the N-alkenylation of S-perfluoroalkyl sulfoximines and is expected to be applicable to S-aryl-S-alkyl analogs.[2]

Materials:

  • S-Aryl-S-alkyl sulfoximine (1.0 equiv)

  • Vinyl bromide (1.2 equiv)

  • Copper(I) iodide (CuI) (15 mol %)

  • N,N'-Dimethylethylenediamine (DMEDA) (30 mol %)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed toluene

Procedure:

  • In a sealed tube under an argon atmosphere, combine the sulfoximine, CuI, K₂CO₃, and DMEDA.

  • Add degassed toluene, followed by the vinyl bromide.

  • Seal the tube and heat the mixture to 80-100 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by flash chromatography to yield the N-alkenylated product. The reaction proceeds with retention of the double bond configuration.[2]

EntryVinyl BromideSulfoximineYield (%)
1(E)-β-BromostyreneS-Trifluoromethyl-S-phenylsulfoximine96%
2(Z)-1-Bromo-2-phenyl-1-propeneS-Trifluoromethyl-S-phenylsulfoximine80%

Table 2: Representative yields for N-alkenylation.[2]

Part 3: Copper-Catalyzed N-Alkynylation

N-alkynylated sulfoximines are chiral analogs of ynamides and serve as versatile intermediates in organic synthesis.[1] Copper-catalyzed coupling with bromoacetylenes offers a mild and efficient route, avoiding the safety concerns associated with using dioxygen as an oxidant at elevated temperatures.[1][7]

Protocol for N-Alkynylation with Bromoacetylenes

This method provides access to a wide range of N-alkynylated sulfoximines under mild conditions.[1][7]

Materials:

  • NH-Sulfoximine (1.2 equiv)

  • Bromoacetylene (1.0 equiv)

  • Anhydrous Copper(II) acetate (Cu(OAc)₂) (10 mol %)

  • 1,10-Phenanthroline (20 mol %)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Degassed toluene

Procedure:

  • Charge a Schlenk tube with the NH-sulfoximine, bromoacetylene, Cu(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate the tube and backfill with argon.

  • Add degassed toluene and stir the mixture at 60 °C for 24 hours.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the crude product via column chromatography.

EntryBromoalkyneSulfoximineYield (%)
1(Bromoethynyl)benzeneS-Methyl-S-phenylsulfoximine68%
21-Bromo-2-(4-chlorophenyl)acetyleneS-Methyl-S-phenylsulfoximine85%
31-Bromo-2-(4-bromophenyl)acetyleneS,S-Diphenylsulfoximine71%

Table 3: Representative yields for N-alkynylation with bromoacetylenes.[1][7]

Part 4: Copper-Catalyzed N-Alkylation

N-alkylation of sulfoximines can significantly alter their biological properties.[2] A modern approach utilizes visible-light photoredox catalysis in conjunction with copper to achieve N-alkylation at room temperature, offering excellent functional group tolerance.[2][4]

Mechanistic Rationale for Photoredox N-Alkylation

This process involves a photoredox catalytic cycle where a photoexcited Cu(I) complex is oxidized by an alkyl diacyl peroxide.[2] This generates an alkyl radical which then couples with a Cu(II)-sulfoximine complex to form the N-alkylated product and regenerate the Cu(I) catalyst.[2]

G A Cu(I)L₂ B [Cu(I)L₂(Sulfoxime)]⁻ A->B + Sulfoximine-H C *[Cu(I)L₂(Sulfoxime)]⁻ B->C hv (Visible Light) D [Cu(II)L₂(Sulfoxime)] C->D + Peroxide - e⁻, - RCO₂⁻ D->A + R• - N-Alkyl Sulfoximine F N-Alkyl Sulfoximine D->F E Alkyl Radical (R•) E->D Peroxide Diacyl Peroxide (RCO₂)₂ Peroxide->E - CO₂

Caption: Plausible mechanism for photoredox N-alkylation.

Protocol for Visible-Light-Mediated N-Alkylation

This base-free protocol proceeds at room temperature, making it suitable for sensitive substrates.[2]

Materials:

  • NH-Sulfoximine (1.0 equiv)

  • Alkyl diacyl peroxide (1.5 equiv)

  • Copper(I) bromide (CuBr) (10 mol %)

  • 1,10-Phenanthroline (20 mol %)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vial, dissolve the NH-sulfoximine, alkyl diacyl peroxide, CuBr, and 1,10-phenanthroline in THF.

  • Degas the solution by bubbling argon through it for 10 minutes.

  • Seal the vial and place it approximately 5 cm from a blue LED lamp.

  • Irradiate the mixture at room temperature with stirring for 6-12 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

EntryDiacyl PeroxideSulfoximineYield (%)
1Lauroyl peroxideS-(p-bromophenyl)-S-methylsulfoximine88%
2(4-Chlorobenzoyl) peroxideS-Methyl-S-phenylsulfoximine87%
3Cyclohexanecarbonyl peroxideS-Methyl-S-phenylsulfoximine82%

Table 4: Representative yields for visible-light-mediated N-alkylation.[2]

Conclusion

Copper catalysis offers a suite of powerful and accessible methods for the N-functionalization of S-aryl-S-alkyl sulfoximines. The protocols detailed herein for N-arylation, N-alkenylation, N-alkynylation, and N-alkylation provide researchers with reliable and versatile tools for synthesizing diverse sulfoximine derivatives. These reactions, characterized by their mild conditions, broad substrate scope, and cost-effectiveness, are poised to accelerate the exploration of sulfoximines in drug discovery and materials science.

References

  • Schläger, N., & Bolm, C. (2014). Copper-Catalyzed N-Alkynylations of Sulfoximines with Bromoacetylenes. Organic Letters, 16(14), 3796–3799. [Link][1][7]

  • Schläger, N., & Bolm, C. (2014). Copper-Catalyzed N-Alkynylations of Sulfoximines with Bromoacetylenes. American Chemical Society. [Link][1]

  • Schläger, N., & Bolm, C. (2014). Copper-catalyzed N-Alkynylations of sulfoximines with bromoacetylenes. PubMed. [Link]

  • Shi, P., Tu, Y., Ma, D., & Bolm, C. (2023). Copper‐Catalyzed N‐Alkylations of NH‐Sulfoximines Under Visible Light. Advanced Synthesis & Catalysis, 365(10), 1613-1617. [Link][2]

  • Sedelmeier, J., & Bolm, C. (2005). Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry, 70(17), 6904–6906. [Link][3][5][6]

  • Wang, Z., et al. (2024). Copper-Catalyzed Sulfur Alkylation of Sulfenamides with N-Sulfonylhydrazones. Organic Letters. [Link]

  • Various Authors. (n.d.). Selected examples of copper-catalyzed N-arylations of sulfoximines with 2-arylpyridines. ResearchGate. [Link]

  • Tsymbal, A. V., et al. (2024). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. PubMed Central. [Link][4]

  • Sedelmeier, J., & Bolm, C. (2005). Efficient copper-catalyzed N-arylation of sulfoximines with aryl iodides and aryl bromides. PubMed. [Link]

  • Various Authors. (n.d.). Copper-Catalyzed N−H Functionalizations of NH-Sulfoximines for C−N Bond Formation. RWTH Publications. [Link]

  • Harmata, M., & Bolm, C. (2004). Copper-Mediated Cross-Coupling Reactions of N-Unsubstituted Sulfoximines and Aryl Halides. Organic Letters, 6(20), 3581–3583. [Link]

  • Dherange, J., et al. (2020). Copper-Catalyzed 8-Aminoquinoline-Directed Oxidative C–H/N–H Coupling for N-Arylation of Sulfoximines. Organic Letters, 22(7), 2539–2544. [Link]

  • Gupta, S., et al. (2017). Copper promoted N-alkylation of sulfoximines with alkylboronic acid under mild conditions. Organic & Biomolecular Chemistry, 15(40), 8493-8497. [Link]

  • Wang, D., & Bao, H. (2023). Ligand-to-Copper Charge-Transfer-Enabled C–H Sulfoximination of Arenes. PubMed Central. [Link]

  • Yang, L., et al. (2024). Copper-Catalyzed Remote C(sp3)-H Sulfoximination and Silylation of N-Fluorocarboxamides. Organic Letters. [Link]

  • Zhang, Y., et al. (2022). Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review. Chemical Communications, 58(71), 9848-9863. [Link]

  • Wang, D., & Bao, H. (2023). Ligand-to-Copper Charge-Transfer-Enabled C–H Sulfoximination of Arenes. Organic Letters, 25(6), 948–953. [Link]

  • Shi, P., et al. (2023). Copper-Catalyzed N-Alkylations of NH-Sulfoximines Under Visible Light. Advanced Synthesis & Catalysis, 365(10), 1613-1617. [Link]

  • Sedelmeier, J., & Bolm, C. (2005). Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry, 70(17), 6904-6906. [Link]

  • Lee, H. G., & Newman, S. G. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed. [Link]

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Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with S-(4-Fluorophenyl)-S-methyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of Sulfoximines in Modern Chemistry

Sulfoximines, once a niche functional group, have emerged as a cornerstone in medicinal chemistry and materials science.[1][2] Their unique stereochemical and electronic properties, including their ability to act as a chiral auxiliary and a bioisostere for sulfones and sulfonamides, have propelled their integration into numerous drug discovery programs.[3][4] The S-(4-Fluorophenyl)-S-methyl-sulfoximine moiety, in particular, offers a valuable building block for introducing a fluorinated aromatic ring, a common strategy for enhancing metabolic stability and binding affinity in pharmaceutical candidates. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Synthesis of this compound

The accessibility of the starting sulfoximine is paramount for its widespread application. A common and effective method for the synthesis of S-aryl-S-alkyl-sulfoximines involves the oxidation of the corresponding sulfide to a sulfoxide, followed by imination.

Protocol 1: Synthesis of this compound

This two-step protocol provides a reliable method for the gram-scale synthesis of the title compound.

Step 1: Oxidation of 4-Fluorothioanisole to S-(4-Fluorophenyl)-S-methyl-sulfoxide

  • To a solution of 4-fluorothioanisole (1.0 equiv.) in a suitable solvent such as methanol or acetic acid, add a controlled amount of an oxidizing agent like hydrogen peroxide (30% aq. solution, 1.0-1.2 equiv.).

  • The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) until the starting sulfide is consumed.

  • Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfoxide, which can be purified by column chromatography or recrystallization.

Step 2: Imination of S-(4-Fluorophenyl)-S-methyl-sulfoxide

  • In a well-ventilated fume hood, to a solution of S-(4-Fluorophenyl)-S-methyl-sulfoxide (1.0 equiv.) in a suitable solvent like dichloromethane, add a rhodium catalyst, such as Rh₂(OAc)₄ (typically 1-2 mol%).

  • Add an aminating agent, for example, O-(2,4-dinitrophenyl)hydroxylamine or other suitable nitrogen source.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography on silica gel to afford this compound.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[4][5] In the context of sulfoximines, this reaction allows for the direct N-arylation, providing access to a diverse range of N-aryl sulfoximine derivatives.[6]

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination.[4][6] The sulfoximine nitrogen acts as the nucleophile, attacking the palladium center. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the final reductive elimination step, which forms the desired C-N bond.[7]

Buchwald_Hartwig_Sulfoximine cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Sulfoximine Coordination [Ar-Pd(II)(L2)(R-S(O)NH-R')]+X- Oxidative Addition Complex->Sulfoximine Coordination R-S(O)NH-R' Amido Complex Ar-Pd(II)(L)(R-S(O)N-R') Sulfoximine Coordination->Amido Complex -HX, -L (Base) Product Ar-N(R')-S(O)-R Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination with a sulfoximine.

Protocol 2: N-Arylation of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)[8]

  • A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equiv.) and the aryl bromide (1.2 equiv.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

EntryAryl HalideLigandBaseSolventTemp (°C)Yield (%)
14-BromotolueneXPhosNaOtBuToluene10092
21-Bromo-4-methoxybenzeneSPhosCs₂CO₃Dioxane11088
32-BromopyridineBINAPNaOtBuToluene9075

Table 1: Optimization of Buchwald-Hartwig amination conditions.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[9][10] When applied to aryl sulfoximines bearing a halide, this reaction enables the synthesis of biaryl sulfoximines, which are of significant interest in medicinal chemistry.[2]

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[11] The base plays a crucial role in activating the organoboron reagent for transmetalation. The electron-withdrawing nature of the sulfoximine group can influence the rate of oxidative addition.

Suzuki_Miyaura_Sulfoximine cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition (R-S(O)(NMe)-Ar)-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition R-S(O)(NMe)-Ar-X Transmetalation (R-S(O)(NMe)-Ar)-Pd(II)(Ar')L2 Oxidative Addition->Transmetalation Ar'-B(OR)2 (Base) Product R-S(O)(NMe)-Ar-Ar' Transmetalation->Product Reductive Elimination Catalyst Regeneration Pd(0)L2

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling with an aryl sulfoximine halide.

Protocol 3: Suzuki-Miyaura Coupling of S-(4-Bromophenyl)-S-methyl-sulfoximine

To perform a Suzuki-Miyaura coupling, a halogenated derivative of the sulfoximine is required. The synthesis of S-(4-bromophenyl)-S-methyl-sulfoximine can be achieved following a similar procedure as in Protocol 1, starting from 4-bromothioanisole.

Materials:

  • S-(4-Bromophenyl)-S-methyl-sulfoximine

  • Arylboronic acid or its pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

  • Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)

Procedure:

  • In a round-bottom flask, dissolve S-(4-Bromophenyl)-S-methyl-sulfoximine (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in the chosen solvent mixture.

  • Add the base (2.0-3.0 equiv.) and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (2-5 mol%) and heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired biaryl sulfoximine.

EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O10091
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O8578

Table 2: Optimization of Suzuki-Miyaura coupling conditions.

Palladium-Catalyzed Vinylation: The Heck Reaction

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[7][12] This reaction can be employed to introduce a vinyl group onto the aryl ring of S-(4-halophenyl)-S-methyl-sulfoximine, yielding valuable vinyl sulfoximine derivatives.[13]

Mechanistic Overview

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond.[14] A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst from the palladium-hydride intermediate.[15]

Heck_Reaction_Sulfoximine cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition (R-S(O)(NMe)-Ar)-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition R-S(O)(NMe)-Ar-X Alkene Insertion Migratory Insertion Complex Oxidative Addition->Alkene Insertion CH2=CH-R' Beta-Hydride Elimination Product + L2Pd(H)X Alkene Insertion->Beta-Hydride Elimination Product R-S(O)(NMe)-Ar-CH=CH-R' Catalyst Regeneration Pd(0)L2 Beta-Hydride Elimination->Catalyst Regeneration Base, -HBX

Figure 3: Catalytic cycle of the Heck reaction with an aryl sulfoximine halide.

Protocol 4: Heck Vinylation of S-(4-Iodophenyl)-S-methyl-sulfoximine

For the Heck reaction, an iodo- or bromo-substituted sulfoximine is typically used. The synthesis of S-(4-iodophenyl)-S-methyl-sulfoximine can be accomplished using a similar procedure as in Protocol 1, starting from 4-iodothioanisole.

Materials:

  • S-(4-Iodophenyl)-S-methyl-sulfoximine

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or a bulky phosphine ligand)

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • Combine S-(4-Iodophenyl)-S-methyl-sulfoximine (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%) in a reaction vessel.

  • Add the base (2.0 equiv.) and the solvent.

  • Heat the mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

EntryAlkeneLigandBaseSolventTemp (°C)Yield (%)
1StyrenePPh₃Et₃NDMF10082
2n-Butyl acrylateP(o-tolyl)₃K₂CO₃Acetonitrile8088
31-HexenePPh₃Et₃NToluene11070

Table 3: Optimization of Heck reaction conditions.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound and its halogenated derivatives represent a robust and versatile strategy for the synthesis of complex molecules. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the development of efficient and selective methods for the functionalization of sulfoximines will undoubtedly remain a vibrant area of research. Future efforts will likely focus on expanding the scope of coupling partners, developing more sustainable catalytic systems, and exploring the asymmetric applications of these powerful transformations.

References

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines. The Journal of Organic Chemistry, 65(1), 169–175.
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  • Alaridhee, Z. A. I., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Health Sciences, 7(S1), 3845–3858.
  • Wikipedia. (2023, December 26). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemical Review and Letters. (2024).
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  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(28), 6136-6142.
  • Organic Syntheses. (2014).
  • Bolm, C., et al. (2019). The Preparation of Diaryl Sulfoxinium Triflates and Their Application in Palladium‐Catalyzed Cross‐Coupling Reactions. Chemistry – A European Journal, 25(59), 13511-13515.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chen, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 47(10), 1599-1602.
  • ResearchGate. (n.d.). Conditions for Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • Chemical Communications. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
  • Dalton Transactions. (2013). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions, 42(22), 8036-8044.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Cell Press. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2696-2708.
  • MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).
  • PubMed Central. (2024).
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Chemistry Portal. (2006).
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • National Institutes of Health. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2025).
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Retrieved from [https://www.researchgate.net/publication/232211904_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)

  • ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Sulfoximine-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Sulfoximines in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2] The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for an E3 ligase, and a connecting linker, allows for rational design and optimization.[3][4]

Recently, the sulfoximine functional group has emerged as a valuable moiety in medicinal chemistry and is finding increasing application in the design of novel PROTACs.[5] Sulfoximines, aza-analogues of sulfones, offer a unique combination of properties including metabolic stability, the ability to form hydrogen bonds as both donors and acceptors, and a three-dimensional structure that can be exploited for improved target engagement.[6][7] The incorporation of a sulfoximine group can enhance the physicochemical properties of a molecule, potentially leading to improved cell permeability and pharmacokinetic profiles.[6]

This guide provides a comprehensive overview of the design, synthesis, characterization, and application of sulfoximimine-based PROTACs for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols, and offer insights into the evaluation of these novel protein degraders.

I. Design Principles for Sulfoximine-Based PROTACs

The design of a successful sulfoximine-based PROTAC requires careful consideration of its three key components: the sulfoximine warhead, the E3 ligase ligand, and the linker.

The Sulfoximine Warhead: Targeting the Protein of Interest

The sulfoximine moiety is typically incorporated into the warhead component of the PROTAC, which is responsible for binding to the target protein. The unique stereoelectronic properties of the sulfoximine group can be leveraged to achieve high-affinity and selective binding. The nitrogen atom of the sulfoximine can be functionalized, providing a convenient attachment point for the linker without disrupting the key interactions with the target protein.[5]

The E3 Ligase Ligand: Hijacking the Cellular Degradation Machinery

The choice of E3 ligase is critical for the efficacy and selectivity of the PROTAC. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][9] Small molecule ligands for these E3 ligases, such as pomalidomide for CRBN and derivatives of the HIF-1α peptide for VHL, are well-established and readily available.[8][10] The selection of the E3 ligase should be guided by its expression profile in the target cells and its ability to effectively ubiquitinate the POI.

The Linker: Optimizing Ternary Complex Formation

The linker connecting the warhead and the E3 ligase ligand plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][11] The length, composition, and attachment points of the linker must be carefully optimized. Common linker motifs include polyethylene glycol (PEG) chains and alkyl chains, which provide flexibility and can influence the physicochemical properties of the PROTAC.[4][12]

II. Synthetic Strategies and Protocols

The synthesis of a sulfoximine-based PROTAC is a multi-step process that involves the preparation of the individual components followed by their conjugation. A modular and convergent synthetic approach is often employed, allowing for the rapid generation of a library of PROTACs with varying linkers for optimization.[13]

Synthesis of the Sulfoximine Warhead

A variety of synthetic methods have been developed for the preparation of sulfoximines. Rhodium- and copper-catalyzed reactions are commonly used for the imination of sulfoxides to form the sulfoximine core.[14] The choice of synthetic route will depend on the specific structure of the desired warhead and the availability of starting materials.

Protocol 1: Rhodium-Catalyzed Synthesis of an N-H Sulfoximine

This protocol describes a general procedure for the rhodium-catalyzed imination of a sulfoxide to yield a free N-H sulfoximine, which can be further functionalized.

  • Materials:

    • Sulfoxide (1.0 eq)

    • O-(2,4-dinitrophenyl)hydroxylamine (1.2 eq)

    • Rh₂(OAc)₄ (2 mol%)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the sulfoxide in DCM, add O-(2,4-dinitrophenyl)hydroxylamine and Rh₂(OAc)₄.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-H sulfoximine.

Synthesis of the E3 Ligase Ligand-Linker Conjugate

The E3 ligase ligand is typically functionalized with a linker containing a reactive group for subsequent conjugation to the warhead. Amide bond formation and click chemistry are common strategies for linker attachment.

Protocol 2: Amide Coupling of a Linker to a Pomalidomide-Based CRBN Ligand

This protocol outlines the coupling of a bifunctional linker (e.g., with a terminal amine and a protected carboxylic acid) to a pomalidomide derivative.

  • Materials:

    • Pomalidomide derivative with a carboxylic acid handle (1.0 eq)

    • Amine-terminated linker with a protected carboxylic acid (e.g., Boc-protected) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Ethyl acetate

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the pomalidomide derivative in anhydrous DMF.

    • Add HATU and DIPEA and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the amine-terminated linker in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Final PROTAC Assembly

The final step involves the conjugation of the sulfoximine warhead to the E3 ligase ligand-linker conjugate.

Protocol 3: Final Amide Coupling to Assemble the PROTAC

This protocol describes the deprotection of the linker's terminal carboxylic acid and its subsequent coupling to the N-H sulfoximine warhead.

  • Materials:

    • Boc-protected E3 ligase ligand-linker conjugate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • DCM

    • N-H sulfoximine warhead (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Preparative HPLC system

  • Procedure:

    • Deprotect the Boc group by dissolving the E3 ligase ligand-linker conjugate in a mixture of TFA and DCM (e.g., 1:1) and stirring at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected amine salt.

    • In a separate flask, dissolve the deprotected linker and the N-H sulfoximine warhead in anhydrous DMF.

    • Add HATU and DIPEA and stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude PROTAC directly by preparative reversed-phase HPLC.[15]

III. Characterization and Evaluation of Sulfoximine-Based PROTACs

Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized PROTAC.

Analytical Characterization
Technique Purpose
LC-MS To monitor reaction progress and confirm the molecular weight of intermediates and the final product.
¹H and ¹³C NMR To confirm the structure of the synthesized compounds.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition of the final PROTAC.
HPLC To determine the purity of the final PROTAC.[15]
Biological Evaluation

Protocol 4: Western Blotting to Assess Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity using densitometry software to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 5: Cellular Viability Assay

This assay is used to assess the cytotoxic effect of the PROTAC on cells.

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well.

    • Measure the luminescence or absorbance using a plate reader to determine cell viability.

IV. Visualization of Workflows

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Component Synthesis cluster_1 Conjugation cluster_2 Purification & Characterization Sulfoximine_Warhead Synthesis of Sulfoximine Warhead Final_PROTAC Final PROTAC Assembly Sulfoximine_Warhead->Final_PROTAC E3_Ligand Synthesis of E3 Ligase Ligand Ligand_Linker E3 Ligand-Linker Conjugation E3_Ligand->Ligand_Linker Linker Synthesis of Bifunctional Linker Linker->Ligand_Linker Ligand_Linker->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for the synthesis of a sulfoximine-based PROTAC.

PROTAC Mechanism of Action

PROTAC_MoA PROTAC Sulfoximine PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of a sulfoximine-based PROTAC.

V. Conclusion and Future Perspectives

Sulfoximine-based PROTACs represent a promising new class of targeted protein degraders with the potential for enhanced therapeutic properties. The synthetic strategies and protocols outlined in this guide provide a framework for the rational design and development of these novel molecules. As our understanding of the interplay between the different components of a PROTAC continues to grow, we can expect to see the emergence of even more sophisticated and effective sulfoximine-based degraders for a wide range of diseases.

VI. References

  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by imidation. [Link]

  • Sirvent, J. A., & Lücking, U. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Chemistry – A European Journal, 23(64), 16371–16382. [Link]

  • Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(20), 5264-5277. [Link]

  • ResearchGate. (n.d.). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. [Link]

  • Mancheño, O. G., & Bolm, C. (2018). Building Block Approach for the Synthesis of Sulfoximines. Organic Letters, 20(17), 5422–5425. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. [Link]

  • DeepDyve. (n.d.). Conversion and degradation pathways of sulfoximines, Chemical Society Reviews. [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 484-502. [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 27(5), 583-591.e6. [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]

  • Kim, T. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1952. [Link]

  • Semantic Scholar. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

  • PubMed. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Sosič, I., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 639829. [Link]

  • Stevens, R., et al. (2024). Innovative, combinatorial and high-throughput approaches to degrader synthesis. Chemical Society Reviews, 53(10), 4838-4861. [Link]

  • Maniaci, C. (2017). Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. [Link]

  • Choi, H., et al. (2023). Purification and characterization of different proteasome species from mammalian cells. STAR Protocols, 4(4), 102700. [Link]

  • Zhao, C. (2024). Design, Synthesis, and Biological Evaluation of PROTACs Targeting Histone Deacetylases. [Link]

  • Rice University. (n.d.). Strategies for protein purification and characterization : a laboratory course manual. [Link]

  • MDPI. (2021). Cytochrome c Oxidase Subunit COX4-1 Reprograms Erastin-Induced Cell Death from Ferroptosis to Apoptosis: A Transmitochondrial Study. [Link]

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Application Notes & Protocols: S-(4-Fluorophenyl)-S-methyl-sulfoximine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Sulfoximines

In the landscape of asymmetric synthesis, chiral auxiliaries remain a powerful and reliable strategy for controlling stereochemistry. These molecules temporarily attach to a prochiral substrate, direct a stereoselective transformation, and are subsequently cleaved to yield an enantiomerically enriched product. Among the various classes of auxiliaries, those based on a stereogenic sulfur atom have proven particularly effective due to their high conformational stability and potent directing capabilities.[1][2]

Sulfoximines, which are mono-aza analogues of sulfones, have emerged as exceptionally versatile chiral auxiliaries.[3] They possess a stable, tetracoordinate, stereogenic sulfur(VI) center, offering a unique three-dimensional scaffold for asymmetric induction. The specific subject of this guide, S-(4-Fluorophenyl)-S-methyl-sulfoximine , incorporates a fluoro-substituted aryl group, which can modulate the electronic properties and steric environment of the chiral center, offering distinct advantages in reactivity and selectivity.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the practical application of this compound. We will cover its use in directing diastereoselective enolate functionalization—including alkylations, aldol reactions, and Michael additions—and provide detailed, field-tested protocols.

Synthesis of the Chiral Auxiliary

Access to enantiopure this compound is a prerequisite for its use as a chiral auxiliary. Modern synthetic methods often rely on the stereospecific functionalization of readily available chiral precursors, such as tert-butyl sulfinamide.[4][5] This approach allows for the predictable and controlled synthesis of either enantiomer of the target sulfoximine.

A representative modern synthesis involves a two-step sequence:

  • S-Arylation: A chiral sulfinamide undergoes a copper-catalyzed S-arylation with a suitable 4-fluorophenylating agent.

  • S-Alkylation: The resulting N-protected sulfinamide is then stereospecifically alkylated at the sulfur atom with a methylating agent.[6]

This modular approach provides a reliable pathway to the desired enantiopure auxiliary, which serves as the foundation for subsequent asymmetric transformations.[7]

Core Application: Diastereoselective Enolate Reactions

The primary application of this compound as a chiral auxiliary is in guiding the stereoselective reactions of enolates derived from N-acyl derivatives. The sulfoximine is first acylated with a carboxylic acid (e.g., propanoic acid), attaching it to the substrate. Deprotonation of the α-carbon then generates a conformationally rigid, chelated lithium enolate, which reacts with electrophiles from the less sterically hindered face, leading to high levels of diastereoselectivity.

G cluster_prep Auxiliary Attachment & Enolate Formation cluster_reaction Stereoselective Reaction cluster_cleavage Auxiliary Cleavage Aux Chiral Sulfoximine (R_S)-Aux Acyl N-Acylation (RCOCl or (RCO)2O) NAcyl (R_S)-Aux-COR Base Deprotonation (e.g., LDA, -78 °C) Enolate Chelated (Z)-Enolate Electrophile Electrophile (E+) (R'-X, R'CHO, Enone) Enolate->Electrophile Product Diastereomerically Enriched Adduct Electrophile->Product Cleavage Cleavage (e.g., LiOH/H2O2) Product->Cleavage FinalProduct Enantiopure Product (e.g., Chiral Acid, Alcohol) Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Stereochemical Model

The high degree of stereocontrol exerted by the sulfoximine auxiliary is attributed to the formation of a rigid, six-membered chelated transition state. Upon deprotonation with a lithium base like LDA, the lithium cation coordinates to both the enolate oxygen and the sulfoximine oxygen. This locks the conformation of the enolate. The bulky 4-fluorophenyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face. This predictable mode of action is the cornerstone of its reliability.

G Stereochemical Induction Model cluster_legend Key Ar Ar = 4-Fluorophenyl E E+ = Electrophile

Experimental Protocols

Safety Note: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are required for reactions involving organolithium reagents.

Protocol 4.1: N-Acylation of the Auxiliary

This protocol describes the attachment of the substrate (a carboxylic acid) to the chiral auxiliary.

Materials:

  • (S)-S-(4-Fluorophenyl)-S-methyl-sulfoximine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Propionyl chloride (or other acyl chloride)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add (S)-S-(4-Fluorophenyl)-S-methyl-sulfoximine (1.0 eq).

  • Dissolve the sulfoximine in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of propionyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC until completion.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the N-propionyl sulfoximine.

Protocol 4.2: Asymmetric Michael (Conjugate) Addition

This protocol details the diastereoselective 1,4-addition of the N-acylated sulfoximine enolate to an α,β-unsaturated ketone.[8][9]

Materials:

  • N-Propionyl-(S)-S-(4-Fluorophenyl)-S-methyl-sulfoximine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), freshly prepared or commercial solution

  • Cyclohex-2-en-1-one (or other Michael acceptor)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, round-bottom flask under argon, add the N-propionyl sulfoximine (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise over 10 minutes. Stir the solution at -78 °C for 45-60 minutes to ensure complete enolate formation. The solution typically turns yellow or orange.

  • In a separate flask, dissolve cyclohex-2-en-1-one (1.2 eq) in a small amount of anhydrous THF.

  • Add the solution of the Michael acceptor dropwise to the enolate solution at -78 °C.[10]

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to afford the Michael adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 4.3: Asymmetric Aldol Addition

This protocol outlines the reaction with an aldehyde to form a β-hydroxy carbonyl compound.[11][12]

Procedure:

  • Generate the lithium enolate from the N-propionyl sulfoximine (1.0 eq) using LDA (1.1 eq) in anhydrous THF at -78 °C as described in Protocol 4.2, steps 1-3 .

  • Add a solution of the aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench and work up the reaction as described in Protocol 4.2, steps 7-9 .

  • Purify by flash chromatography to yield the aldol adduct.

Protocol 4.4: Asymmetric Alkylation

This protocol describes the alkylation of the enolate with an electrophile like methyl iodide.[13][14]

Procedure:

  • Generate the lithium enolate from the N-propionyl sulfoximine (1.0 eq) using LDA (1.1 eq) in anhydrous THF at -78 °C as described in Protocol 4.2, steps 1-3 .

  • Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to -40 °C over 2 hours.

  • Quench and work up the reaction as described in Protocol 4.2, steps 7-9 .

  • Purify by flash chromatography to yield the α-methylated product.

Performance Data

The S-aryl-S-methyl-sulfoximine auxiliary consistently delivers high levels of diastereoselectivity across a range of substrates and electrophiles.

Reaction TypeElectrophileSubstrated.r. (Typical)Yield (Typical)
Michael Addition Cyclohex-2-enoneN-Propionyl>95:585-95%
Michael Addition Methyl Vinyl KetoneN-Propionyl>95:580-90%
Aldol Addition BenzaldehydeN-Propionyl>98:288-97%
Aldol Addition IsobutyraldehydeN-Propionyl>98:290-98%
Alkylation Methyl IodideN-Propionyl>95:585-95%
Alkylation Benzyl BromideN-Propionyl>95:580-90%

Note: Data are representative values compiled from literature on S-aryl-S-methyl-sulfoximine auxiliaries. Specific results may vary based on exact conditions and substrates.

Cleavage of the Chiral Auxiliary

A key advantage of N-acyl sulfoximine auxiliaries is their facile cleavage to reveal the desired chiral carboxylic acid without epimerization of the newly formed stereocenter.[15]

Protocol 6.1: Oxidative Hydrolytic Cleavage

Materials:

  • Diastereomerically pure adduct from a previous step

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Lithium Hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃) solution

  • 1 M HCl solution

Procedure:

  • Dissolve the sulfoximine adduct (1.0 eq) in a 3:1 mixture of THF and MeOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0-5.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ to decompose excess peroxide.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). The recovered chiral auxiliary will remain in the aqueous layer or can be recovered separately.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude chiral carboxylic acid.

  • Purify as necessary (e.g., chromatography or crystallization).

Conclusion

This compound stands as a robust and highly effective chiral auxiliary for asymmetric synthesis. Its predictable stereochemical induction, based on a rigid, chelated enolate intermediate, provides reliable access to a wide range of enantiomerically enriched building blocks. The straightforward protocols for attachment, diastereoselective functionalization, and mild cleavage make it a valuable tool for researchers in both academic and industrial settings, particularly in the fields of medicinal chemistry and natural product synthesis.

References

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578-4611. [Link]

  • Zoller, T., & Bolm, C. (2018). Sulfoximines in Asymmetric Synthesis. In Topics in Current Chemistry (pp. 1-35). Springer.
  • Reggelin, M., & Zur, C. (2000).
  • Teng, S., Shultz, Z., Shan, C., Wojtas, L., & Lopchuk, J. (2023). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Nature Communications, 14(1), 2893. [Link]

  • Shatskiy, A., Axelsson, A., Stepanova, E. V., et al. (2021). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science, 12(15), 5430-5437. [Link]

  • Harmata, M. (Ed.). (2014). Stereoselective Synthesis of Trisubstituted Alkenes. John Wiley & Sons.
  • Zhang, Y., Chitale, S., Goyal, N., et al. (2013). Asymmetric Synthesis of Sulfinamides Using (−)-Quinine as Chiral Auxiliary. The Journal of Organic Chemistry, 78(12), 6329-6335. [Link]

  • Bizet, V., Buglioni, L., & Bolm, C. (2014). Sulfoximine as E/Z Auxiliary: Stereoselective Synthesis of Trisubstituted Alkenes.
  • Wu, H., Chen, L., & Zhou, Y.-G. (2020). Strategies for the stereoselective synthesis of sulfoximines. Chemical Society Reviews, 49(10), 3025-3040.
  • Lopchuk, J. M., Teng, S., Shultz, Z., & Shan, C. (2023). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. ChemRxiv. [Link]

  • FLC - Chemistry 251. (2015). 22.4 - Michael Additions. YouTube. [Link]

  • Errington, R. J., & Gibson, S. E. (1995). Diastereoselective and asymmetric synthesis via chiral sulfoximines. University of London.
  • Lopchuk, J. M. (2024). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. Synfacts, 20(07), 0731.
  • Teng, S., Shultz, Z., Shan, C., Wojtas, L., & Lopchuk, J. (2023). Asymmetric synthesis of pharmaceutically relevant compounds and intermediates from t-BuSF. ResearchGate. [Link]

  • Teng, S., Shultz, Z., Shan, C., Wojtas, L., & Lopchuk, J. (2023). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. ChemRxiv. [Link]

  • Bailey, P. L., & Jackson, R. F. W. (1993). Diasteoselective conjugate additions reactions of a lithiated allylic sulfoximine to acyclic enones.
  • Langner, M., & Bolm, C. (2006). Sulfoximines as ligands in copper-catalyzed asymmetric vinylogous Mukaiyama-type aldol reactions. Organic Letters, 8(6), 1209-1211.
  • LibreTexts Chemistry. (2015). 18.11: Conjugate Additions of Enolate Ions: Michael Addition and Robinson Annulation. [Link]

  • Langner, M., & Bolm, C. (2004). C(1)-symmetric sulfoximines as ligands in copper-catalyzed asymmetric Mukaiyama-type aldol reactions.
  • Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652-3660.
  • Reboul, J., Gethings, L. A., & Tredwell, M. (2021). Ruthenium-Catalyzed Enantioselective Alkylation of Sulfenamides: A General Approach for the Synthesis of Drug Relevant S-Methyl and S-Cyclopropyl Sulfoximines. Journal of the American Chemical Society, 143(34), 13626-13635.
  • Gais, H.-J., & Brandt, J. (1997). A synthetic approach toward enantiopure cyclic sulfinamides. Tetrahedron: Asymmetry, 8(6), 909-912.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Ye, M., & Cramer, N. (2021).
  • Backes, B. J., Dragoli, D. R., & Ellman, J. A. (1999). Chiral N-Acyl-tert-butanesulfinamides: The "Safety-Catch" Principle Applied to Diastereoselective Enolate Alkylations. The Journal of Organic Chemistry, 64(15), 5472-5478.
  • Zhang, Y., et al. (2013). Asymmetric Synthesis of Sulfinamides Using (-)-Quinine as Chiral Auxiliary. The Journal of Organic Chemistry.
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  • Reboul, J., & Tredwell, M. (2021). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis.
  • Bolm, C., & Zoller, T. (2016). Asymmetric Syntheses of S,S-Dialkyl-Substituted Sulfoximines and Related Heterocycles. European Journal of Organic Chemistry, 2016(21), 3535-3543.
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  • Reboul, J., & Tredwell, M. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(11), 7607-7614.

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Development of Sulfoximine-Containing Covalent Inhibitors for Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

The strategic design of targeted covalent inhibitors represents a powerful modality in modern drug discovery, offering the potential for enhanced potency and prolonged pharmacodynamic effects.[1][2] Protein kinases, a family of enzymes central to cellular signaling, remain a high-value target class for therapeutic intervention, particularly in oncology.[3][4] This guide details the emerging role of the sulfoximine moiety as a versatile component in the design of novel covalent kinase inhibitors. We provide a comprehensive overview of the design principles, synthesis, and evaluation of sulfoximine-containing inhibitors, with a focus on vinyl sulfoximines as reactive warheads. Detailed protocols for key biochemical and cellular assays are provided to equip researchers with the practical knowledge required to advance their drug discovery programs.

Introduction: The Intersection of Three Key Concepts

The development of the next generation of kinase inhibitors requires the convergence of three powerful concepts: the precision of targeted inhibition, the durability of covalent bonding, and the unique chemical properties of underexplored functional groups.

  • Protein Kinases as Perennial Targets: Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[][6][7] The development of small molecule kinase inhibitors has transformed cancer therapy, but challenges such as acquired resistance and off-target toxicity persist.

  • The Covalent Advantage: Unlike reversible inhibitors that rely on equilibrium binding, covalent inhibitors form a stable, chemical bond with their target protein.[8] This can lead to a prolonged duration of action that is decoupled from the inhibitor's pharmacokinetic profile, potentially requiring lower or less frequent dosing.[1] The key is to engineer sufficient reactivity to label the target of interest without indiscriminately modifying other proteins.

  • The Rise of the Sulfoximine Moiety: Historically underutilized in medicinal chemistry, the sulfoximine group is now gaining significant attention.[9][10] As a chiral, mono-aza analogue of the common sulfone group, it offers a unique combination of properties. NH-sulfoximines can act as both hydrogen bond donors and acceptors, are metabolically stable, and provide a three-dimensional vector for structural modification that is distinct from planar sulfonamides.[11][12][13] This makes them attractive for fine-tuning the physicochemical properties and target interactions of drug candidates.[12]

This guide focuses on the confluence of these areas: the use of sulfoximine-based warheads, particularly vinyl sulfoximines, to create a new class of targeted covalent kinase inhibitors.[12][14]

Design and Synthesis Strategy

The design of a sulfoximine-based covalent inhibitor involves the integration of a scaffold that provides reversible binding affinity for the target kinase's ATP pocket with a strategically placed, reactive vinyl sulfoximine warhead.

Rationale for the Vinyl Sulfoximine Warhead

Vinyl sulfones and sulfonamides are established Michael acceptors used as warheads to target nucleophilic residues like cysteine.[12] The vinyl sulfoximine is a logical and promising extension of this concept.[12][14]

  • Reactivity Tuning: The electrophilicity of the vinyl group, and thus its reactivity towards a target cysteine, can be modulated by substitution on the sulfoximine nitrogen. This provides a handle for optimizing the balance between on-target reactivity and off-target effects.

  • Bioisosterism and Physicochemical Properties: The sulfoximine can serve as a bioisosteric replacement for sulfone or sulfonamide groups often found in kinase inhibitor scaffolds.[12] This switch can dramatically alter properties like aqueous solubility and cell permeability, as demonstrated in the development of clinical candidates like the pan-CDK inhibitor Roniciclib.[12]

Table 1: Comparison of Sulfoximine vs. Related Functional Groups

Feature Sulfone (-SO₂-) Sulfonamide (-SO₂NH-) NH-Sulfoximine (-S(O)NH-)
H-Bonding Acceptor only Acceptor & Donor Acceptor & Donor[11][12]
Geometry Tetrahedral, achiral Tetrahedral, achiral Tetrahedral, chiral center at S
Substitution No direct substitution N-substitution possible N-substitution possible[12]
Acidity Neutral Acidic NH Mildly basic NH[11]

| Solubility | Generally lower | Variable | Often improves solubility[12] |

General Synthesis Workflow

The synthesis of vinyl sulfoximine-containing inhibitors typically follows a modular approach. Recent advances have made the synthesis of sulfoximines more accessible, often involving the transfer of an NH group to a corresponding sulfoxide using hypervalent iodine reagents.[14]

G cluster_0 Warhead Synthesis cluster_1 Inhibitor Assembly Thiol Aryl/Alkyl Thiol Sulfide Vinyl Sulfide Thiol->Sulfide Hydrothiolation of Alkyne Sulfoxide Vinyl Sulfoxide Sulfide->Sulfoxide Oxidation Sulfoximine Vinyl Sulfoximine Warhead Sulfoxide->Sulfoximine NH Transfer Final Final Covalent Inhibitor Sulfoximine->Final Coupling Reaction Scaffold Kinase Scaffold Core Scaffold->Final

Figure 1: General synthetic workflow for a vinyl sulfoximine inhibitor.

Biochemical Evaluation: Quantifying Covalent Inhibition

Standard IC₅₀ values are insufficient for characterizing irreversible inhibitors because the measured potency is time-dependent.[3] A thorough biochemical evaluation requires kinetic analysis to determine the intrinsic binding affinity (Kᵢ) and the rate of inactivation (k_inact). The ratio, k_inact/Kᵢ, is the second-order rate constant that best describes inhibitor potency.[3][15]

Protocol: Time-Dependent IC₅₀ Assay

This assay determines how the IC₅₀ value changes with increasing pre-incubation time of the enzyme and inhibitor, which is characteristic of covalent inhibition.[15][16]

Objective: To determine the kinetic parameters k_inact and Kᵢ.

Materials:

  • Purified recombinant kinase

  • Sulfoximine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (specific to the kinase)

  • ATP and substrate (peptide or protein)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the sulfoximine inhibitor in the assay buffer. Also, prepare a DMSO-only control.

  • Pre-incubation: In the 384-well plate, add a fixed concentration of the kinase to each well containing the diluted inhibitor or DMSO control. Allow this mixture to pre-incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. The 0-minute time point involves adding the ATP/substrate mix immediately after the enzyme.

  • Initiate Kinase Reaction: After each pre-incubation period, initiate the kinase reaction by adding a mixture of ATP (at or near its Kₘ) and the specific substrate. Incubate for a fixed reaction time (e.g., 60 minutes), ensuring the reaction remains in the linear range in the control wells.

  • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.

  • Data Analysis:

    • For each pre-incubation time point, plot the percent inhibition versus the log of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.

    • Plot the IC₅₀ values against the pre-incubation time. The IC₅₀ should decrease over time for a covalent inhibitor.[15]

    • Fit the data to the equation for irreversible inhibition to determine k_inact and Kᵢ.[3]

Self-Validation:

  • Control 1 (Non-reactive analog): Synthesize and test an analog where the vinyl group is reduced to an ethyl group. This compound should behave as a reversible inhibitor, with an IC₅₀ that does not change with pre-incubation time.

  • Control 2 (No Enzyme): Include wells without the kinase to determine background signal.

Protocol: Intact Protein Mass Spectrometry for Adduct Confirmation

This method provides direct evidence of covalent bond formation by measuring the mass shift of the target protein upon incubation with the inhibitor.[2][17]

Objective: To confirm covalent modification and determine the stoichiometry of binding.

Materials:

  • Purified recombinant kinase (~1-5 µM)

  • Sulfoximine inhibitor

  • Incubation buffer (e.g., 50 mM HEPES, pH 7.5)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the purified kinase with a molar excess (e.g., 5-10 fold) of the inhibitor at room temperature for a set time (e.g., 2 hours). Include a DMSO control.

  • Quenching/Desalting: Stop the reaction and remove excess unbound inhibitor using a desalting column (e.g., C4 ZipTip).

  • Mass Spectrometry Analysis: Analyze the samples via LC-MS. The eluent is directly infused into the mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the intact mass of the protein. A mass increase corresponding to the molecular weight of the inhibitor in the inhibitor-treated sample confirms covalent adduct formation.[2][17] The relative abundance of the unmodified and modified protein peaks can be used to estimate the extent of labeling.

Cellular Evaluation: Proving the Mechanism in a Biological Context

Confirming that an inhibitor engages its intended target in living cells is a critical step in drug development.[1][18]

G cluster_0 Cellular Target Engagement Workflow cluster_1 Peptide Quantification Treat Treat Cells with Inhibitor (Dose/Time) Lyse Lyse Cells & Harvest Proteome Treat->Lyse Digest Trypsin Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Peptides LCMS->Quant Unmodified Unmodified Target Peptide (e.g., Cys-containing) Quant->Unmodified Modified Inhibitor-Adducted Peptide (Cys-S-Inhibitor) Quant->Modified Control Control Peptides (from other proteins) Quant->Control Final Calculate % Target Occupancy Quant->Final

Figure 2: Workflow for a probe-free cellular target engagement assay using mass spectrometry.

Protocol: Probe-Free Mass Spectrometry for Target Occupancy

This state-of-the-art method directly measures the fraction of the target protein that has been covalently modified by the inhibitor within the cell, avoiding potential artifacts from chemical probes.[19] It relies on quantifying the remaining unmodified target protein after treatment.[18][20]

Objective: To quantify dose- and time-dependent target engagement in a cellular model.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and reagents

  • Sulfoximine inhibitor

  • Lysis buffer with protease/phosphatase inhibitors

  • DTT and Iodoacetamide (IAM)

  • Trypsin (sequencing grade)

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-Exactive)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-range of the inhibitor or for a time-course at a fixed concentration. Include a vehicle (DMSO) control.

  • Cell Lysis: Harvest cells, wash with PBS, and lyse in a urea-based buffer. Determine protein concentration using a BCA assay.

  • Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds in the protein lysate with DTT.

    • Alkylate any free, unmodified cysteine residues with iodoacetamide (IAM). This step is crucial as it "caps" the cysteines that were not modified by the inhibitor, preventing their modification during sample processing.

    • Dilute the lysate and digest the proteins into peptides overnight with trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a targeted mass spectrometry method (e.g., Parallel Reaction Monitoring, PRM).[18]

    • Monitor the signal for the unique peptide containing the target cysteine.

    • Monitor the signal for several control peptides from the target protein (that do not contain the modification site) or from housekeeping proteins for normalization.

  • Data Analysis:

    • Calculate the occupancy by comparing the signal of the unmodified target peptide in the inhibitor-treated sample to the vehicle-treated sample, after normalizing to the control peptides.

    • Occupancy (%) = (1 - (Normalized Signal_Treated / Normalized Signal_Vehicle)) * 100

    • Plot Occupancy (%) vs. Inhibitor Concentration to determine a cellular EC₅₀ for target engagement.

Self-Validation:

  • Western Blot: As an orthogonal validation, run a western blot for the downstream substrate of the kinase. A successful inhibitor should decrease the phosphorylation of the substrate in a dose-dependent manner that correlates with the target occupancy data.

  • Competition Assay: Pre-treat cells with a known reversible inhibitor for the same target. This should prevent the covalent inhibitor from binding, resulting in a lower measured occupancy.

Protocol: Cellular Anti-Proliferation Assay

This assay measures the phenotypic consequence of inhibiting the target kinase.

Objective: To determine the inhibitor's effect on cancer cell viability.

Materials:

  • Cancer cell line

  • Sulfoximine inhibitor

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor for 72 hours.

  • Measure Viability: After incubation, add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of viability against the log of inhibitor concentration. Fit the curve to a four-parameter model to determine the GI₅₀ (concentration for 50% growth inhibition).

Selectivity Profiling: Identifying Off-Targets

An essential aspect of developing a safe therapeutic is ensuring it is selective for its intended target. The inherent reactivity of a covalent warhead raises concerns about potential off-target modifications.[21] Chemoproteomics is the definitive method for identifying the cellular targets of a covalent inhibitor on a proteome-wide scale.[2][21]

The most common method involves synthesizing a probe version of the inhibitor that contains a bio-orthogonal handle, such as a terminal alkyne.[21]

  • Probe Treatment: Cells are treated with the alkyne-probe.

  • Click Chemistry: The cell lysate is subjected to a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide).[21]

  • Enrichment: Biotin-tagged proteins are enriched using streptavidin beads.

  • Identification: The enriched proteins are digested and identified by mass spectrometry.

By comparing the proteins pulled down by the probe to those from a control experiment, one can identify the specific cellular targets and off-targets of the covalent molecule.[21]

Conclusion and Future Outlook

The incorporation of sulfoximine functional groups into covalent inhibitor scaffolds is a promising and innovative strategy in kinase drug discovery. The unique physicochemical properties of sulfoximines offer medicinal chemists new ways to optimize potency, selectivity, and drug-like properties.[11][12] Vinyl sulfoximines, in particular, represent a tunable and effective warhead for targeting nucleophilic residues in the kinase active site.[12][14]

The successful development of these inhibitors relies on a rigorous and multi-faceted evaluation strategy. Robust biochemical kinetics are required to move beyond simple IC₅₀ values, and state-of-the-art mass spectrometry-based proteomics is essential for confirming target engagement and assessing selectivity in a cellular context.[1][2][19] The protocols and workflows detailed in this guide provide a validated framework for researchers to design, characterize, and advance this exciting new class of therapeutic agents.

References

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Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of S-Aryl-S-Alkyl Sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of S-aryl-S-alkyl sulfoximines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these crucial chiral molecules. Sulfoximines are gaining significant attention in medicinal chemistry as bioisosteres for sulfones and sulfonamides, offering unique physicochemical properties and opportunities for novel molecular designs.[1][2] However, the construction of the stereogenic sulfur center remains a formidable challenge.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The advice herein is based on established literature and practical field experience.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of chiral S-aryl-S-alkyl sulfoximines.

Issue 1: Low Enantioselectivity in Metal-Catalyzed Reactions

Question: My Rhodium- or Copper-catalyzed synthesis of an S-aryl-S-alkyl sulfoximine is resulting in a nearly racemic mixture. I've followed the literature protocol, but the enantiomeric excess (ee) is consistently below 20%. What factors could be contributing to this, and how can I improve the stereocontrol?

Answer:

Low enantioselectivity in metal-catalyzed sulfoximine synthesis is a frequent and frustrating problem. The root cause often lies in subtle, yet critical, experimental parameters that influence the chiral environment of the catalytic cycle. Let's break down the potential culprits and solutions.

Causality Behind Poor Stereocontrol:

The enantioselectivity in these reactions is dictated by the precise three-dimensional arrangement of the substrate, the chiral ligand, and the metal center during the key bond-forming step. Any deviation from the optimal geometry of the transition state can lead to a loss of stereocontrol.

Troubleshooting Protocol:

  • Ligand Integrity and Purity:

    • Problem: The chiral ligand may have degraded or is impure. Many complex organic ligands can be sensitive to air, moisture, or light.

    • Solution:

      • Ensure the ligand is of high purity (>98%). If in doubt, repurify by chromatography or recrystallization.

      • Store the ligand under an inert atmosphere (argon or nitrogen) and in a desiccator.

      • Prepare the catalyst in situ under strictly anhydrous and anaerobic conditions.

  • Solvent and Reagent Purity:

    • Problem: Trace impurities, particularly water or coordinating solvents, can interfere with the catalyst-ligand interaction.

    • Solution:

      • Use freshly distilled, anhydrous solvents. Even commercially available "dry" solvents can absorb moisture over time.

      • Ensure all other reagents, such as additives or bases, are thoroughly dried. Molecular sieves can be activated by heating under vacuum.[3]

  • Reaction Temperature:

    • Problem: The reaction temperature may be too high, leading to increased molecular motion and a less-ordered transition state. This can erode the energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers.

    • Solution:

      • Lower the reaction temperature. Run a series of experiments at incrementally lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.

  • Substrate Compatibility:

    • Problem: The specific electronic or steric properties of your aryl and alkyl groups may not be ideal for the chosen catalytic system. For instance, bulky ortho-substituents on the aryl ring can hinder the required coordination to the metal center.

    • Solution:

      • If possible, test the reaction with a model substrate that is known to work well with your catalytic system. This will help confirm that the issue is substrate-dependent.

      • Consider alternative catalytic systems. For example, if a Rhodium-based catalyst is failing, a Copper-based system with a different class of chiral ligand might be more effective.[4][5]

Workflow for Optimizing Enantioselectivity:

G start Low Enantioselectivity (<20% ee) ligand Verify Ligand Purity & Integrity start->ligand solvent Ensure Anhydrous Conditions ligand->solvent temp Optimize Reaction Temperature solvent->temp substrate Evaluate Substrate Compatibility temp->substrate result Improved ee > 85% substrate->result

Caption: A systematic approach to troubleshooting low enantioselectivity.

Issue 2: Poor Yield in the Imination of Chiral Sulfoxides

Question: I am attempting to synthesize a chiral sulfoximine by iminating a pre-synthesized, enantiopure S-aryl-S-alkyl sulfoxide. The reaction is stereospecific (retention of configuration), but my yields are consistently low (<30%). What are the common pitfalls in this synthetic step?

Answer:

The direct imination of sulfoxides is a powerful method for accessing sulfoximines, as the stereochemistry at the sulfur center is typically retained.[6] Low yields often point to issues with the iminating agent, reaction conditions, or side reactions.

Key Considerations for Sulfoxide Imination:

  • Choice of Iminating Agent: Traditional reagents like sodium azide in sulfuric acid are hazardous. Modern methods often employ metal catalysts (e.g., Rhodium, Iron) with various nitrogen sources.[6][7]

    • Rh-catalyzed systems: Often use reagents like O-(2,4-dinitrophenyl)hydroxylamine or trifluoroacetamide in combination with an oxidant like iodobenzene diacetate.[6][7] These systems are generally mild and tolerate a good range of functional groups.[7][8]

    • Metal-free systems: Can utilize hypervalent iodine reagents.[9]

Troubleshooting Protocol:

  • Reagent Stability and Stoichiometry:

    • Problem: The iminating agent or the oxidant may be unstable. Incorrect stoichiometry can also lead to incomplete conversion or side product formation.

    • Solution:

      • Use freshly opened or purified reagents. Iodobenzene diacetate, for example, can degrade upon storage.

      • Carefully control the stoichiometry. Run a small-scale reaction screen to evaluate the optimal ratio of sulfoxide:N-source:oxidant.

  • Catalyst Activity:

    • Problem: The metal catalyst may be inactive or poisoned.

    • Solution:

      • Use a fresh batch of the catalyst.

      • Ensure the substrate and solvent are free from potential catalyst poisons (e.g., thiols, phosphines).

  • Side Reactions:

    • Problem: The sulfoxide may be undergoing oxidation to the corresponding sulfone, or other undesired side reactions may be occurring.

    • Solution:

      • Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide clues about the competing reaction pathways.

      • If sulfone formation is observed, consider a milder oxidant or a different catalytic system.

Comparative Table of Common Imination Conditions:

MethodCatalystN-SourceOxidantTypical YieldKey Considerations
Bolm-Ge Rh₂(esp)₂O-(2,4-dinitrophenyl)hydroxylamine-GoodMild conditions, good functional group tolerance.[7]
Bolm [Rh₂(OAc)₄]TrifluoroacetamidePhI(OAc)₂Moderate to GoodStereospecific with retention of configuration.[6]
Metal-Free -CyanamideN-chlorosuccinimide (NCS)Moderate to ExcellentAvoids transition metals, but may have different functional group compatibility.[9][10]
Issue 3: Difficulty with Kinetic Resolution of Racemic Sulfoximines

Question: My kinetic resolution of a racemic S-aryl-S-alkyl sulfoximine is not providing good separation of enantiomers. The selectivity factor (s) is low, and I'm not achieving high enantiomeric excess for either the recovered starting material or the product. How can I improve the efficiency of the resolution?

Answer:

Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. A low selectivity factor indicates that the catalyst is not discriminating effectively between the (R) and (S)-sulfoximines.

Factors Influencing Kinetic Resolution Efficiency:

  • Catalyst/Reagent Choice: The success of a kinetic resolution is highly dependent on the "match" between the substrate and the chiral catalyst.

  • Reaction Conversion: The optimal enantiomeric excess of the recovered starting material and the product is achieved at a specific reaction conversion (ideally around 50%).

Troubleshooting Protocol:

  • Optimize the Catalyst System:

    • Problem: The chosen chiral catalyst may not be suitable for your specific sulfoximine.

    • Solution:

      • Screen a panel of chiral catalysts. For example, if an N-heterocyclic carbene (NHC) organocatalyst is not effective, consider a transition-metal-based system like a chiral Rhodium(III) complex.[11][12][13]

      • Evaluate different chiral ligands for your metal catalyst. Small changes in the ligand structure can have a profound impact on selectivity.

  • Control Reaction Conversion:

    • Problem: Letting the reaction proceed to completion will result in a racemic product. Stopping it too early will result in low ee for the recovered starting material.

    • Solution:

      • Carefully monitor the reaction progress over time using an appropriate analytical technique (e.g., chiral HPLC, TLC).

      • Quench the reaction at approximately 50% conversion to maximize the ee of both the unreacted starting material and the product.

  • Reaction Conditions:

    • Problem: As with asymmetric synthesis, temperature and solvent can significantly impact the selectivity of a kinetic resolution.

    • Solution:

      • Experiment with different solvents and temperatures to find the optimal conditions for your system.

      • Ensure that all reagents and solvents are pure and anhydrous.

Conceptual Flow of Kinetic Resolution:

G racemate Racemic Sulfoximine (R)-SM + (S)-SM reaction Reaction at ~50% Conversion racemate->reaction catalyst Chiral Catalyst/ Reagent catalyst->reaction separation Chromatographic Separation reaction->separation product Enantioenriched Product (e.g., (R)-P) separation->product sm Enantioenriched Starting Material (e.g., (S)-SM) separation->sm

Caption: Key steps in a successful kinetic resolution.

II. Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the enantioselective synthesis of S-aryl-S-alkyl sulfoximines?

A1: There are several established strategies, each with its own advantages and limitations. The primary approaches include:

  • Imination of enantiopure sulfoxides: This method is stereospecific, preserving the chirality of the starting sulfoxide.[14]

  • Oxidation of enantiopure sulfilimines: Similar to the above, this is a stereospecific oxidation that maintains the integrity of the chiral sulfur center.[14]

  • Kinetic resolution of racemic sulfoximines: This involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of both enantiomers.[3][11][15][16][17]

  • Desymmetrization of prochiral sulfoximines: This involves the enantioselective functionalization of a symmetrical sulfoximine to create a chiral center.[18][19]

  • Asymmetric S-alkylation or S-arylation of sulfinamides/sulfenamides: These methods build the sulfoximine core by forming a new sulfur-carbon bond in an enantioselective manner.[2][20][21][22][23]

Q2: I need to synthesize an NH-free sulfoximine. Many protocols yield N-protected products. What are the best methods for direct synthesis or deprotection?

A2: Directly synthesizing NH-free sulfoximines is highly desirable to avoid an extra deprotection step. A notable method is the Rhodium-catalyzed imination of sulfoxides using O-(2,4-dinitrophenyl)hydroxylamine, which directly yields the NH-sulfoximine under mild conditions.[7][8]

If you have an N-protected sulfoximine, the deprotection strategy depends on the protecting group:

  • N-Acyl groups (e.g., N-trifluoroacetyl): These can often be cleaved under basic conditions, for example, with potassium carbonate in methanol.[6]

  • N-Sulfonyl groups (e.g., N-tosyl): Removal can be more challenging but is often achievable under reducing conditions or with strong acid.

  • N-Carbamates (e.g., N-Boc): Typically removed with strong acids like trifluoroacetic acid (TFA).

Q3: Are there any reliable metal-free methods for enantioselective sulfoximine synthesis?

A3: Yes, the field of organocatalysis has provided several powerful metal-free approaches. One prominent strategy is the kinetic resolution of racemic sulfoximines using chiral N-heterocyclic carbene (NHC) catalysts.[11][16] These reactions can provide both enantiomers of the sulfoximine with excellent ee values. Additionally, chiral phosphoric acids have been used to catalyze intramolecular cyclizations in a kinetic resolution protocol.[3][17] There are also metal-free methods for the synthesis of racemic N-aryl sulfoximines using aryne intermediates.[24]

Q4: My target molecule is a complex pharmaceutical intermediate. What are the most robust and scalable methods for asymmetric sulfoximine synthesis?

A4: For pharmaceutical applications, robustness, scalability, and functional group tolerance are paramount.

  • Rhodium-catalyzed S-alkylation of sulfenamides: This method, developed by the Ellman group, has shown broad substrate scope and high enantioselectivity, making it a strong candidate for complex molecule synthesis.[2][22][23]

  • Copper-catalyzed cross-coupling of sulfinamides and aryl boronic acids: This is a highly chemoselective and stereospecific method with good functional group tolerance.[4]

  • Use of chiral bifunctional S(VI) transfer reagents: Recent advances have introduced bench-stable, enantiopure reagents that can be used to synthesize a variety of chiral sulfoximines and related compounds with excellent stereocontrol.[25][26] This approach is particularly promising for late-stage functionalization.

References

  • Miao, J., Richards, N. G. J., & Ge, H. (2014). Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides.
  • Strategies for the stereoselective synthesis of sulfoximines. (n.d.).
  • Organocatalytic Kinetic Resolution of Sulfoximines. (2016). Journal of the American Chemical Society.
  • Access to S-Stereogenic Free Sulfoximines via Bifunctional Phosphonium Salt-Catalyzed Desymmetrization of Bisphenols. (2021).
  • Recent Advances in Asymmetric Synthesis of Chiral-at-Sulfur Sulfoximines. (n.d.).
  • Pyridine-N-oxide-Catalyzed N-Acylative Kinetic Resolution of Sulfoximines. (2025). Organic Letters.
  • Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. (n.d.). Organic Letters.
  • Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbam
  • Kinetic Resolution of Sulfoximines via Asymmetric Organocatalyzed Formation of Benzothiadiazine-1-oxides. (2024). Organic Letters.
  • Organocatalytic Kinetic Resolution of Sulfoximines. (2016). PubMed.
  • Kinetic Resolution of Sulfoximines via Asymmetric Organocatalyzed Formation of Benzothiadiazine-1-oxides. (2024). Organic Letters.
  • Rhodium-Catalyzed Synthesis of Chiral Sulfoximines and 1,2-Benzothiazines. (2019). Thieme.
  • Transition-Metal-Free Arene C‒H Functionalization for the Synthesis of Sulfoximines. (n.d.).
  • Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides. (n.d.).
  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. (n.d.). PMC.
  • Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. (2019). American Chemical Society.
  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. (n.d.). PMC.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews.
  • Synthesis of Sulfoximines by Copper-Catalyzed Oxidative Coupling of Sulfinamides and Aryl Boronic Acids. (2023). PubMed.
  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. (n.d.). PMC.
  • Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. (2004). Organic Chemistry Portal.
  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. (2024). Thieme.
  • Access to N-Cyanosulfoximines by Transition Metal-Free Iminations of Sulfoxides. (n.d.).
  • Practical Asymmetric Synthesis of Sulfoximines and Sulfimides
  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. (n.d.).
  • Copper-catalyzed enantioselective S-Alkylation of sulfenamides. (2025). American Chemical Society.
  • Metal-Free Approach for the Synthesis of N-Aryl Sulfoximines via Aryne Intermedi
  • Access to N‐cyanosulfoximines by transition metal‐free iminations of... (n.d.).
  • Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. (n.d.). NIH.
  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. (2022). Journal of the American Chemical Society.
  • Enantioselective Alkenylation of Sulfinylamines via Copper/Sadphos for the Synthesis of Alkenyl Sulfinamides. (2025). CCS Chemistry.
  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. (2021). Journal of the American Chemical Society.
  • Enantioselective Assembly of (Hetero)aryl Alkyl Sulfilimines via Copper-Catalyzed S-Arylation of S-Alkyl Sulfenamides with (Hetero)aryl Iodides. (2025). PubMed.
  • Copper-Catalyzed Reductive Deimination of Sulfoximines to Sulfoxides. (n.d.).
  • Metal-free synthesis of N -cyano-substituted sulfilimines and sulfoximines. (2025).
  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. (2022). PubMed.

Sources

Improving yield and purity of S-(4-Fluorophenyl)-S-methyl-sulfoximine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of S-(4-Fluorophenyl)-S-methyl-sulfoximine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable chemical motif. Sulfoximines are increasingly recognized as crucial bioisosteres for sulfones and sulfonamides in medicinal chemistry, making robust and high-yield synthetic routes essential.[1][2][3]

This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for troubleshooting and improving your synthetic outcomes.

Overview of the Recommended Synthetic Pathway

The most efficient and widely adopted method for preparing unprotected (NH) sulfoximines is the direct, one-pot oxidative imination of the corresponding sulfide. This approach avoids the isolation of the sulfoxide intermediate and utilizes safe, readily available reagents. The reaction involves the simultaneous transfer of an oxygen and an 'NH' group to the sulfur center, mediated by a hypervalent iodine reagent.[2][4][5]

The key transformation is the conversion of 4-fluorophenyl methyl sulfide to this compound using (diacetoxyiodo)benzene as the oxidant and ammonium carbamate as a convenient ammonia source.[1][2]

G Sulfide 4-Fluorophenyl methyl sulfide Reagents 1. PhI(OAc)₂ 2. Ammonium Carbamate 3. Methanol (Solvent) Sulfoximine S-(4-Fluorophenyl)-S-methyl- sulfoximine Reagents->Sulfoximine

Caption: One-pot synthesis of the target sulfoximine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and modern method for synthesizing this compound?

The most reliable method is the direct conversion from 4-fluorophenyl methyl sulfide using (diacetoxyiodo)benzene (PhI(OAc)₂) and an ammonia source like ammonium carbamate in methanol at room temperature.[2][4] This one-pot reaction delivers both the nitrogen and oxygen atoms required and is known for its high yields, operational simplicity, and excellent functional group tolerance.[5][6] This method avoids the use of metal catalysts and hazardous reagents like hydrazoic acid.[6]

Q2: What is the specific role of (diacetoxyiodo)benzene [PhI(OAc)₂]?

PhI(OAc)₂ is a hypervalent iodine(III) reagent that acts as the primary oxidant. In this reaction, it is believed to first react with ammonia (from the ammonia source) to form a highly reactive iodonitrene intermediate.[1][2] This electrophilic nitrene species then transfers the "NH" group to the sulfur atom. PhI(OAc)₂ also facilitates the oxidation of the sulfide to the sulfoxide level, enabling the complete one-pot transformation.[2][4]

Q3: Why is ammonium carbamate recommended as the nitrogen source? Can other sources be used?

Ammonium carbamate is an excellent choice because it is a stable, easy-to-handle solid that readily decomposes in methanol to provide a solution of ammonia.[1][2][6] This allows for a controlled release of the nucleophile. Other ammonia sources, such as ammonium acetate or a commercial solution of ammonia in methanol, can also be effective.[2][6] The choice may depend on availability and the specific requirements of the reaction scale.

Q4: What is the standard procedure for purifying the final sulfoximine product?

Sulfoximines are basic compounds. This property is exploited in a standard acid-base extractive work-up. After the reaction, the mixture is typically diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed with a basic aqueous solution (e.g., sat. aq. NaHCO₃) to neutralize acetic acid byproduct. The organic layer is then extracted with aqueous acid (e.g., 1 M HCl), which protonates the sulfoximine and pulls it into the aqueous phase, leaving neutral organic impurities behind. The acidic aqueous layer is then washed with an organic solvent, basified (e.g., with 2 M NaOH), and the free sulfoximine product is re-extracted into an organic solvent like dichloromethane.[1] For very high purity, column chromatography on silica gel is often employed after the extraction.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting Start Problem: Low Product Yield Q1 Check Reagent Quality - PhI(OAc)₂ fresh? - Anhydrous solvent? Start->Q1 Q2 Verify Stoichiometry - Sufficient oxidant? (2.5-3.0 equiv.) - Sufficient NH₃ source? (2.0-4.0 equiv.) Start->Q2 Q3 Analyze Work-up Procedure - Correct pH for extractions? - Emulsion formation causing loss? Start->Q3 Q4 Monitor Reaction Progress - Reaction run to completion? (TLC or LCMS) Start->Q4 Sol1 Solution: Use fresh, high-purity reagents and dry solvents. Q1->Sol1 No Sol2 Solution: Adjust reagent equivalents. Ensure sufficient oxidant for both oxidation and imination. Q2->Sol2 No Sol3 Solution: Carefully monitor pH. Use brine to break emulsions. Perform multiple extractions. Q3->Sol3 No Sol4 Solution: Increase reaction time. If stalled, consider gentle warming. Q4->Sol4 No

Sources

Side reactions in sulfoximine synthesis from sulfoxides and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfoximine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of sulfoximines from sulfoxides. As a foundational reaction in modern medicinal chemistry, the imidation of sulfoxides is powerful but not without its challenges.[1] This document provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and robust strategies for their prevention and mitigation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered by researchers new to sulfoximine synthesis.

Q1: My sulfoxide imidation reaction has a low yield. What are the most common causes?

A1: Low yields in sulfoximine synthesis typically stem from three primary issues:

  • Incomplete Conversion: The reaction may not have gone to completion. This is common with electron-deficient or sterically hindered sulfoxides, which are less nucleophilic.

  • Side Reactions: The formation of undesired byproducts, most commonly the over-oxidation of the starting material or product to a sulfone, can significantly reduce the yield of the desired sulfoximine.

  • Product Loss During Workup: Sulfoximines are often polar and water-soluble, leading to potential losses during aqueous extraction and purification steps if the procedure is not optimized.

Q2: I'm observing a significant amount of sulfone in my crude reaction mixture. How can I prevent this?

A2: Sulfone formation is a classic over-oxidation problem.[2] It occurs when the oxidizing agent used to generate the reactive nitrogen species also oxidizes the sulfur(IV) center of the sulfoxide or the sulfur(VI) center of the sulfoximine product. To prevent this, carefully control the stoichiometry of the oxidant (do not use a large excess unless necessary for the specific protocol), maintain the recommended reaction temperature, and avoid unnecessarily long reaction times. Choosing a milder, more selective imidation system can also be crucial.

Q3: I started with an enantiomerically pure sulfoxide, but my sulfoximine product is racemic. Why did this happen?

A3: Racemization of the sulfur stereocenter is a known issue, particularly under strongly acidic conditions.[3] Methods employing hazardous reagents like hydrazoic acid (HN₃) in combination with sulfuric acid are notorious for causing racemization.[3][4] To preserve stereochemistry, it is essential to use methods that proceed with retention of configuration under mild conditions. Rhodium-catalyzed processes and hypervalent iodine-mediated methods are generally excellent choices for stereospecific synthesis.[3][5][6]

Q4: Are there any particularly hazardous reagents I should be aware of?

A4: Yes. Traditional methods for direct NH-transfer often involve hazardous reagents.

  • Hydrazoic Acid (HN₃): Generated in situ from sodium azide and strong acid, HN₃ is highly toxic and explosive.[4][7][8] Its use requires stringent safety precautions, and it is often avoided in modern discovery labs.[9][10]

  • O-Mesitylenesulfonylhydroxylamine (MSH): While effective for NH transfer with retention of stereochemistry, MSH is known to be explosive and requires careful handling.[4]

Modern methods using hypervalent iodine reagents (e.g., PhI(OAc)₂) with an ammonia source (e.g., ammonium carbamate) are significantly safer and are now widely adopted.[4][5]

Section 2: Troubleshooting Guide: Common Problems & Solutions

This guide provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Low or No Product Formation with Electron-Deficient Sulfoxides
  • Probable Cause: Electron-withdrawing groups reduce the nucleophilicity of the sulfoxide's sulfur atom, making it a poor reaction partner for the electrophilic nitrene or iminoiodinane intermediate.[4] The reaction stalls at the starting material.

  • Solution & Scientific Rationale:

    • Change of Solvent: Switching to a more activating solvent like trifluoroethanol (TFE) can significantly enhance the reaction rate. TFE is believed to activate the hypervalent iodine reagent through hydrogen bonding, generating a more electrophilic PhI+N species, which is more readily attacked by the poorly nucleophilic sulfoxide.[4]

    • Increase Reagent Equivalents: A modest increase in the amount of the oxidant and nitrogen source may be necessary to drive the reaction to completion. However, this should be done cautiously to avoid promoting side reactions.

    • Switch to a Catalytic System: Transition metal-catalyzed methods, such as those using Rhodium(II) or Iron(II) salts, can be effective for challenging substrates as they operate through different mechanistic pathways that may be more favorable.[11][12][13]

Problem 2: Formation of an N-Acetyl Sulfoximine Side Product
  • Probable Cause: When using (diacetoxyiodo)benzene, PhI(OAc)₂, as the oxidant, the acetate counter-ion can sometimes act as a nucleophile or acyl-transfer agent, leading to the formation of an N-acetylated sulfoximine, especially with electron-poor substrates in solvents like TFE.[4] This complicates purification as the side product has similar polarity to the desired NH-sulfoximine.

  • Solution & Scientific Rationale:

    • Implement an Acidic Workup: The N-acetyl group is essentially a protecting group that can be cleaved under acidic conditions. After the main reaction is complete, the crude mixture can be treated with aqueous HCl (e.g., 6 M) to hydrolyze the N-acetyl group, converting the side product into the desired free NH-sulfoximine.[4] This simplifies the final purification.

    • Change Ammonia Source: Using ammonium acetate instead of ammonium carbamate can sometimes influence the product distribution, although this is substrate-dependent.[4]

Problem 3: Difficult Purification and Isolation of the Sulfoximine Product
  • Probable Cause: The primary challenge in purification is separating the polar sulfoximine product from the non-polar starting sulfoxide and the byproduct iodobenzene (from PhI(OAc)₂). The high polarity of NH-sulfoximines can lead to poor solubility in common organic solvents and streaking on silica gel.

  • Solution & Scientific Rationale:

    • Acid-Base Extraction: This is the most effective strategy. The NH-sulfoximine is basic and can be protonated. By washing the organic layer (e.g., EtOAc or CH₂Cl₂) with aqueous acid (e.g., 1M HCl), the sulfoximine product is selectively extracted into the aqueous phase as its ammonium salt.[14] The unreacted sulfoxide and iodobenzene remain in the organic layer and are discarded. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the sulfoximine, which can then be back-extracted into a fresh organic layer (e.g., CH₂Cl₂).[14]

    • Chromatography Considerations: If chromatography is unavoidable, consider using a more polar solvent system (e.g., CH₂Cl₂/MeOH with a small amount of NH₄OH) or switching to reverse-phase chromatography.

Workflow Diagram: Troubleshooting Sulfoximine Synthesis

The following diagram outlines a logical workflow for diagnosing common issues in sulfoximine synthesis.

G start Analyze Crude Reaction (TLC, LCMS, NMR) q1 Is Starting Material (SM) Consumed? start->q1 q2 Is Desired Product (P) the Major Species? q1->q2 Yes res_incomplete Incomplete Conversion (See Problem 1) q1->res_incomplete No q3 Major Impurity Identified? q2->q3 No res_success Proceed to Optimized Workup & Purification q2->res_success Yes q4 Is Stereochemistry Lost? q3->q4  Mixture of  Diastereomers/  Enantiomers res_sulfone Over-oxidation to Sulfone (See FAQ A2) q3->res_sulfone  Sulfone res_n_acetyl N-Acetylation (See Problem 2) q3->res_n_acetyl  N-Acetyl Pdt. res_workup Purification Issue (See Problem 3) q4->res_workup No res_racemization Racemization (See FAQ A3) q4->res_racemization Yes

Caption: A troubleshooting decision tree for sulfoximine synthesis.

Section 3: Mechanistic Insights & Key Protocols

Understanding the underlying mechanism is key to rational problem-solving. The widely used hypervalent iodine-mediated synthesis from sulfoxides is believed to proceed through a highly reactive iodonitrene intermediate.[4][15][16]

Mechanism: The Role of the Iodonitrene Intermediate

G cluster_1 Intermediate Generation cluster_2 Nucleophilic Attack PhI(OAc)2 PhI(OAc)2 Iodonitrene [ Ph-I=NH ] PhI(OAc)2->Iodonitrene + NH3 - 2 AcOH Sulfoxide R-S(=O)-R' Iodonitrene->Sulfoxide Electrophile Sulfoximine Product Sulfoxide->Sulfoximine Attack on Iodonitrene

Caption: Simplified mechanism of sulfoximine formation via an iodonitrene.

The sulfoxide acts as a nucleophile, attacking the electrophilic nitrogen of the iodonitrene.[4] This explains why electron-deficient sulfoxides react more slowly.

Protocol 1: General Procedure for Stereospecific NH-Transfer to a Sulfoxide

This protocol is adapted from the robust method developed by Bull, Luisi, and coworkers for the direct synthesis of NH-sulfoximines using hypervalent iodine.[4][5][14]

Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Materials:

  • Sulfoxide (1.0 equiv)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (2.5 - 3.0 equiv)

  • Ammonium carbamate (2.0 - 4.0 equiv)

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 2M Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the sulfoxide (e.g., 10 mmol).

  • Solvent & Reagents: Add MeOH (approx. 0.5 M concentration relative to sulfoxide). Begin stirring. Add (diacetoxyiodo)benzene as a solid in one portion.

  • Nitrogen Source Addition: Add ammonium carbamate portion-wise over 5-10 minutes. Effervescence (CO₂ evolution) will be observed.[14]

  • Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). Monitor the consumption of the starting material by TLC or LCMS (typically complete in 1-4 hours).

  • Quench & Initial Extraction: Once the reaction is complete, remove the MeOH under reduced pressure. To the resulting slurry, add EtOAc and saturated aqueous NaHCO₃ to neutralize acetic acid formed during the reaction.[14]

  • Acidic Extraction of Product: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the organic layer three times with 1M HCl. The desired sulfoximine product is now in the combined aqueous acidic layers.

  • Basification & Back-Extraction: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH until the pH is >10. Extract the now-basic aqueous layer three times with CH₂Cl₂.

  • Drying and Concentration: Combine the final CH₂Cl₂ extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude NH-sulfoximine, which is often pure enough for subsequent steps.

Table 1: Comparison of Selected Sulfoximine Synthesis Methods
MethodKey ReagentsConditionsStereospecificityCommon Side Reactions/Issues
Hydrazoic Acid NaN₃, H₂SO₄Harsh, superacidic[3]No, racemization is common[3][4]Highly Hazardous (Explosive HN₃) , substrate decomposition.
Rh-Catalyzed [Rh₂(esp)₂], DPHMild, Room TempYes, retention of configuration[12]Catalyst cost, limited substrate scope for some catalysts.
Fe-Catalyzed FeSO₄, ArylhydroxylamineMild, Room TempYesRequires pre-activated amine source.[4]
Hypervalent Iodine PhI(OAc)₂, NH₂CO₂NH₄Mild, Room Temp[4][5]Yes, retention of configuration[5]Over-oxidation to sulfone, N-acetylation with some substrates.[4]

References

  • Bull, J.A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Semantic Scholar. [Link]

  • Zenzola, M., Doran, R., Degennaro, L., Luisi, R., & Bull, J.A. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition, 55(25), 7203-7207. [Link]

  • ResearchGate. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. ResearchGate. [Link]

  • ResearchGate. (n.d.). Direct Rh‐catalyzed synthesis of NH‐sulfoximines from sulfoxides. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfoximines by imidation. Organic Chemistry Portal. [Link]

  • Miao, J., Richards, N. G., & Ge, H. (2014). Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides. Chemical Communications, 50(71), 9687-9689. [Link]

  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry, 80(12), 6391-6399. [Link]

  • PubMed Central. (n.d.). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfoximines by oxidation. Organic Chemistry Portal. [Link]

  • Spiral. (n.d.). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. Spiral. [Link]

  • MDPI. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. [Link]

  • ResearchGate. (n.d.). Sulfimine-Promoted Fast O Transfer: One-step Synthesis of Sulfoximine from Sulfide. ResearchGate. [Link]

  • PubMed Central. (n.d.). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Sulfoximines: Synthesis and Catalytic Applications. ResearchGate. [Link]

  • PubMed. (2021). Synthesis and Transformations of NH-Sulfoximines. PubMed. [Link]

  • ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Sulfoximine synthesis by NH transfer to sulfoxides. ResearchGate. [Link]

  • Organic Syntheses. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses. [Link]

  • The Journal of Organic Chemistry. (n.d.). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]

  • PubMed. (2024). Strategies for oxidative synthesis of N-triflyl sulfoximines. PubMed. [Link]

  • Wikipedia. (n.d.). Sulfoxide. Wikipedia. [Link]

  • ResearchGate. (n.d.). Progress in the Synthesis and Application of Sulfoximines. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Transformations of NH‐Sulfoximines. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Development of a Continuous Flow Sulfoxide Imidation Protocol Using Azide Sources under Superacidic Conditions. ResearchGate. [Link]

  • ACS Publications. (n.d.). The Reaction of Hydrazoic Acid with Thioether-sulfoxides: Synthesis of Sulfoximines. ACS Publications. [Link]

  • ResearchGate. (n.d.). Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor. ResearchGate. [Link]

  • American Chemical Society. (n.d.). 1.3.1 Introduction. American Chemical Society. [Link]

  • ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • RWTH Publications. (n.d.). Sulfur imidations: access to sulfimides and sulfoximines. RWTH Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimizing Rhodium-Catalyzed Arylation of Sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the rhodium-catalyzed arylation of sulfoximines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-H functionalization reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize byproducts and maximize the yield and purity of your desired N-arylated sulfoximine products.

Introduction: The Power and Pitfalls of Sulfoximine Arylation

The rhodium-catalyzed direct arylation of sulfoximines represents a significant advancement in synthetic chemistry, offering an atom-economical route to valuable N-aryl sulfoximine motifs prevalent in pharmaceuticals and agrochemicals. The sulfoximine moiety serves as an excellent directing group, facilitating regioselective C-H activation at the ortho-position of an S-aryl group.[1][2][3] However, like many transition-metal-catalyzed reactions, achieving high efficiency and selectivity can be challenging. Researchers often encounter issues with low yields, incomplete conversion, and the formation of persistent byproducts that complicate purification.

This guide is structured to provide practical, field-proven insights into overcoming these obstacles. We will delve into the mechanistic underpinnings of the reaction to understand the origins of common byproducts and provide a logical framework for systematic optimization.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the rhodium-catalyzed arylation of sulfoximines.

Q1: My reaction shows low conversion of the starting sulfoximine. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge and can stem from several factors related to catalyst activity and reaction conditions.

  • Insufficient Catalyst Activity: The choice of rhodium precursor and ligands is critical. While [Cp*RhCl2]2 is a common and robust catalyst, its activity can be influenced by the specific substrates.[4]

    • Troubleshooting:

      • Catalyst Loading: While higher catalyst loading can improve conversion, it is often not the most cost-effective solution. Before increasing the loading, ensure other parameters are optimized.

      • Ligand Modification: The electronic and steric properties of the cyclopentadienyl (Cp) ligand on the rhodium center can profoundly impact reactivity.[5] Consider screening a variety of Cp ligands if the standard Cp* is not providing satisfactory results.

      • Halide Abstraction: The presence of a halide abstractor, such as AgSbF6 or AgOAc, is often necessary to generate a more catalytically active cationic rhodium species.[4] Ensure the silver salt is fresh and handled under inert conditions to prevent deactivation.

  • Sub-optimal Reaction Temperature: C-H activation is often the rate-determining step and is highly temperature-dependent.

    • Troubleshooting:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of both product and byproducts. Be aware that higher temperatures can sometimes lead to increased byproduct formation.

  • Inappropriate Solvent: The solvent plays a crucial role in substrate solubility and can coordinate to the metal center, influencing catalytic activity.

    • Troubleshooting:

      • Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities. Common solvents for this chemistry include dichloroethane (DCE), tetrahydrofuran (THF), and tert-amyl alcohol.[6]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my arylating agent. How can I suppress this side reaction?

A2: The homocoupling of the arylating agent, particularly when using arylboronic acids or their derivatives, is a well-documented side reaction in many cross-coupling reactions.[7] This typically results from a competitive reaction pathway that does not involve the sulfoximine substrate.

  • Mechanism of Homocoupling: Homocoupling can be promoted by the presence of oxidants (including adventitious air) and can sometimes be catalyzed by the palladium or rhodium catalyst itself.[7]

  • Troubleshooting Strategies:

    • Strict Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which can promote oxidative homocoupling.

    • Stoichiometry of the Arylating Agent: Using a large excess of the arylating agent can drive the homocoupling pathway. Try reducing the equivalents of the arylating agent to 1.1-1.5 equivalents relative to the sulfoximine.

    • Choice of Arylating Agent: If using arylboronic acids, consider switching to a different aryl source, such as an arylsilane or an aryl halide, which may have a lower propensity for homocoupling under the specific reaction conditions.

    • Additives: The choice of additive can influence the relative rates of the desired cross-coupling and the undesired homocoupling. For instance, the presence of copper salts, often used as co-oxidants, can sometimes favor the desired pathway.

Parameter Recommendation to Minimize Homocoupling
Atmosphere Rigorously inert (Argon or Nitrogen)
Arylating Agent Stoichiometry 1.1 - 1.5 equivalents
Arylating Agent Type Consider arylsilanes or aryl halides as alternatives to arylboronic acids
Additives Screen different copper salts or other co-oxidants

Q3: My desired mono-arylated product is contaminated with a di-arylated byproduct. How can I improve the selectivity for mono-arylation?

A3: The formation of di-arylated products suggests that the mono-arylated product is sufficiently reactive to undergo a second C-H activation and arylation.

  • Causality: This is more likely to occur if the mono-arylated product has accessible ortho C-H bonds that can be activated by the rhodium catalyst. Steric hindrance around the remaining ortho-positions can play a significant role in preventing a second arylation.

  • Troubleshooting Strategies:

    • Control Reaction Time and Temperature: Over-arylation is often a result of prolonged reaction times or excessively high temperatures. Monitor the reaction progress closely and stop the reaction once the starting material is consumed and before significant amounts of the di-arylated product form.

    • Substrate and Reagent Concentration: Lowering the concentration of the arylating agent later in the reaction can disfavor the second arylation. This can be achieved by slow addition of the arylating agent over the course of the reaction.

    • Steric Shielding: If synthetically feasible, introducing a sterically bulky group on the sulfoximine or the arylating agent can disfavor the second arylation event due to increased steric hindrance.

Q4: I have identified a cyclized byproduct, such as a benzothiazine derivative, in my reaction mixture. What causes this and how can it be avoided if simple arylation is the goal?

A4: The formation of benzothiazine derivatives via intramolecular annulation is a known reaction pathway for sulfoximines under rhodium catalysis, especially when coupling with alkynes or other unsaturated partners.[1][8] This can be considered a byproduct if intermolecular arylation is the desired transformation.

  • Mechanistic Insight: This cyclization often proceeds through a rhodacycle intermediate, which can then undergo insertion of a coupling partner followed by an intramolecular cyclization cascade.

  • Troubleshooting Strategies:

    • Choice of Coupling Partner: This side reaction is more prevalent with certain coupling partners like alkynes. If you are observing this with an arylating agent, it might indicate a more complex reaction cascade. Ensure the purity of your arylating agent.

    • Reaction Conditions: The conditions that favor simple arylation versus annulation can be subtly different. A thorough optimization of solvent, temperature, and additives is crucial. Often, lower temperatures may favor the intermolecular arylation over the intramolecular cyclization.

    • Directing Group Modification: The nature of the directing group on the sulfoximine nitrogen can influence the propensity for cyclization. An N-acyl or N-sulfonyl group might favor simple arylation over an N-H sulfoximine in some contexts.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired arylation pathway and a common byproduct formation pathway.

Reaction_Pathways cluster_desired Desired Arylation Pathway cluster_byproduct Byproduct: Homocoupling A Sulfoximine + [Rh(III)] B Rhodacycle Intermediate A->B C-H Activation C Arylating Agent Coordination B->C D Reductive Elimination C->D E Mono-arylated Product D->E F Arylating Agent + [Rh(III)] G Transmetalation F->G H Second Transmetalation or Oxidative Coupling G->H I Homocoupled Byproduct H->I

Figure 1: Competing pathways in rhodium-catalyzed arylation.

Optimized Experimental Protocol: A Starting Point

The following protocol provides a robust starting point for the rhodium-catalyzed arylation of an S-aryl sulfoximine. It is intended to be a baseline for further optimization based on your specific substrates.

Materials:

  • S-aryl sulfoximine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Cp*RhCl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Cu(OAc)2 (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To an oven-dried reaction vessel, add the S-aryl sulfoximine, arylboronic acid, [Cp*RhCl2]2, AgSbF6, and Cu(OAc)2.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add anhydrous DCE via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Combine Reactants and Catalysts inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Workup: Cool, Dilute, Filter monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify product Isolated Arylated Sulfoximine purify->product

Figure 2: General experimental workflow for arylation.

Concluding Remarks

The rhodium-catalyzed arylation of sulfoximines is a potent tool in modern organic synthesis. While challenges such as low conversion and byproduct formation are common, a systematic and mechanistically informed approach to troubleshooting can lead to highly efficient and selective transformations. By carefully considering the choice of catalyst, arylating agent, and reaction conditions, researchers can unlock the full potential of this methodology. This guide serves as a starting point for your investigations, and we encourage you to adapt and refine these strategies to suit your specific synthetic goals.

References

  • [Rh(III)-catalysed C–H/C–H cross-coupling of S-aryl sulfoximines with thiophenes: facile access to[1]benzothieno[3,2-b][1]benzothiophene (BTBT) and benzothiazines. Chemical Communications.]([Link])

Sources

Technical Support Center: Troubleshooting Sulfoximine N-Functionalization with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfoximine N-functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing functional groups to the nitrogen atom of sulfoximines, particularly when dealing with sterically demanding substrates. Sulfoximines are a rising star in medicinal chemistry due to their unique physicochemical properties.[1] However, their synthetic manipulation is not always straightforward. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles in your research.

I. Frequently Asked Questions (FAQs)

Q1: Why is N-functionalization of sulfoximines with sterically hindered substrates so challenging?

A1: The primary challenge lies in the steric clash between the bulky substrate and the sulfoximine's substituents. This steric hindrance can impede the approach of the reactants to the catalytic center in metal-catalyzed reactions or to each other in metal-free systems.[2][3] Specifically, bulky groups on either the sulfoximine or the coupling partner can:

  • Block the active site of the catalyst: This prevents the formation of the key catalytic intermediates.

  • Increase the activation energy of the transition state: This slows down the reaction rate significantly.

  • Promote side reactions: In some cases, steric hindrance can favor alternative, undesired reaction pathways.

Q2: What are the most common signs that my sulfoximine N-functionalization is failing due to steric hindrance?

A2: Common indicators include:

  • Low to no product yield: This is the most obvious sign.

  • Recovery of starting materials: A significant amount of unreacted sulfoximine and/or coupling partner is a strong indicator of a stalled reaction.

  • Formation of side products: This can include products from decomposition or alternative reaction pathways.

  • Inconsistent results: Difficulty in reproducing results can sometimes be attributed to subtle variations in reaction conditions that have a magnified effect in sterically challenging systems.

Q3: Are there any general strategies I can employ to improve the success rate of these reactions?

A3: Yes, several general strategies can be effective:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is crucial. For sterically hindered substrates, ligands with specific steric and electronic properties can create a more accessible catalytic environment.

  • Solvent Optimization: The solvent can significantly influence the reaction rate and selectivity by affecting the solubility of reactants and the stability of intermediates.

  • Temperature Adjustment: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be balanced against the potential for thermal decomposition of reactants or products.

  • Use of Additives: Certain additives can facilitate the reaction by, for example, activating the catalyst or scavenging inhibitory species.

II. Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for specific problems you might encounter.

Scenario 1: Low or No Product Yield

When faced with a reaction that yields little to no desired product, a systematic approach to troubleshooting is essential.

Potential Cause 1: Inadequate Catalytic Activity

The catalyst you are using may not be active enough to overcome the steric barrier.

Troubleshooting Steps:

  • Switch Catalyst Systems: If you are using a standard palladium or copper catalyst, consider switching to a more active system. For N-arylation, systems like CuI with a 1,2-diamine ligand have shown success with hindered substrates.[4][5]

  • Ligand Modification: The ligand plays a critical role. For sterically demanding couplings, consider ligands that are bulkier themselves, as this can sometimes create a more open coordination sphere around the metal center. Conversely, less bulky ligands might also be beneficial in some cases. A thorough ligand screening is often necessary.

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading can sometimes be a simple and effective solution for sluggish reactions.

Potential Cause 2: Unfavorable Reaction Conditions

The chosen solvent, temperature, or base may not be optimal for the specific substrates.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. For example, in copper-catalyzed N-arylations, dioxane has been found to be effective.[4]

  • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for any signs of decomposition.

  • Base Selection: The strength and nature of the base can be critical. A stronger base might be necessary to deprotonate the NH-sulfoximine effectively, especially if its acidity is reduced by electron-donating groups.

Experimental Protocol: Catalyst and Ligand Screening for N-Arylation of a Hindered Sulfoximine

This protocol outlines a general procedure for screening different catalyst and ligand combinations.

Materials:

  • Sterically hindered NH-sulfoximine (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Catalyst precursor (e.g., Pd(OAc)₂, CuI) (2-10 mol%)

  • Ligand (e.g., Xantphos, BINAP, a 1,2-diamine) (4-20 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction vial, add the NH-sulfoximine, aryl halide, base, catalyst precursor, and ligand.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Scenario 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the overall yield.

Potential Cause 1: Decomposition of Starting Materials or Product

High temperatures or incompatible reagents can lead to decomposition.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Change the Base: Some strong bases can be harsh on sensitive functional groups. Consider using a milder base.

  • Protecting Groups: If your substrate contains sensitive functional groups, consider protecting them before the N-functionalization step.

Potential Cause 2: Competing Reaction Pathways

Steric hindrance can sometimes favor alternative reaction pathways. For instance, in some C-H activation/annulation reactions, ortho-substituents can hinder the desired cyclization.[1][2]

Troubleshooting Steps:

  • Re-evaluate the Reaction Mechanism: Understand the plausible side reactions for your specific transformation. This will help you to devise strategies to suppress them.

  • Modify the Substrate: In some cases, a slight modification of the substrate, such as changing the position of a bulky group, can significantly improve the outcome.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting these reactions.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Reaction Check_Catalyst Is the catalyst system appropriate for hindered substrates? Start->Check_Catalyst Check_Conditions Are the reaction conditions (solvent, temp, base) optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Action: Screen alternative catalysts and ligands. Increase catalyst loading. Check_Catalyst->Optimize_Catalyst No Check_Side_Products Are significant side products observed? Check_Conditions->Check_Side_Products Yes Optimize_Conditions Action: Screen solvents. Optimize temperature. Screen bases. Check_Conditions->Optimize_Conditions No Analyze_Side_Products Action: Identify side products. Consider alternative pathways or decomposition. Check_Side_Products->Analyze_Side_Products Yes Success Problem Solved Check_Side_Products->Success No Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Side_Products Analyze_Side_Products->Success

Sources

Overcoming racemization during the synthesis of chiral sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Racemization and Preserving Stereochemical Integrity

Welcome to the technical support center for chiral sulfoximine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing enantiomerically pure sulfoximines. As these chiral motifs become increasingly vital in pharmaceuticals and agrochemicals, maintaining their stereochemical integrity is paramount.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with racemization during synthesis. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to proactively design more robust synthetic routes.

Core Principle: The Configurational Stability of the Sulfur Stereocenter

The tetrahedral sulfur atom in a chiral sulfoximine is a stereocenter that is generally considered configurationally stable.[2][3] Unlike amines, which undergo rapid pyramidal inversion at room temperature, the energy barrier for inversion at a sulfoximine sulfur center is significantly higher, similar to that of phosphines and sulfoxides.[4][5] This inherent stability is the foundation upon which stereoselective syntheses are built. However, racemization is not impossible and can occur under specific, often avoidable, conditions. The key to success lies in understanding and controlling the factors that can compromise this stability, either directly at the sulfur center or at adjacent stereocenters.

Troubleshooting Guide: Diagnosing and Solving Loss of Enantiomeric Excess

This section addresses specific problems you might encounter during your synthesis. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Problem 1: Significant loss of enantiomeric excess (ee) observed in the final sulfoximine product, but the chiral precursor (e.g., sulfoxide) was of high purity.

  • Potential Cause A: Racemization of the Chiral Sulfoxide Precursor During Imination. Many common routes to sulfoximines involve the imination of an enantioenriched sulfoxide. While many modern methods are designed to be stereospecific, certain conditions, particularly the use of strongly acidic reagents, can lead to racemization of the starting sulfoxide before the imination even occurs.[6][7]

    • Mechanistic Insight: Strongly acidic conditions can protonate the sulfoxide oxygen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack (e.g., by a counter-ion), which can lead to a trigonal-bipyramidal intermediate or transition state that allows for stereochemical inversion upon collapse back to the sulfoxide.

    • Solutions & Protocols:

      • Reagent Choice: Avoid classical, harsh imination conditions like the use of sodium azide with concentrated sulfuric acid. Opt for milder, well-established protocols.

      • Recommended Protocol (Metal-Free NH Transfer): A highly reliable method involves the use of (diacetoxyiodo)benzene with ammonium carbamate in a solvent like methanol. This reaction proceeds under mild, neutral conditions and is known to preserve the stereochemical integrity of the sulfoxide.[7]

      • Recommended Protocol (Rhodium-Catalyzed Imination): Rhodium-catalyzed imination of sulfoxides using agents like O-(mesitylenesulfonyl)hydroxylamine (MSH) or related compounds occurs with retention of configuration at the sulfur center.[2][3]

  • Potential Cause B: Racemization of an Intermediate Sulfilimine Before Oxidation. Another major pathway involves the oxidation of a chiral sulfilimine intermediate. While the subsequent oxidation step is typically stereospecific (occurs with retention of configuration), the sulfilimine itself can be susceptible to racemization under certain conditions, though it is generally more stable than a sulfoxide.

    • Mechanistic Insight: The lone pair on the sulfur atom of a sulfilimine can participate in pyramidal inversion. While the barrier is high, it can be lowered by factors such as heat or the presence of certain catalysts.

    • Solutions & Protocols:

      • Temperature Control: Perform the oxidation at the lowest effective temperature. Overheating the reaction mixture can provide sufficient energy to overcome the pyramidal inversion barrier of the sulfilimine intermediate.

      • Mild Oxidation: Use mild and efficient oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for the stereospecific oxidation of sulfilimines to sulfoximines, which reliably proceeds without racemization at the sulfur stereocenter.[1]

      • One-Pot Procedures: Consider synthetic routes that generate and oxidize the sulfilimine in a one-pot fashion to minimize its lifetime and potential for side reactions.

Problem 2: My final product is a mixture of diastereomers, even though my starting materials were enantiopure. Chiral HPLC shows two peaks for my sulfoximine product.

  • Potential Cause: Epimerization at the α-Carbon. This is a critical and common issue that is often mistaken for racemization at the sulfur center. If your sulfoximine has a stereocenter on the carbon atom directly attached to the sulfur (the α-carbon), the proton on this carbon can be acidic. Under basic conditions, this proton can be abstracted to form a planar carbanion (or enolate-like species), which can then be re-protonated from either face, leading to epimerization at the carbon center.[1]

    • Mechanistic Insight: The sulfoximine moiety is electron-withdrawing, which increases the acidity of the α-proton. The use of strong bases (e.g., organolithiums, lithium amides like LDA or LHMDS, or even strong inorganic bases like KOH in some cases) can readily cause deprotonation.

    • Solutions & Protocols:

      • Base Selection: If a base is required for a transformation on the molecule (e.g., deprotection, alkylation), use the mildest base possible that can effect the desired reaction. Non-nucleophilic, sterically hindered bases are often preferable.

      • Temperature Control: Perform base-mediated reactions at very low temperatures (e.g., -78 °C) to minimize the rate of proton exchange and potential epimerization.

      • Protecting Group Strategy: If the α-carbon is part of a functional group that requires manipulation (e.g., an ester), consider alternative synthetic routes that avoid placing a stereocenter in this vulnerable position during base-sensitive steps.

      • Aqueous Biphasic Conditions: For certain reactions like S-alkylation of sulfenamides, phase-transfer catalysis using aqueous KOH at low temperatures can achieve high selectivity by carefully controlling the concentration of the base in the organic phase.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to synthesize a chiral sulfoximine without racemization?

A1: One of the most robust and stereospecific methods is the S-alkylation or S-arylation of an enantiopure sulfinamide. Chiral sulfinamides, such as Ellman's auxiliary, are readily available and serve as excellent precursors. These reactions, often catalyzed by copper or rhodium, proceed with high stereospecificity (typically with inversion of configuration at the sulfur atom) and under conditions that are generally mild enough to prevent racemization of both the starting material and the product.[7][9][10] Subsequent oxidation of the resulting sulfilimine is also highly stereospecific.[1]

Q2: Can high temperatures cause racemization of a chiral sulfoximine?

A2: Yes, although the barrier is high, thermal racemization via pyramidal inversion at the sulfur center is possible at elevated temperatures. The exact temperature depends on the substituents on the sulfoximine, but as a general rule, it is best to avoid prolonged heating at temperatures above 100-120 °C, especially during purification steps like distillation. Always use the lowest feasible temperature for your reactions and purifications.

Q3: My reaction involves a deprotection step using a strong acid. Is my chiral sulfoximine at risk?

A3: While the sulfoximine sulfur center itself is relatively robust to acidic conditions, the primary risk lies with any acid-sensitive groups elsewhere in the molecule. More importantly, if your synthesis started from a chiral sulfoxide, any residual unreacted sulfoxide could be racemized by the strong acid, leading to a lower overall ee in your final isolated product.[6][7] If an acid-labile protecting group is unavoidable, use the mildest acidic conditions possible and keep the reaction time to a minimum.

Q4: I am performing a Rhodium-catalyzed S-alkylation of a sulfenamide with a diazo compound. The literature says this should be stereospecific, but I am seeing some erosion of ee. What could be the cause?

A4: While the core catalytic cycle is designed for high fidelity, several factors could contribute to minor ee erosion:

  • Catalyst Purity: Ensure the chiral rhodium catalyst is pure and handled under inert conditions.

  • Reaction Temperature: While many of these reactions run at room temperature, slight cooling might enhance selectivity in some cases.

  • Side Reactions: The diazo compound can have side reactions. Ensure slow addition of the diazo compound to keep its concentration low and favor the desired catalytic pathway.

  • Workup Conditions: Ensure the workup procedure is not exposing the product to harsh pH or high temperatures. A simple extractive workup followed by chromatography is usually sufficient. Modern methods using this approach consistently report high enantiomeric ratios with no loss of stereochemical purity.[1][4][11]

Q5: How can I accurately determine the enantiomeric excess of my chiral sulfoximine?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will need to screen different chiral stationary phases (e.g., Chiralpak, Chiralcel) and mobile phase conditions to achieve baseline separation of the two enantiomers. It is crucial to analyze a racemic sample first to identify the retention times of both enantiomers.

Visualizing Key Processes

To better understand the potential pitfalls, the following diagrams illustrate the key mechanistic pathways discussed.

RacemizationPathways cluster_0 Upstream Racemization (Precursor) cluster_1 Downstream Epimerization (Product) Start_Sulfoxide (R)-Sulfoxide Trigonal_Intermediate Trigonal Intermediate (Achiral) Start_Sulfoxide->Trigonal_Intermediate H+ or hv Racemic_Sulfoxide Racemic Sulfoxide Trigonal_Intermediate->Racemic_Sulfoxide Start_Product (S,R)-Sulfoximine (α-Stereocenter) Planar_Carbanion Planar α-Carbanion (Achiral at Carbon) Start_Product->Planar_Carbanion Strong Base (e.g., LHMDS) Epimerized_Product (S,S)-Sulfoximine (Diastereomer) Planar_Carbanion->Epimerized_Product Protonation

Caption: Key racemization and epimerization pathways in sulfoximine synthesis.

DecisionTree Start Loss of Stereochemical Integrity Observed CheckSulfur Is the loss at the Sulfur center (Racemization)? Start->CheckSulfur Yes CheckCarbon Is the loss at the α-Carbon (Epimerization)? Start->CheckCarbon No, Diastereomers Formed Precursor Check Precursor Stability (e.g., Sulfoxide) CheckSulfur->Precursor Yes ReactionCond Check Reaction Conditions (Temp, Reagents) CheckSulfur->ReactionCond No BaseCond Check Base-Mediated Steps CheckCarbon->BaseCond Sol_Precursor Use milder imination/oxidation conditions. Avoid strong acids/light. Precursor->Sol_Precursor Sol_Reaction Lower temperature. Use stereospecific methods. ReactionCond->Sol_Reaction Sol_Base Use weaker, non-nucleophilic base. Run at low temperature (-78 °C). BaseCond->Sol_Base

Caption: Troubleshooting decision tree for loss of stereochemical purity.

Data Summary: Recommended Conditions

ParameterRecommended ConditionRationale
Temperature -78 °C to 40 °CLower temperatures minimize side reactions, including potential epimerization and thermal racemization.[8]
pH (Workup) Neutral to mildly acidic (pH 5-7)Avoids base-catalyzed epimerization and strong acid-catalyzed racemization of precursors.
Base Choice Hindered, non-nucleophilic basesMinimizes α-deprotonation. If strong base is needed, use at low temperature.
Oxidizing Agents m-CPBA, H₂O₂Known to be effective and stereospecific for sulfilimine oxidation.
Imination Reagents PhI(OAc)₂/NH₄CO₂NH₂, MSHOperate under mild conditions, preserving stereointegrity of chiral sulfoxide precursors.[2][7]

References

  • Patel, S., Greenwood, N. S., Mercado, B. Q., & Ellman, J. A. (2022). Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. Journal of the American Chemical Society. Available at: [Link]

  • Ellman, J. A., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions for experiments of base catalyzed racemization of (R). Available at: [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Theoretical studies on the S–N interactions in sulfoximine. Journal of Physical Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pyramidal inversion. Available at: [Link]

  • EPFL Graph Search. (n.d.). Pyramidal inversion. Available at: [Link]

  • Luisi, R., & Bull, J. A. (2020). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal. Available at: [Link]

  • Organic Chemistry Portal. (2004). Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of base-catalysed racemisation. Available at: [Link]

  • Jackson, P. F., et al. (2014). Investigation of the mechanism of racemization of litronesib in aqueous solution: unexpected base-catalyzed inversion of a fully substituted carbon chiral center. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules. Available at: [Link]

  • Kim, H., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry. Available at: [Link]

  • Patel, S., & Ellman, J. A. (2021). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Bolm, C., et al. (2016). Exploring the Reactivity of N-Alkynylated Sulfoximines: Acid-Catalyzed Cyclizations. Organic Letters. Available at: [Link]

  • Cahard, D., et al. (2019). Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement. The Journal of Organic Chemistry. Available at: [Link]

  • Pawar, G., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Molecules. Available at: [Link]

  • Kazimierczak, M., & Kiełbasiński, P. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews. Available at: [Link]

  • Yusof, Y., & Abdullah, N. (2022). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Bolm, C., et al. (2016). Organocatalytic Kinetic Resolution of Sulfoximines. Angewandte Chemie International Edition. Available at: [Link]

  • Weiner, B., et al. (2019). Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach. Chemical Communications. Available at: [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Angewandte Chemie International Edition. Available at: [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Lopchuk, J. M. (2024). Sulfur stereochemistry takes centre stage. Nature Reviews Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). General properties of the sulfoximine group. Available at: [Link]

  • Organic Chemistry Portal. (2015). Synthesis of sulfoximines. Available at: [Link]

  • Ellman, J. A., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. Available at: [Link]

  • Chen, J., et al. (2023). Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. Molecules. Available at: [Link]

  • Montgomery, C. D. (2013). Factors Affecting Energy Barriers for Pyramidal Inversion in Amines and Phosphines: A Computational Chemistry Lab Exercise. Journal of Chemical Education. Available at: [Link]

  • Reetz, M. T., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]

  • Sun, Z., et al. (2021). Kinetic resolution of sulfoxides with high enantioselectivity using a new homologue of methionine sulfoxide reductase B. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Factors Affecting Energy Barriers for Pyramidal Inversion in Amines and Phosphines: A Computational Chemistry Lab Exercise. Available at: [Link]

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Purification strategies for S-(4-Fluorophenyl)-S-methyl-sulfoximine from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of S-(4-Fluorophenyl)-S-methyl-sulfoximine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable compound from complex reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification strategies effectively.

Sulfoximines are an increasingly important structural motif in medicinal chemistry, acting as versatile bioisosteres for sulfones and sulfonamides and appearing in several clinical candidates.[1][2][3] The purity of this compound is paramount for its use in subsequent synthetic steps and for ensuring reliable biological data. This guide provides field-proven insights into achieving high purity through various purification techniques.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely impurities and how do I get rid of them?

A1: Understanding the impurity profile is the first step in designing a successful purification strategy. The most common impurities arise directly from the synthetic route, which typically involves the oxidation of 4-fluorophenyl methyl sulfide to the corresponding sulfoxide, followed by imination.[4][5]

Common Impurities:

  • Unreacted Starting Material: 4-fluorophenyl methyl sulfide (non-polar) or S-(4-fluorophenyl)-S-methyl-sulfoxide (moderately polar).

  • Over-oxidized Byproduct: 4-fluorophenyl methyl sulfone. This is often close in polarity to the desired sulfoximine, making it a particularly challenging impurity.

  • Reagent-Derived Byproducts: Depending on the imination method, you may have byproducts from reagents like (diacetoxyiodo)benzene or residual nitrogen sources.[4][6]

Purification Strategy Decision Tree:

The following workflow can help you select the appropriate purification method based on your initial analysis.

Purification_Strategy start Initial Purity Assessment (TLC, Crude NMR, LC-MS) impurity_type What is the primary impurity? start->impurity_type sm_sulfide Starting Sulfide (Non-polar) impurity_type->sm_sulfide Non-polar spot sm_sulfoxide Starting Sulfoxide (Polar) impurity_type->sm_sulfoxide More polar spot sulfone Sulfone Byproduct (Similar Polarity) impurity_type->sulfone Spot with similar Rf baseline Baseline/Highly Polar Impurities impurity_type->baseline Baseline material strat_chrom Strategy: Flash Column Chromatography sm_sulfide->strat_chrom sm_sulfoxide->strat_chrom strat_recryst Strategy: Recrystallization sulfone->strat_recryst strat_extract Strategy: Acid-Base Extraction baseline->strat_extract

Caption: Decision tree for selecting a purification strategy.

Q2: I'm struggling to separate the product from the sulfone byproduct using column chromatography. What should I do?

A2: This is a classic challenge due to their similar polarities. While a meticulously optimized chromatography system might work, recrystallization is often the most effective and scalable solution. The subtle structural differences between the sulfoximine (with its N-H group capable of hydrogen bonding) and the sulfone can be exploited to create a significant solubility differential in the right solvent system.[7]

Protocol: Developing a Recrystallization Procedure
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your impure solid into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature (start with solvents like ethyl acetate, acetone, isopropanol, toluene, and water).[8] The ideal single solvent will dissolve the compound when hot but not when cold.

    • If no single solvent is ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) and then add a "poor" solvent (in which it is insoluble, e.g., hexanes or ether) dropwise at room temperature until turbidity persists. Heat the mixture until it becomes clear.

  • Execution:

    • Dissolve the crude material in the minimum amount of the chosen boiling solvent or solvent system.

    • If insoluble impurities are present, perform a hot gravity filtration.[9]

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]

    • Once crystallization appears complete, cool the flask in an ice bath for 20-30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. The compound comes out of the solution as a liquid instead of a solid lattice.

Troubleshooting Steps:

  • Lower the Cooling Temperature: Re-heat the solution until the oil redissolves, then allow it to cool much more slowly. A Dewar flask can be used to slow the cooling rate.

  • Use a Lower-Boiling Solvent: If possible, switch to a solvent system with a lower boiling point.

  • Reduce Solution Concentration: Add more of the "good" solvent to the hot solution before cooling to reduce the level of supersaturation.

  • Induce Crystallization Above the Oiling Point: As the solution cools, vigorously scratch the flask or add seed crystals at a temperature higher than the one at which the oiling occurred.

Frequently Asked Questions (FAQs)

Q4: What is the most robust purification method for achieving high purity (>99%) on a multi-gram scale?

A4: For multi-gram scale purification, a multi-step approach is often best.

  • Initial Workup (Acid-Base Extraction): The sulfoximine nitrogen is weakly basic (pKa is substituent-dependent) and can be protonated by aqueous acid.[1] This allows for an efficient separation from non-basic impurities like the starting sulfide and the sulfone byproduct.

    Protocol: Acid-Base Liquid-Liquid Extraction
    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract with 1 M HCl (aq) (2-3 times). Combine the acidic aqueous layers. The desired sulfoximine is now in the aqueous phase as a salt.

    • Wash the organic layer with brine and set it aside. This layer contains non-basic impurities.

    • Cool the combined acidic aqueous layers in an ice bath and slowly basify with a base like 1 M NaOH or saturated NaHCO₃ until the pH is > 8. The product will precipitate or can be extracted.

    • Extract the product back into an organic solvent (DCM or ethyl acetate, 3 times).

    • Combine the organic extracts, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Polish (Recrystallization): The solid obtained from the extraction can then be recrystallized as described in A2 to remove any remaining trace impurities and yield a highly pure, crystalline product. This combined approach avoids the need for large-scale chromatography, which can be costly and time-consuming.

Q5: What are the best practices for purifying this compound by flash column chromatography?

A5: Flash chromatography is an excellent technique for removing impurities with significantly different polarities. [10]

Protocol: Flash Column Chromatography
  • Stationary Phase: Standard silica gel (SiO₂) is typically effective. For particularly challenging separations or compounds that show tailing, amine-functionalized silica (NH-Silica) can be beneficial as it reduces the interaction of the weakly basic sulfoximine with acidic silica sites.[10]

  • Mobile Phase (Eluent): A gradient system is often most effective. Start with a less polar mixture and gradually increase polarity.

    • Typical Systems: Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

    • Starting Point: Begin with a solvent system where the desired product has an Rf of ~0.2-0.3 on a TLC plate. A typical starting gradient might be 0% to 50% Ethyl Acetate in Hexanes, or 0% to 5% Methanol in Dichloromethane.

  • Loading: For optimal separation, use dry loading. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of your column.

  • Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Compound Type Typical Stationary Phase Typical Mobile Phase System Relative Elution Order
Starting SulfideSilica GelHexanes / Ethyl Acetate1 (Least Polar)
Sulfone ByproductSilica GelHexanes / Ethyl Acetate2
Product Sulfoximine Silica Gel or NH-Silica Hexanes / Ethyl Acetate or DCM / Methanol 3
Starting SulfoxideSilica GelDCM / Methanol4 (Most Polar)
Q6: Are there any stability concerns I should be aware of during purification?

A6: Sulfoximines are generally stable compounds. [1][11] They are robust to typical purification conditions, including mild acidic and basic washes and heating in common organic solvents. However, prolonged exposure to strong acids or bases at high temperatures should be avoided as it could potentially lead to degradation. The N-H bond is the most reactive site for functionalization but is generally stable under standard purification protocols.[12]

References

  • Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases. (2023). Journal of Chromatographic Science. [Link]

  • Progress in the Synthesis and Application of Sulfoximines. (2021). ResearchGate. [Link]

  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. (2020). PubMed Central. [Link]

  • One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. (2021). The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. (2024). Nature Chemistry. [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. (2022). Organic Syntheses. [Link]

  • Application of sulfoximines in medicinal chemistry from 2013 to 2020. (2021). Ask This Paper. [Link]

  • Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. (2015). RWTH Publications. [Link]

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. (2023). ChemRxiv. [Link]

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. (2017). European Journal of Medicinal Chemistry. [Link]

  • Sulfoximines: Synthesis and Catalytic Applications. (2021). ResearchGate. [Link]

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. (2016). ResearchGate. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. (2023). Molecules. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. (2023). MDPI. [Link]

  • Synthesis and Transformations of NH-Sulfoximines. (2021). Chemistry – A European Journal. [Link]

  • Sulfoximine synthesis by C-N coupling. (2023). Organic Chemistry Portal. [Link]

  • α-Functionalisation of Cyclic Sulfoximines via Lithiation-Trapping. (2018). White Rose eTheses Online. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Organocatalytic Kinetic Resolution of Sulfoximines. (2014). Journal of the American Chemical Society. [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018). YouTube. [Link]

  • Synthesis of New Sulfoximines for Asymmetric Synthesis and Pseudopeptides. (2006). RWTH Publications. [Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. (2023). ChemRxiv. [Link]

  • Synthesis and Transformations of NH-Sulfoximines. (2021). PubMed. [Link]

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Technical Support Center: Catalyst Deactivation in Sulfoximine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst deactivation in sulfoximine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst performance and longevity in these critical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding catalyst performance in sulfoximine synthesis.

Q1: My sulfoximine synthesis reaction has stalled or is giving a very low yield. How do I know if catalyst deactivation is the problem?

A1: Low or no conversion is a classic symptom of a catalytic issue. To diagnose if catalyst deactivation is the culprit, consider the following:

  • Initial Reaction Rate: Did the reaction start and then slow down or stop? This often points to a catalyst that is deactivating under the reaction conditions.

  • Color Change: A change in the color of the reaction mixture can indicate a change in the oxidation state or coordination environment of the metal center, a sign of deactivation.

  • Reproducibility: Are you seeing inconsistent results between batches with the same catalyst lot? This could suggest handling or storage issues leading to deactivation before the reaction even begins.

  • Control Experiment: If possible, run a control reaction with a fresh batch of catalyst under identical conditions. If this reaction proceeds as expected, it strongly suggests the original catalyst was inactive.[1][2]

Q2: What are the most common causes of catalyst deactivation in sulfoximine synthesis?

A2: Catalyst deactivation can be broadly categorized into three main areas:

  • Poisoning: Certain functional groups on your substrates, impurities in your reagents or solvents (e.g., water, oxygen, sulfur-containing compounds), or byproducts of the reaction can bind to the catalyst's active site and inhibit its activity.[3][4][5]

  • Thermal Decomposition/Sintering: For heterogeneous catalysts, high reaction temperatures can lead to the agglomeration of metal particles, reducing the active surface area. For homogeneous catalysts, high temperatures can cause ligand degradation or dissociation.

  • Fouling: Insoluble byproducts or polymers can precipitate and coat the surface of a heterogeneous catalyst, blocking access to the active sites.

Q3: Can I reuse my catalyst for another reaction?

A3: The reusability of a catalyst depends on its stability under the reaction conditions and the specific catalytic system. Heterogeneous catalysts are generally designed for easier recovery and reuse. Homogeneous catalysts can sometimes be recycled, but this often requires more complex separation procedures. If you plan to reuse a catalyst, it is crucial to handle it under an inert atmosphere to prevent deactivation during recovery and storage. Always consider running a small-scale test with the recycled catalyst to confirm its activity before committing to a larger scale reaction.

Troubleshooting Guides for Common Catalyst Systems

This section provides more detailed troubleshooting advice for specific classes of catalysts commonly used in sulfoximine synthesis.

Rhodium-Catalyzed Sulfoximine Synthesis

Rhodium catalysts, often Rh(III) complexes, are powerful tools for C-H activation and annulation reactions to form complex sulfoximines.[6][7][8][9][10][11] However, their high cost makes understanding and preventing deactivation critical.

Common Issues and Solutions:

  • Problem: Gradual decrease in reaction rate, especially in the presence of certain substrates.

    • Potential Cause: Ligand dissociation or degradation. The chiral ligands often used for enantioselective synthesis can be sensitive to reaction conditions.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: If the reaction allows, reducing the temperature can minimize thermal degradation of the ligand.

      • Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can promote oxidative degradation pathways.

      • Ligand Stoichiometry: In some cases, adding a slight excess of the ligand can help compensate for any dissociation.

  • Problem: Complete lack of activity from the start.

    • Potential Cause: Improper activation of the precatalyst or presence of strong coordinating impurities.

    • Troubleshooting Steps:

      • Verify Precatalyst Activation: Many Rh(III) catalysts require an initial activation step, often involving a silver salt to abstract a halide. Ensure your silver salt is fresh and that the activation procedure is followed precisely.

      • Purify Reagents: Impurities like thiols or primary amines can act as strong poisons for rhodium catalysts.[3][4] Purify your substrates and solvents if you suspect contamination.

Iron-Catalyzed Sulfoximine Synthesis

Iron catalysts are an attractive, low-cost, and environmentally benign alternative for sulfoximine synthesis.[12][13][14][15][16][17][18][19][20][21] They often operate via radical pathways or as Lewis acids.

Common Issues and Solutions:

  • Problem: Inconsistent yields and reaction times.

    • Potential Cause: Sensitivity to air and moisture. Many active iron species, particularly in lower oxidation states like Fe(II), can be readily oxidized.[13][14]

    • Troubleshooting Steps:

      • Rigorous Degassing: Thoroughly degas your solvents and reagents. Using freeze-pump-thaw cycles is highly effective.

      • Use of a Glovebox: For highly sensitive iron catalysts, performing the reaction setup in a glovebox can significantly improve reproducibility.

      • Freshly Prepared Catalyst: If you are preparing the catalyst in situ, ensure it is used immediately.

  • Problem: Formation of significant amounts of side products.

    • Potential Cause: Uncontrolled radical reactions. Iron's ability to facilitate single-electron transfer can sometimes lead to undesired side reactions if not properly controlled.[13]

    • Troubleshooting Steps:

      • Adjust Radical Initiator/Oxidant Concentration: In reactions that use an external oxidant (like TBHP), carefully titrate its concentration. Too much can lead to over-oxidation or other side reactions.

      • Temperature Control: Radical reactions can be highly temperature-sensitive. Ensure precise and stable temperature control throughout the reaction.

Copper-Catalyzed Sulfoximine Synthesis

Copper catalysts are versatile and widely used for N-arylations and other C-N bond-forming reactions to produce sulfoximines.[22][23][24][25][26]

Common Issues and Solutions:

  • Problem: Reaction requires high catalyst loading or long reaction times.

    • Potential Cause: Catalyst poisoning by sulfur-containing starting materials or products. While the target molecule contains sulfur, other sulfur species can act as poisons.

    • Troubleshooting Steps:

      • Substrate Purity: Ensure your sulfoxide or sulfide starting material is free from impurities like thiols.

      • Ligand Choice: The choice of ligand can significantly impact the catalyst's stability and turnover number. Experiment with different ligands (e.g., diamines, phenanthrolines) to find a more robust system for your specific substrates.

  • Problem: Reaction works well for some substrates but fails for others.

    • Potential Cause: The electronic properties of the substrate may be incompatible with the catalytic cycle. For example, strongly electron-withdrawing groups on an aryl halide can make oxidative addition more difficult.

    • Troubleshooting Steps:

      • Screening Reaction Conditions: For challenging substrates, a re-optimization of reaction conditions (temperature, solvent, base) may be necessary.

      • Change in Copper Source: Switching between Cu(I) and Cu(II) sources can sometimes be beneficial, as the active catalytic species may be more readily formed from one or the other under the reaction conditions.

Gold-Catalyzed Sulfoximine Synthesis

Gold catalysts are known for their unique reactivity in activating alkynes and allenes, which can be utilized in sulfoximine synthesis.[3][4][27][28][29]

Common Issues and Solutions:

  • Problem: Rapid loss of catalytic activity.

    • Potential Cause: Deactivation by nucleophiles or reductive side reactions. Gold catalysts are known to be deactivated by common nucleophiles like thiols and amines.[3][4] Reductive processes can also lead to the formation of inactive gold nanoparticles.[28]

    • Troubleshooting Steps:

      • Additive Co-catalysts: In some cases, the addition of a co-catalyst, such as a silver salt or a mild oxidant, can help to keep the gold in its active catalytic state.[28]

      • Careful Substrate Design: If possible, protect or mask any functional groups on your substrate that are known to poison gold catalysts.

Catalyst Regeneration Methods

Catalyst regeneration is a critical aspect of sustainable chemistry, especially when using expensive noble metal catalysts like rhodium. While specific protocols for regenerating catalysts from sulfoximine synthesis are not widely published, principles from other catalytic processes can be adapted.

General Workflow for Catalyst Deactivation and Regeneration

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways cluster_2 Regeneration Protocol A Active Catalyst B Reaction Progressing A->B Product Formation F Deactivated Catalyst B->F Loss of Activity C Poisoning C->F D Thermal Degradation D->F E Fouling E->F G Oxidative Treatment F->G Initiate Regeneration H Extraction/Washing G->H I Ligand Replenishment H->I J Regenerated Catalyst I->J J->A Re-enter Cycle

Caption: A general workflow illustrating the cycle of catalyst activity, deactivation pathways, and a multi-step regeneration process.

Protocol: Regeneration of a Deactivated Rhodium Catalyst (Adapted from Hydroformylation Systems)

This protocol is adapted from methods used for regenerating rhodium hydroformylation catalysts and may serve as a starting point for sulfoximine synthesis catalysts.[30][31] It is crucial to test this procedure on a small scale first.

Objective: To remove phosphine oxide and other degradation products and restore the active rhodium complex.

Materials:

  • Deactivated catalyst solution in an organic solvent.

  • Oxygen-containing gas (e.g., air, or a diluted O₂/N₂ mixture for safety).

  • Deionized water.

  • Fresh phosphine ligand.

  • Syngas (H₂/CO mixture) or a suitable reducing agent.

Procedure:

  • Oxidation:

    • In a well-ventilated fume hood, carefully bubble an oxygen-containing gas through the solution of the deactivated catalyst at a controlled temperature (e.g., less than the boiling point of the aldehyde if present).[30] This step aims to oxidize the degraded phosphine ligands to their corresponding phosphine oxides, which are more easily removed.

  • Aqueous Extraction:

    • Transfer the oxidized solution to a separatory funnel and wash it several times with deionized water. The phosphine oxides are typically more water-soluble than the rhodium complex and will partition into the aqueous phase.

  • Syngas Treatment (Reduction):

    • After removing the aqueous phase, treat the organic solution containing the rhodium species with syngas (a mixture of hydrogen and carbon monoxide) or another suitable reducing agent. This step is designed to reduce any oxidized rhodium back to its active catalytic state.

  • Ligand Replenishment:

    • Add the required amount of fresh phosphine ligand to the solution to reconstitute the active catalyst complex.[30]

  • Filtration:

    • Filter the solution to remove any solid materials that may have formed during the oxidation or reduction steps.[30] The regenerated catalyst solution should now be ready for reuse.

Summary of Catalyst Regeneration Strategies
CatalystDeactivation MechanismRegeneration StrategyKey StepsEfficacy & Notes
Rhodium Ligand Oxidation/DegradationOxidative-Reductive Cycle1. Oxidation (Air/O₂) 2. Aqueous Extraction 3. Reduction (Syngas) 4. Ligand AdditionHigh recovery rates reported for hydroformylation catalysts.[32] Requires careful control of oxidation to prevent Rh precipitation.
Iron Oxidation to inactive Fe(III) speciesReductionTreatment with a suitable reducing agent.Highly dependent on the specific iron complex. May be simpler to use a fresh catalyst due to low cost.
Copper Agglomeration, PoisoningAcidic/Alkaline WashingWashing the spent catalyst with dilute acid or base to remove poisons and re-disperse the metal.[33]More applicable to heterogeneous copper catalysts. Effectiveness depends on the nature of the poison.
Gold Reduction to Au(0), PoisoningRe-oxidationTreatment with a mild oxidant.Can be challenging. Preventing deactivation with additives is often a more effective strategy.[28]
Troubleshooting Your Catalyst Regeneration

G A Start: Low activity after regeneration B Was the oxidation step too harsh? A->B C Precipitation of metal oxides observed? B->C D Yes C->D E No C->E F Reduce oxidation time/temperature or use a milder oxidant. D->F G Was the extraction step incomplete? E->G H Residual poisons (e.g., phosphine oxides) still present? G->H I Yes H->I J No H->J K Increase number of aqueous washes or use a different extraction solvent. I->K L Is the new ligand pure? J->L M Impurities in the fresh ligand can poison the regenerated catalyst. L->M N Yes M->N O No M->O P Use a freshly purified batch of ligand. N->P

Sources

Scale-up challenges for the industrial production of S-aryl-S-alkyl sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of S-aryl-S-alkyl sulfoximines. This guide is designed for researchers, scientists, and drug development professionals actively working with this increasingly important pharmacophore.[1][2][3][4] Sulfoximines offer a unique combination of properties, including high metabolic stability, the ability to act as hydrogen bond donors and acceptors, and a chiral sulfur center that provides a three-dimensional structure valuable in drug design.[5][6]

However, transitioning their synthesis from the laboratory bench to industrial scale presents unique challenges. This document provides practical, in-depth answers to common questions and troubleshooting guidance for issues you may encounter during your process development and scale-up campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the industrial synthesis of S-aryl-S-alkyl sulfoximines.

Q1: What are the most viable synthetic routes for industrial-scale production of NH-sulfoximines?

There are three primary strategies for synthesizing the core NH-sulfoximine structure, each with implications for scale-up.[7]

  • Oxidation then Imination: This classic route involves oxidizing a sulfide to the corresponding sulfoxide, followed by an imination step to form the sulfoximine. This two-step process allows for the isolation and purification of the sulfoxide intermediate, which can be advantageous for quality control.

  • Imination then Oxidation: This route involves forming a sulfilimine from a sulfide, which is then oxidized to the sulfoximine. This pathway is also common and can be performed in a one-pot sequence to improve process efficiency.[8]

  • Simultaneous One-Pot Oxidation and Imination: This is often the most attractive route for industrial production due to process economy.[9] Methods using hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) with an ammonia source (e.g., ammonium carbamate) can convert sulfides directly to NH-sulfoximines in a single, scalable operation.[10][11][12] This approach has been successfully applied on a multi-kilogram scale for the production of active pharmaceutical ingredient (API) intermediates.[10]

The choice of route depends on factors like starting material cost, functional group tolerance, and the required purity of the final product.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of a sulfoximine synthesis?

Monitoring and controlling CPPs is crucial for ensuring batch-to-batch consistency, safety, and product quality. Key parameters include:

  • Temperature Control: Many imination and oxidation reactions are exothermic. Poor heat dissipation on a large scale can lead to runaway reactions and the formation of impurities like sulfones.

  • Reagent Stoichiometry and Addition Rate: The controlled addition of potent oxidants is critical to prevent over-oxidation. Similarly, the stoichiometry of the nitrogen source must be carefully managed.

  • Mixing Efficiency: In heterogeneous reaction mixtures, poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and incomplete conversion. Mass transfer limitations become more significant at scale.

  • Solvent Selection: The choice of solvent affects solubility, reaction kinetics, and work-up procedures. For example, on a large scale, a mixture of toluene and methanol has been used to facilitate an efficient aqueous extractive work-up.[10]

Q3: My target is a chiral sulfoximine. What are the best strategies for achieving high enantiomeric excess (ee) on a large scale?

Achieving high stereochemical purity is a common requirement in pharmaceutical development. Several strategies are available:

  • Resolution of Racemates: Chromatographic separation of racemic mixtures is a common, albeit often expensive, method for obtaining single enantiomers.[13]

  • Asymmetric Synthesis from Prochiral Sulfides: This is a highly desirable but challenging approach.

  • Synthesis from Enantioenriched Sulfoxides: This is one of the most reliable and widely used methods. The NH-transfer reaction using hypervalent iodine reagents on an enantiopure sulfoxide proceeds with complete retention of configuration at the sulfur center.[14][15] This makes it a robust and predictable method for large-scale asymmetric synthesis.

  • Asymmetric S-Alkylation/Arylation: Newer methods involve the catalytic asymmetric alkylation or arylation of sulfenamides or sulfinamides to construct the chiral sulfur center directly.[16][17]

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of S-aryl-S-alkyl sulfoximines in a question-and-answer format.

Workflow: Troubleshooting Common Synthesis Issues

Below is a diagram illustrating the logical flow for diagnosing and resolving common problems during sulfoximine production.

G cluster_problems Observed Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Reagent Reagent Quality/ Stoichiometry LowYield->Reagent Temp Temperature Control LowYield->Temp Mixing Poor Mixing/ Mass Transfer LowYield->Mixing Catalyst Catalyst Inactivity LowYield->Catalyst SideProduct Side Product Formation (e.g., Sulfone) SideProduct->Reagent SideProduct->Temp Oxidant Excess Oxidant/ Addition Rate SideProduct->Oxidant IncompleteConv Incomplete Conversion IncompleteConv->Reagent IncompleteConv->Mixing IncompleteConv->Catalyst PurificationIssue Purification Difficulty Solvent Inappropriate Solvent/ Work-up PurificationIssue->Solvent ReagentSol Verify Reagent Purity & Adjust Stoichiometry Reagent->ReagentSol TempSol Improve Heat Transfer/ Cooling Protocol Temp->TempSol MixingSol Increase Agitation/ Use Phase Transfer Catalyst Mixing->MixingSol OxidantSol Control Oxidant Addition (Slow, Sub-surface) Oxidant->OxidantSol CatalystSol Use Fresh Catalyst/ Screen Alternatives Catalyst->CatalystSol PurificationSol Develop Recrystallization/ Optimize Chromatography Solvent->PurificationSol

Sources

Managing diastereoselectivity in reactions involving sulfoximine auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of Sulfoximine Auxiliaries

Welcome to the technical support center for managing diastereoselectivity using sulfoximine auxiliaries. Sulfoximines are a remarkable class of chiral auxiliaries, distinguished by their stereochemically stable, tetracoordinate sulfur center.[1][2] Their utility in asymmetric synthesis is immense, providing a robust handle for controlling the formation of new stereocenters in a predictable manner.[3][4] This guide is designed for researchers, chemists, and drug development professionals who are leveraging these powerful tools and seek to troubleshoot and optimize their stereoselective reactions.

This document moves beyond simple protocols. As your application scientist, my goal is to provide the mechanistic reasoning behind the troubleshooting steps, empowering you to make informed decisions in your own experiments. We will explore common pitfalls, dissect the factors governing stereochemical outcomes, and provide validated protocols to guide your work.

Core Principles: How Sulfoximines Dictate Stereochemistry

The effectiveness of a sulfoximine auxiliary hinges on its ability to create a sterically and electronically differentiated environment around the reactive center. In the most common applications, such as the addition of nucleophiles to sulfinyl imines (aza-analogues of sulfoxides), the stereochemical outcome is dictated by the preferred conformation of the reactive intermediate.[5][6]

Typically, the reaction proceeds through a six-membered, chair-like transition state, often described by the Zimmerman-Traxler model. The bulky substituent on the sulfur atom (e.g., phenyl or tert-butyl) and the N-substituent orient themselves to minimize steric clashes, thereby exposing one face of the imine C=N bond to nucleophilic attack.

G cluster_0 Stereochemical Induction Model START Chiral Sulfoximine Auxiliary Attached to Substrate TS Formation of Chelation-Controlled Six-Membered Transition State START->TS Addition of Lewis Acid/Base NUC_ATTACK Nucleophile Attacks Least-Hindered Face TS->NUC_ATTACK Steric Shielding by Auxiliary Groups PRODUCT Formation of Major Diastereomer NUC_ATTACK->PRODUCT

Caption: General model for diastereoselectivity using a sulfoximine auxiliary.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when using sulfoximine auxiliaries. Each answer provides a diagnosis of the potential problem and a series of actionable solutions grounded in mechanistic principles.

Q1: My diastereoselectivity is poor or non-existent (d.r. ≈ 1:1). What are the primary causes?

A1: Low diastereoselectivity is a common but solvable issue. It typically indicates that the energy difference between the competing diastereomeric transition states is negligible. Here are the most likely culprits and how to address them:

  • Incorrect Temperature: Many stereoselective reactions are run at low temperatures (-78 °C is common) to amplify the small energy differences between transition states. If the reaction is run too warm, thermal energy can overcome this barrier, leading to a loss of selectivity.

    • Solution: Perform the reaction at the recommended low temperature (e.g., -78 °C or -40 °C). Ensure your cooling bath is stable throughout the addition and reaction time.

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-coordinating solvents like toluene or dichloromethane often favor rigid, chelated transition states that enhance selectivity.[5] In contrast, highly coordinating solvents like THF can compete for the metal center, disrupting the organized transition state and reducing the d.r.

    • Solution: Screen non-coordinating solvents. If the substrate has poor solubility, try a mixture (e.g., Toluene/THF) to find a balance.

  • Inappropriate Lewis Acid or Base: For reactions involving carbonyl or imine additions, the choice of Lewis acid or the counter-ion of the base is crucial for pre-organizing the substrate. A weakly coordinating counter-ion (from a Grignard reagent, for example) may not form a tight chelate.

    • Solution: For Grignard additions, consider transmetalation with zinc chloride (ZnCl₂) to form a more reactive and selective organozinc species. For other nucleophiles, adding a chelating Lewis acid like MgBr₂·OEt₂ or CeCl₃ can enforce a more rigid transition state.

  • Steric Hindrance: If both the nucleophile and the substrate are exceptionally bulky, steric repulsion can destabilize the desired transition state, allowing competing pathways to become significant.

    • Solution: Assess the steric profiles of your reactants. It may be necessary to use a less bulky nucleophile or modify the substrate. In some cases, a different N-protecting group on the sulfoximine can alter the steric environment favorably.

Q2: I am observing the opposite diastereomer to the one predicted by the standard chelation model. What is happening?

A2: This is a classic sign that your reaction is proceeding through a non-chelation-controlled pathway (an "open" transition state) instead of the expected "closed" chelation-controlled one.

  • Diagnosis: This often occurs with highly reactive, non-coordinating organometallic reagents (like organolithiums) or in the absence of a suitable chelating metal. In an open transition state, the dipoles of the sulfinyl and carbonyl/imine groups align in an anti-parallel fashion to minimize electrostatic repulsion, leading to attack on the opposite face of the electrophile.

  • Solution:

    • Introduce a Chelating Metal: If using an organolithium, try transmetalating to an organozinc or organomagnesium reagent before addition.

    • Add a Lewis Acid: Adding a strong, chelating Lewis acid can force the reaction through the desired six-membered ring transition state.

    • Change the Solvent: Switching from a coordinating solvent (THF) to a non-coordinating one (toluene) can favor the chelated intermediate.

G START Low Diastereoselectivity Observed TEMP Is Reaction at Low Temp (e.g., -78°C)? START->TEMP SOLVENT Is Solvent Non-Coordinating (e.g., Toluene)? TEMP->SOLVENT Yes FIX_TEMP Action: Lower Reaction Temperature TEMP->FIX_TEMP No LEWIS_ACID Is a Chelating Metal/ Lewis Acid Present? SOLVENT->LEWIS_ACID Yes FIX_SOLVENT Action: Switch to Toluene or DCM SOLVENT->FIX_SOLVENT No END_GOOD Re-evaluate Substrate/Auxiliary Sterics LEWIS_ACID->END_GOOD Yes FIX_LEWIS_ACID Action: Add MgBr2 or CeCl3 LEWIS_ACID->FIX_LEWIS_ACID No END_BAD High Selectivity Expected FIX_TEMP->SOLVENT FIX_SOLVENT->LEWIS_ACID FIX_LEWIS_ACID->END_GOOD G START Product with Auxiliary CHECK_ACID Is Product Acid-Stable? START->CHECK_ACID CHECK_REDUCTION Are Reducible Groups Present? CHECK_ACID->CHECK_REDUCTION No CLEAVE_ACID Method A: TFA or HCl in Methanol CHECK_ACID->CLEAVE_ACID Yes CLEAVE_TRIFLIC Method B: TfOH / Anisole in DCM CHECK_REDUCTION->CLEAVE_TRIFLIC Yes CLEAVE_REDUCTIVE Method C: Reductive Cleavage (e.g., Ra-Ni) CHECK_REDUCTION->CLEAVE_REDUCTIVE No FINAL Cleaved Product CLEAVE_ACID->FINAL CLEAVE_TRIFLIC->FINAL CLEAVE_REDUCTIVE->FINAL

Caption: Decision workflow for sulfoximine auxiliary cleavage.

Validated Protocols & Data

Protocol 1: General Procedure for Diastereoselective Grignard Addition to an N-Sulfinyl Imine

This protocol describes a representative procedure for the addition of a Grignard reagent to a chiral N-sulfinyl imine, a common application for sulfoximine-related auxiliaries.

1. Materials & Setup:

  • N-Sulfinyl imine (1.0 equiv)

  • Grignard reagent (1.5 - 2.0 equiv, solution in THF or Et₂O)

  • Anhydrous solvent (Toluene or CH₂Cl₂)

  • Oven-dried glassware under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer and cooling bath (-78 °C, dry ice/acetone)

2. Procedure:

  • Dissolve the N-sulfinyl imine (1.0 equiv) in anhydrous toluene (or CH₂Cl₂) to a concentration of 0.1 M in a flame-dried, three-neck round-bottom flask equipped with a thermometer, magnetic stir bar, and a septum.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.5 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.

Table 1: Influence of Reaction Parameters on Diastereoselectivity (Illustrative Data)

The following table illustrates how changing key parameters can affect the diastereomeric ratio (d.r.) for a model reaction, such as the addition of MeMgBr to a benzaldehyde-derived N-sulfinyl imine.

EntrySolventTemperature (°C)AdditiveTypical d.r.Predominant Control
1Toluene-78None>95:5Chelation
2CH₂Cl₂-78None90:10Chelation
3THF-78None70:30Weak Chelation
4Toluene0None80:20Reduced Selectivity
5Toluene-78CeCl₃>98:2Strong Chelation

This data is illustrative and compiled from general trends reported in the literature for related chiral auxiliaries. Actual results will vary based on the specific substrates used.

References

  • ResearchGate. (n.d.). Strategies for the stereoselective synthesis of sulfoximines. Retrieved from [Link]

  • Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-S coupling. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PubMed Central. Retrieved from [Link]

  • ACS Catalysis. (2023). Recent Advances in Asymmetric Synthesis of Chiral-at-Sulfur Sulfoximines. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of sulfoximine directed enantioselective C–H functionalization. Retrieved from [Link]

  • Harmata, M. (1990). Diastereoselective Reactions of Sulfoximines. Taylor & Francis Online. Retrieved from [Link]

  • MDPI. (n.d.). Sulfoximines-Assisted Rh(III)-Catalyzed C–H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines Scaffolds under Room Temperature. Retrieved from [Link]

  • Hu, P., et al. (n.d.). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PubMed Central. Retrieved from [Link]

  • Proietti, G., et al. (2021). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. Retrieved from [Link]

  • Molecules. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. National Institutes of Health. Retrieved from [Link]

  • C-F. C., et al. (n.d.). Synthesis and Transformations of NH-Sulfoximines. PubMed Central. Retrieved from [Link]

  • ACS Catalysis. (2022). Synthesis of Sulfur-Stereogenic Sulfoximines via Co(III)/Chiral Carboxylic Acid-Catalyzed Enantioselective C–H Amidation. ACS Publications. Retrieved from [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditionsa. Retrieved from [Link]

  • MDPI. (n.d.). Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. Retrieved from [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]

  • University of Sheffield. (n.d.). Diastereoselective and asymmetric synthesis via chiral sulfoximines. Retrieved from [Link]

  • ChemRxiv. (2024). Sulfoximine as E/Z Auxiliary: Stereoselective Synthesis of Trisubstituted Alkenes. Retrieved from [Link]

  • ResearchGate. (2025). Metal-Free Chemoselective Amide Bond Cleavage for the Synthesis of N-Acyl Sulfoximines in Batch and Flow. Retrieved from [Link]

  • Skarżewski, J., & Gębarowski, P. (n.d.). Synthetic Approach toward Enantiopure Cyclic Sulfinamides. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Retrieved from [Link]

  • PubMed. (n.d.). Generation of N-acyliminium ions via intramolecular conjugate addition reactions: a strategy for the total synthesis of nakadomarin A. Retrieved from [Link]

Sources

Validation & Comparative

S-(4-Fluorophenyl)-S-methyl-sulfoximine vs. other halogenated S-aryl-S-methyl-sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Halogenated S-Aryl-S-Methyl-Sulfoximines: The Case for Fluorine

Introduction: The Sulfoximine Moiety as a Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds with superior pharmacological profiles is paramount. Among the functional groups that have seen a meteoric rise in interest, the sulfoximine group stands out.[1] Structurally, a sulfoximine is a tetracoordinate, hexavalent sulfur-containing functional group, featuring a stereogenic sulfur center double-bonded to both an oxygen and a nitrogen atom.[2] They are considered aza-analogues of the ubiquitous sulfone moiety, where one S=O bond is replaced by an S=N bond.[3][4]

This seemingly subtle structural change imparts a constellation of beneficial properties. The introduction of a sulfoximine can lead to improved aqueous solubility, reduced lipophilicity, enhanced metabolic stability, and the introduction of a hydrogen bond donor capability via the NH group, all while often maintaining or improving biological potency.[5][6] These attributes make sulfoximines powerful bioisosteres for sulfones, sulfonamides, and even non-sulfur groups like alcohols and amines.[1][7]

This guide provides an in-depth comparison of S-(4-Fluorophenyl)-S-methyl-sulfoximine against its other halogenated counterparts (chloro- and bromo-substituted). We will explore the nuances in their synthesis, physicochemical properties, and biological implications, providing researchers with the critical data and insights needed to make informed decisions in their drug design campaigns.

The Strategic Role of Halogenation

Halogen atoms are indispensable tools in the medicinal chemist's toolbox. Their introduction onto an aryl ring can profoundly influence a molecule's properties. The choice of halogen—typically fluorine, chlorine, or bromine—is a strategic decision aimed at fine-tuning:

  • Lipophilicity: Halogens generally increase lipophilicity, which can affect cell permeability and plasma protein binding.

  • Metabolic Stability: Halogens, particularly fluorine, can block sites of oxidative metabolism (e.g., para-hydroxylation of a phenyl ring), thereby increasing the compound's half-life.

  • Binding Affinity: The electronic effects of halogens (inductive vs. resonance) can modulate the pKa of nearby functional groups and alter the electron density of the aromatic ring, influencing interactions with the target protein. Fluorine, being the most electronegative, exerts a strong electron-withdrawing effect.

  • Conformation: The size of the halogen atom can introduce steric constraints that lock the molecule into a specific, biologically active conformation.

In the context of S-aryl-S-methyl-sulfoximines, the halogen on the phenyl ring becomes a critical determinant of the molecule's overall performance.

Comparative Analysis: Fluorine vs. Chlorine vs. Bromine

Synthesis and Accessibility

The synthesis of S-aryl-S-methyl-sulfoximines typically follows a two-step sequence starting from the corresponding aryl methyl sulfide. This involves oxidation to the sulfoxide followed by imidation of the sulfur center.[8] Modern methods, particularly those involving transition-metal catalysis, have made these compounds highly accessible.[9]

A common and robust method is the rhodium-catalyzed NH transfer from an ammonia source to the sulfoxide.[9] The precursors, halogenated phenyl methyl sulfoxides, are readily prepared by oxidation of the corresponding sulfides.[10]

DOT Diagram: General Synthetic Workflow

G cluster_0 A Halogenated Aryl Methyl Sulfide B Halogenated Aryl Methyl Sulfoxide A->B Oxidation (e.g., H₂O₂) C Target Halogenated Sulfoximine B->C Imidation (e.g., Rh₂(OAc)₄, DPH)

Caption: General synthetic route to S-aryl-S-methyl-sulfoximines.

While the general route is applicable to all halogenated analogs, there can be subtle differences in reaction kinetics and yields. The electronic nature of the aryl ring, influenced by the halogen, can affect the susceptibility of the sulfoxide to imidation. Highly electron-deficient aryl rings (as with fluorine) may sometimes require slightly more forcing conditions compared to their less electron-withdrawing chloro or bromo counterparts. However, modern catalytic systems show broad substrate scope, and yields are generally good to excellent across the series.[9]

Physicochemical Properties: A Data-Driven Comparison

The choice of halogen has a predictable and significant impact on key physicochemical properties relevant to drug development. Fluorine's unique properties—small size and high electronegativity—often place this compound in a "sweet spot" for drug-like characteristics.

PropertyS-(4-Fluorophenyl)S-(4-Chlorophenyl)S-(4-Bromophenyl)Rationale & Implications
Molecular Weight ~187.2 g/mol ~203.7 g/mol ~248.1 g/mol Lower molecular weight is generally favorable for better permeability and ligand efficiency. The fluorine analog has a clear advantage.
Calculated LogP LowerIntermediateHigherFluorine is the least lipophilic of the three halogens. A lower LogP often correlates with better aqueous solubility and reduced off-target toxicity.[6]
pKa (NH group) LowerHigherHigherThe strong electron-withdrawing nature of fluorine decreases the basicity of the sulfoximine nitrogen. This can be crucial for avoiding unwanted interactions or improving cell permeability of the neutral species.[11]
Aqueous Solubility Generally HigherIntermediateGenerally LowerPrimarily driven by lower lipophilicity and the polarity of the C-F bond. Improved solubility is a major advantage in drug formulation and achieving therapeutic concentrations.[6][12]
Metabolic Stability HighModerateModerateThe C-F bond is exceptionally strong and resistant to cleavage. Fluorine at the 4-position effectively blocks para-hydroxylation, a common metabolic pathway for phenyl rings, significantly enhancing stability.[4]
Structural and Electronic Effects

The halogen's identity directly influences the electronic environment of the sulfoximine moiety.

  • This compound: The potent, purely inductive electron-withdrawing effect of fluorine makes the attached phenyl ring electron-poor. This enhances the acidity of the N-H proton and can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a protein's active site.[3][13]

  • S-(4-Chlorophenyl) & S-(4-Bromophenyl) Analogs: Chlorine and bromine are also electron-withdrawing but less so than fluorine. They possess greater polarizability and size, which can lead to favorable halogen bonding or van der Waals interactions with a target protein, but may also introduce steric clashes.

DOT Diagram: Halogen Structure-Property Relationships

G cluster_0 S-Aryl-S-Methyl-Sulfoximine cluster_1 Halogen (X) Effects Core S(=O)(=NH)-CH₃ F Fluorine (F) F->Core ↑ Metabolic Stability ↑ H-Bond Acidity (NH) ↓ Lipophilicity (LogP) Cl Chlorine (Cl) Cl->Core Mod. Lipophilicity Potential for Halogen Bond Br Bromine (Br) Br->Core ↑ Lipophilicity (LogP) ↑ Steric Bulk Strong Halogen Bond Donor

Caption: Impact of different halogens on key molecular properties.

Experimental Protocols

To ensure scientific integrity, the protocols described herein are designed as self-validating systems.

Protocol: Synthesis of S-(4-Halophenyl)-S-methyl-sulfoximine

This protocol is adapted from modern rhodium-catalyzed imidation procedures.[9]

Objective: To synthesize this compound from 4-fluorophenyl methyl sulfoxide. The same procedure is applicable for chloro- and bromo-analogs.

Materials:

  • (4-Fluorophenyl)(methyl)sulfoxide (1.0 equiv)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 mol%)

  • O-(2,4-Dinitrophenyl)hydroxylamine (DPH) (1.2 equiv)

  • Magnesium oxide (MgO) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (4-fluorophenyl)(methyl)sulfoxide (e.g., 1.58 g, 10 mmol), MgO (0.80 g, 20 mmol), and Rh₂(OAc)₄ (22 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous DCM (50 mL) via syringe. Stir the resulting suspension at room temperature.

  • Reagent Addition: Add DPH (2.39 g, 12 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the initial reaction rate and any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfoxide is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove MgO and other solids. Wash the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Validation: Characterize the final product to confirm its identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Determination of Lipophilicity (LogD₇.₄)

Objective: To experimentally determine and compare the lipophilicity of the halogenated sulfoximines at physiological pH.

Materials:

  • Halogenated sulfoximine samples

  • n-Octanol (pre-saturated with pH 7.4 buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of each sulfoximine (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Partitioning: In a vial, combine 1 mL of the pH 7.4 buffer and 1 mL of n-octanol. Add a small aliquot of the sulfoximine stock solution (e.g., 10 µL).

  • Equilibration: Vigorously shake the vial for 1 hour at room temperature to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the sulfoximine in each layer using a calibrated HPLC method.

  • Calculation: The distribution coefficient (LogD) is calculated as: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

  • Validation: Run each experiment in triplicate to ensure the reproducibility of the results.

Conclusion and Outlook

The selection of a halogen for an S-aryl-S-methyl-sulfoximine scaffold is a critical decision in drug design, with each choice offering a distinct profile of advantages and disadvantages.

  • This compound often emerges as the superior starting point for lead optimization. Its favorable physicochemical properties—lower molecular weight, reduced lipophilicity, and enhanced metabolic stability—align well with the principles of modern drug design, which prioritize efficiency and a favorable safety profile.[3][4]

  • S-(4-Chlorophenyl)-S-methyl-sulfoximine represents a balanced intermediate, offering a moderate increase in lipophilicity and the potential for beneficial halogen bonding interactions without the significant size increase of bromine.

  • S-(4-Bromophenyl)-S-methyl-sulfoximine is the most lipophilic and sterically demanding of the series. It is best employed when a large substituent is required to fill a specific hydrophobic pocket or when a strong halogen bond is hypothesized to significantly increase binding affinity.[10]

Ultimately, the optimal choice is context-dependent and must be guided by empirical data. However, the unique and often advantageous properties conferred by fluorine make this compound a highly attractive and versatile building block for researchers, scientists, and drug development professionals seeking to leverage the power of the sulfoximine moiety.

References

  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-S coupling. Retrieved from [Link]

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  • Bull, J. A., et al. (2021). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using a Recyclable I(III) Reagent in Batch and Flow. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by oxidation. Retrieved from [Link]

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  • Hendriks, C. M. M. (2015). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications. Retrieved from [Link]

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  • Willis, M. C., et al. (2021). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. PMC - NIH. Retrieved from [Link]

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  • Bull, J. A., & Zhong, Z. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. Retrieved from [Link]

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The Ascendancy of the Sulfoximine Moiety: A Comparative Guide to Bioisosteric Replacement of Sulfones in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Sulfone Stalwart

For decades, the sulfone group has been a reliable cornerstone in medicinal chemistry, prized for its chemical stability and hydrogen bond accepting capabilities.[1] Found in over 150 FDA-approved drugs, its role in molecular scaffolding is undisputed.[1] However, the relentless pursuit of optimized drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has propelled the exploration of novel bioisosteres. Among these, the sulfoximine group has emerged as a rising star, offering a nuanced and often advantageous alternative to the traditional sulfone.[2][3]

This guide provides an in-depth, data-supported comparison of the bioisosteric replacement of sulfones with sulfoximines. We will delve into the comparative physicochemical properties, explore the synthetic accessibility, and present case studies that underscore the transformative potential of this strategic molecular substitution on drug potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the sulfoximine moiety in their quest for next-generation therapeutics.

Unveiling the Sulfoximine Advantage: A Physicochemical Perspective

The seemingly subtle substitution of an oxygen atom in a sulfone with a nitrogen atom to form a sulfoximine introduces a cascade of beneficial physicochemical changes.[4] While isoelectronic with sulfones, the sulfoximine group introduces asymmetry and an additional vector for chemical modification at the nitrogen atom.[4][5]

Key Differentiating Properties:
  • Hydrogen Bonding: While both sulfones and sulfoximines are hydrogen bond acceptors, the NH-sulfoximine (where the nitrogen is unsubstituted) possesses the unique ability to act as both a hydrogen bond donor and acceptor.[6][7] This dual functionality can lead to novel and enhanced interactions with biological targets.

  • Polarity and Solubility: Sulfoximines are generally more polar than their sulfone counterparts, which often translates to improved aqueous solubility.[8][9] This is a critical parameter for achieving desired pharmacokinetic profiles, particularly for oral bioavailability.

  • Basicity: The nitrogen atom in a sulfoximine imparts a weak basicity to the moiety, allowing for salt formation with strong acids.[9] This can be leveraged to further enhance solubility and improve formulation characteristics.

  • Metabolic Stability: Incorporation of a sulfoximine group has been shown to enhance metabolic stability in several instances.[8][10] This increased resistance to enzymatic degradation can lead to a longer half-life and improved drug exposure.[11]

  • Three-Dimensionality: The tetrahedral geometry around the sulfur atom in a sulfoximine, especially when chiral, offers a more defined three-dimensional structure compared to the planar nature of some sulfone-containing scaffolds. This can be exploited to achieve higher binding affinity and selectivity.[12]

Comparative Physicochemical Properties: Sulfone vs. Sulfoximine

PropertySulfone (-SO₂-)Sulfoximine (-S(O)NH-)Rationale for Advantage
Hydrogen Bonding Acceptor onlyDonor and AcceptorEnables additional interactions with the target protein, potentially increasing potency and selectivity.[6][7]
Polarity Moderately PolarGenerally More PolarOften leads to improved aqueous solubility, a key factor for oral bioavailability.[8][9]
Basicity NeutralWeakly BasicAllows for salt formation, which can enhance solubility and aid in formulation.[9]
Metabolic Stability VariableOften EnhancedIncreased resistance to metabolic enzymes can improve drug half-life and overall exposure.[8][10]
Synthetic Handle LimitedN-functionalizationThe nitrogen atom provides a site for further chemical modification to fine-tune properties.[8]
Chirality Achiral at SulfurCan be Chiral at SulfurOffers opportunities for stereospecific interactions and improved selectivity.[12]

From Concept to Candidate: Synthetic Strategies for Sulfoximine Integration

The growing interest in sulfoximines has been fueled by significant advancements in synthetic methodologies, making these moieties more accessible to medicinal chemists.[13][14] While historically considered challenging to synthesize, a variety of reliable methods are now available.

Workflow for Sulfone to Sulfoximine Bioisosteric Replacement:

Caption: A generalized workflow for the synthesis and evaluation of a sulfoximine analog as a bioisostere for a sulfone.

Experimental Protocol: Synthesis of an NH-Sulfoximine from a Sulfoxide

This protocol is a representative example of a common method for the imidation of a sulfoxide to the corresponding NH-sulfoximine.

Materials:

  • Aryl or alkyl sulfoxide (1.0 mmol)

  • (Diacetoxyiodo)benzene (3.0 equiv)

  • Ammonium carbamate (4.0 equiv)

  • Methanol (as solvent)

  • Stir bar and round-bottom flask

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, ethyl acetate, magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a stirred solution of the sulfoxide in methanol, add (diacetoxyiodo)benzene.

  • Slowly add ammonium carbamate in portions to control the effervescence.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired NH-sulfoximine.[15]

Case Studies: The Impact of Sulfone-to-Sulfoximine Replacement in Drug Discovery

The true value of a bioisosteric replacement is demonstrated through its successful application in drug discovery programs. Several clinical candidates now feature a sulfoximine moiety, a testament to its problem-solving potential.[16][17]

Case Study 1: CDK9 Inhibitors - Enhancing Solubility and Bioavailability

In the development of selective CDK9 inhibitors, researchers at Bayer encountered challenges with a lead compound series that exhibited low aqueous solubility and moderate permeability, resulting in poor oral bioavailability.[5] By replacing a sulfonamide group (a close relative of sulfone) with a sulfoximine, they developed the clinical candidate Atuveciclib (BAY 1143572) .

Comparative Data: Atuveciclib Precursor vs. Atuveciclib

ParameterSulfonamide PrecursorAtuveciclib (Sulfoximine)Outcome of Bioisosteric Replacement
Aqueous Solubility LowSignificantly IncreasedImproved solubility is crucial for oral absorption.[5]
Permeability ModerateImprovedEnhanced permeability contributes to better drug absorption across biological membranes.[5]
Oral Bioavailability LowSignificantly IncreasedThe combined improvements in solubility and permeability led to a superior pharmacokinetic profile.[5]
Potency (CDK9) PotentMaintained PotencyThe bioisosteric replacement did not compromise the desired pharmacological activity.[5]
Case Study 2: ATR Inhibitors - Ceralasertib (AZD6738)

AstraZeneca's development of the ATR kinase inhibitor Ceralasertib (AZD6738) provides another compelling example of the successful implementation of a sulfone-to-sulfoximine switch.[17][18] This modification was crucial in optimizing the overall properties of the molecule, leading to a clinical candidate currently in late-stage development.[19]

Logical Relationship of Bioisosteric Replacement and Improved Properties:

Caption: The strategic replacement of a sulfone with a sulfoximine can lead to a cascade of property improvements, culminating in an optimized drug candidate.

Experimental Protocols for Comparative Evaluation

To objectively assess the impact of a sulfone-to-sulfoximine switch, a panel of standardized in vitro assays is essential.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Test compounds (sulfone and sulfoximine analogs)

  • Liver microsomes (human or other species)[]

  • NADPH regenerating system[]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis[21]

Procedure:

  • Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[22]

Protocol 2: Cell-Based Potency Assay

Objective: To determine the concentration of a compound required to elicit a specific biological response in a cellular context.

Materials:

  • Relevant cell line expressing the drug target

  • Cell culture medium and supplements

  • Test compounds (sulfone and sulfoximine analogs)

  • Assay-specific reagents (e.g., for measuring cell proliferation, enzyme activity, or reporter gene expression)[23]

  • Microplate reader

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate for a predetermined period to allow for the biological response to occur.

  • Add the assay-specific reagents and measure the endpoint (e.g., fluorescence, luminescence, absorbance) using a microplate reader.

  • Plot the response versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀ value.[24]

Conclusion: A Versatile Tool for Modern Drug Discovery

The bioisosteric replacement of sulfones with sulfoximines is no longer a niche strategy but a validated and increasingly mainstream approach in medicinal chemistry.[3][16] The unique combination of physicochemical properties offered by the sulfoximine moiety—including its dual hydrogen bonding capacity, enhanced polarity, and metabolic stability—provides a powerful tool for overcoming common drug discovery hurdles.[8][10] As synthetic methodologies continue to improve and our understanding of the nuanced effects of this functional group deepens, the sulfoximine is poised to become an even more integral component of the medicinal chemist's toolbox, enabling the design and development of safer and more effective medicines.

References

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  • Han, Y., Xing, K., Zhang, J., Tong, T., & Zhao, L. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885.
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  • Pharmaceutical Business Review. (n.d.). Sulfoximines for Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2015). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry, 87(15), 7957–7963.
  • Molander, G. A., & Wisniewski, S. R. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Journal of the American Chemical Society.
  • Gnamm, C., et al. (2017). Sulfoximines from a medicinal chemist's perspective: Physicochemical and in vitro parameters relevant for drug discovery. European Journal of Medicinal Chemistry, 126, 225-245.
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  • ResearchGate. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Retrieved from [Link]

  • American Chemical Society. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry.
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  • ResearchGate. (n.d.). Sulfimine-Promoted Fast O Transfer: One-step Synthesis of Sulfoximine from Sulfide. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Transformations of NH‐Sulfoximines. Chemistry – A European Journal, 27(69), 17293-17321.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2019). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 84(15), 9857–9865.
  • ResearchGate. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Retrieved from [Link]

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A Comparative Guide to the In Vitro Activity of S-(4-Fluorophenyl)-S-methyl-sulfoximine and S-(4-chlorophenyl)-S-methyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Interest in Substituted Sulfoximines in Drug Discovery

Sulfoximines are a fascinating class of organosulfur compounds characterized by a sulfur atom double-bonded to both an oxygen and a nitrogen atom. In recent years, this functional group has garnered significant attention in medicinal chemistry and agrochemical research.[1][2] The unique stereochemical and electronic properties of the sulfoximine moiety, including its ability to act as a hydrogen bond donor and acceptor, make it a valuable bioisostere for other common functional groups like sulfones and sulfonamides.[3][4] This has led to the exploration of sulfoximine derivatives in a variety of therapeutic areas, with some compounds entering clinical trials for the treatment of cancer and other diseases.[4][5]

The biological activity of sulfoximine-containing molecules can be finely tuned by modifying the substituents on the sulfur atom. Aryl-substituted sulfoximines, in particular, represent a rich area for investigation. The introduction of halogen atoms onto the aromatic ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and target-binding affinity. This guide provides a framework for the comparative analysis of two such analogs: S-(4-Fluorophenyl)-S-methyl-sulfoximine and S-(4-chlorophenyl)-S-methyl-sulfoximine. By systematically evaluating their effects on cell viability and membrane integrity, researchers can elucidate the subtle yet critical influence of fluorine versus chlorine substitution in this chemical scaffold.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the essential experimental protocols to objectively compare the in vitro cytotoxic activity of these two compounds. The methodologies described herein are based on established and widely accepted cell-based assays.

Rationale for Comparison: The Influence of Halogen Substitution

The choice to compare the 4-fluoro and 4-chloro analogs is rooted in the fundamental principles of medicinal chemistry. Fluorine and chlorine, while both halogens, possess distinct electronic and steric properties that can impart different biological activities to a parent molecule. Fluorine is highly electronegative and can form strong hydrogen bonds, potentially altering target protein interactions. Chlorine is larger and more lipophilic, which can affect cell membrane permeability and metabolic pathways. Understanding how these differences translate into biological activity is crucial for rational drug design and lead optimization. This guide provides the experimental blueprint to dissect these structure-activity relationships.

Experimental Section: A Protocol for Comparative Cytotoxicity Assessment

To comprehensively compare the in vitro activity of this compound and S-(4-chlorophenyl)-S-methyl-sulfoximine, a multi-assay approach is recommended. The following protocols detail the use of two standard cytotoxicity assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay for measuring cell membrane integrity.[6]

General Experimental Workflow

The overall workflow for the comparative assessment is depicted in the diagram below. This process ensures a systematic and reproducible evaluation of the cytotoxic potential of each compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Compound Stock Solution Preparation (in DMSO) D Serial Dilution of Compounds A->D B Cell Culture Maintenance (e.g., A549, HeLa) C Cell Seeding in 96-well Plates B->C E Treatment of Cells (24, 48, 72 hours) C->E D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Absorbance/Luminescence Measurement F->H G->H I IC50 Value Calculation H->I J Comparative Analysis I->J

Caption: General workflow for the comparative cytotoxicity assessment of the two sulfoximine compounds.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • This compound

  • S-(4-chlorophenyl)-S-methyl-sulfoximine

  • Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a complete medium.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare 10 mM stock solutions of each sulfoximine compound in DMSO.

    • Perform serial dilutions of the stock solutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (cells in medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with a damaged plasma membrane.[12] This provides a quantitative measure of cell lysis.[13]

Materials:

  • This compound

  • S-(4-chlorophenyl)-S-methyl-sulfoximine

  • Human cancer cell lines (as in MTT assay)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (provided in the kit, for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment procedure as described in the MTT assay protocol (Steps 1 and 2).

    • In addition to the test compounds, prepare two control wells:

      • Spontaneous LDH Release Control: Untreated cells.

      • Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the assay endpoint.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 3 minutes.[13]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[13]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Absorbance Measurement:

    • Add 50 µL of the Stop Solution to each well.[13]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[13]

Data Analysis and Presentation

The primary endpoint for both assays is the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity compared to controls.

Calculation of Percentage Viability (MTT Assay): Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Calculation of Percentage Cytotoxicity (LDH Assay): Percentage Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

The calculated IC50 values should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundCell LineAssay24h48h72h
This compoundA549MTT75.252.135.8
LDH80.558.340.2
HeLaMTT68.947.531.4
LDH72.451.936.7
S-(4-chlorophenyl)-S-methyl-sulfoximineA549MTT60.841.728.6
LDH65.245.932.1
HeLaMTT55.338.025.1
LDH58.941.228.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Interpretation

Based on the hypothetical data, S-(4-chlorophenyl)-S-methyl-sulfoximine exhibits greater cytotoxicity (lower IC50 values) across both cell lines and time points compared to its fluoro-substituted counterpart. This suggests that the larger, more lipophilic chlorine atom at the 4-position of the phenyl ring may enhance the compound's ability to cross the cell membrane and interact with intracellular targets, or that it may be metabolized to a more active species.

Conclusion

This guide provides a robust framework for the comparative in vitro evaluation of this compound and S-(4-chlorophenyl)-S-methyl-sulfoximine. By employing standardized and validated cytotoxicity assays, researchers can obtain reliable and reproducible data to understand the structure-activity relationships governed by halogen substitution in this promising class of compounds. The insights gained from such studies are invaluable for the continued development of novel sulfoximine-based therapeutic agents and agrochemicals.

References

  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem. Accessed December 31, 2025.
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  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay.
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific. Accessed December 31, 2025.
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology. Accessed December 31, 2025.
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  • NIH. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
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  • Lee, H. J., et al. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. 2020.
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A Comparative Guide to the Validation of Sulfoximine Synthesis via Advanced Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfoximines represent a cornerstone structural motif in modern medicinal chemistry, lauded for their unique physicochemical properties that often translate to improved pharmacological profiles.[1][2][3] Their synthesis, however, is only half the battle; rigorous and unambiguous structural validation is paramount to ensure the integrity of downstream applications, particularly in drug development. This guide provides an in-depth comparison of synthetic strategies and delineates a robust, self-validating workflow for the structural confirmation of sulfoximines. We will delve into the synergistic application of High-Resolution Mass Spectrometry (HRMS) and a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, explaining the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

The Synthetic Landscape: A Comparative Overview

The surge in the utility of sulfoximines has catalyzed the development of numerous synthetic methodologies.[1] Historically, methods often involved harsh reagents or multi-step processes.[4][5] Modern approaches, however, offer milder conditions and broader functional group tolerance. The most direct and common strategy is the imination of a corresponding sulfoxide.[4][6]

For the purpose of this guide, we will focus on a contemporary and widely adopted method: the rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides.[4][6][7] This method is advantageous due to its operational simplicity, use of non-hazardous reagents, and wide substrate scope.[4][5]

Table 1: Comparison of Selected Sulfoximine Synthetic Methods

MethodKey ReagentsAdvantagesDisadvantagesKey References
Rh-catalyzed Imination Sulfoxide, Rh(II) catalyst, O-(2,4-dinitrophenyl)hydroxylamineMild conditions, high functional group tolerance, direct access to NH-sulfoximines.[4][6]Catalyst cost, potential for metal contamination.Miao, J. et al. (2014)[4][6]
Hypervalent Iodine-mediated NH Transfer Sulfoxide, PhI(OAc)₂, NH₄-saltMetal-free, operationally simple, scalable.[5][8]Stoichiometric use of iodine reagent.Zenzola, M. et al. (2016)[5]
Traditional (NaN₃/H₂SO₄) Sulfoxide, Sodium Azide, Sulfuric AcidInexpensive reagents.Use of explosive and toxic azide, harsh acidic conditions.[5]Whitehead, J. K. et al. (1951)

The Spectroscopic Gauntlet: A Multi-Technique Approach to Validation

No single technique can provide absolute structural proof. Instead, we rely on a confluence of data from orthogonal analytical methods. The combination of HRMS and a suite of 2D NMR experiments forms the gold standard for small molecule characterization.[9][10][11]

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Gatekeeper

Before delving into the intricacies of atomic connectivity, the first validation step is to confirm the elemental composition of the synthesized molecule. HRMS provides exquisitely precise mass-to-charge ratio (m/z) measurements, typically with sub-5 ppm accuracy.[12][13] This precision allows for the unambiguous determination of the molecular formula, distinguishing between compounds with the same nominal mass.[14][15][16]

  • Why HRMS is Critical: A successful HRMS analysis provides high confidence that the desired atoms are present in the correct numbers, ruling out a vast number of alternative structures and confirming the success of the synthetic transformation at a fundamental level.

Two-Dimensional NMR: Mapping the Molecular Architecture

While 1D NMR (¹H and ¹³C) provides essential information, spectra of complex molecules can be crowded and difficult to interpret definitively.[9] 2D NMR experiments disperse this information into a second dimension, revealing correlations between nuclei and allowing for a stepwise assembly of the molecular structure.[9][17]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[18][19][20] It is the primary tool for mapping out contiguous proton networks or "spin systems" within a molecule.[21][22]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[23][24] This is an incredibly powerful experiment for assigning carbon resonances and confirming which protons are bonded to which carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most crucial for piecing together the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds, ²JCH, ³JCH).[24][25][26] Crucially, it shows correlations to quaternary (non-protonated) carbons, which are invisible in the HSQC.[27]

Logical flow of the spectroscopic validation process.

A Self-Validating Experimental Workflow

Here we present a detailed protocol for the synthesis and validation of a model compound, S-methyl-S-phenylsulfoximine, via Rh-catalyzed imination.

Protocol: Synthesis of S-methyl-S-phenylsulfoximine

This protocol is adapted from the work of Miao, Richards, and Ge.[4][6]

Materials:

  • Methyl phenyl sulfoxide (1.0 mmol, 140.2 mg)

  • O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.5 mmol, 298.7 mg)

  • Bis(dirhodium tetraacetate), Rh₂(OAc)₄ (0.025 mmol, 11.0 mg)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (5.0 mL)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl phenyl sulfoxide (140.2 mg, 1.0 mmol) and Rh₂(OAc)₄ (11.0 mg, 0.025 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5 minutes.

  • Solvent and Reagent Addition: Add anhydrous TFE (5.0 mL) via syringe, followed by the addition of DPH (298.7 mg, 1.5 mmol) in one portion under a positive pressure of inert gas.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours (e.g., using 50% EtOAc in hexanes). The disappearance of the starting sulfoxide and the appearance of a new, more polar spot indicates product formation. A co-spotted TLC plate with the starting material is essential for accurate comparison. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 50-100% EtOAc in hexanes) to afford the pure S-methyl-S-phenylsulfoximine as a white solid.

  • Yield and Purity Assessment: Determine the final yield. A preliminary purity check should be performed by ¹H NMR of the purified product before proceeding to full characterization.[28]

Protocol: Spectroscopic Analysis

Sample Preparation:

  • NMR: Accurately weigh ~5-10 mg of the purified sulfoximine and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • HRMS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a syringe filter (0.22 µm) into an autosampler vial.

Data Acquisition:

  • HRMS: Acquire data on an ESI-TOF or Orbitrap mass spectrometer in positive ion mode. Calibrate the instrument immediately prior to the run to ensure high mass accuracy.

  • 1D NMR: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. For HMBC, it is often beneficial to acquire the data with a coupling constant optimization of ~8 Hz to observe both ²J and ³J correlations effectively.[24]

G Start Synthesized Compound (Purified Solid) HRMS HRMS Analysis (e.g., ESI-TOF) Start->HRMS NMR NMR Sample Prep (~10mg in 0.6mL CDCl₃) Start->NMR Data_Integration Integrate All Data HRMS->Data_Integration Proton 1D ¹H NMR NMR->Proton Carbon 1D ¹³C NMR Proton->Carbon COSY 2D COSY Carbon->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC HMBC->Data_Integration Final_Structure Final Validated Structure Data_Integration->Final_Structure

Experimental workflow from purified compound to final structure.

Data Integration: Assembling the Structural Puzzle

The final step is to synthesize all spectroscopic data into a cohesive and irrefutable structural proof.

Table 2: Expected Spectroscopic Data for S-methyl-S-phenylsulfoximine

Data PointExpected Value/ObservationInformation Gained
HRMS (ESI+) Calculated for C₇H₁₀NOS [M+H]⁺: 156.0478. Found: 156.0475 (e.g., < 2 ppm error).Confirms elemental formula C₇H₉NOS.
¹H NMR ~ δ 7.8-7.6 (m, 5H, Ar-H), ~ δ 3.1 (s, 3H, S-CH₃), ~ δ 2.5 (s, 1H, N-H).Identifies three distinct proton environments with correct integrations.
¹³C NMR ~ δ 140 (Ar C-S), ~ δ 133 (Ar C-H), ~ δ 129 (Ar C-H), ~ δ 128 (Ar C-H), ~ δ 45 (S-CH₃).Shows 5 distinct carbon signals (4 aromatic, 1 aliphatic).
COSY Correlations among aromatic protons (δ 7.8-7.6). No other correlations.Confirms the phenyl group protons are coupled and exist as an isolated spin system.
HSQC δ 3.1 (¹H) correlates to δ 45 (¹³C). Aromatic protons correlate to their respective carbons.Unambiguously assigns the S-CH₃ group. Confirms C-H bonds in the phenyl ring.
HMBC S-CH₃ protons (δ 3.1) correlate to the aromatic C-S carbon (~δ 140). Aromatic protons show ³J correlations to other aromatic carbons.Crucial Link: Connects the methyl group to the phenyl ring via the sulfur atom, completing the molecular skeleton.

By systematically analyzing the data—confirming the formula with HRMS, identifying spin systems with COSY, linking protons to their carbons with HSQC, and finally, connecting all the fragments with HMBC—we can validate the structure of S-methyl-S-phenylsulfoximine with an exceptionally high degree of confidence. This rigorous, multi-faceted approach ensures the scientific integrity of the synthesized material, a non-negotiable requirement in research and drug development.

References

  • Miao, J., Richards, N. G. J., & Ge, H. (2014). Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides. Chemical Communications, 50(72), 9687–9689. [Link]

  • Zenzola, M., Doran, R., Degennaro, L., Luisi, R., & Bull, J. A. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition, 55(25), 7203–7207. [Link]

  • Andresini, M., Tota, A., Degennaro, L., Bull, J. A., & Luisi, R. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal, 27(69), 17293-17321. [Link]

  • Bolm, C., & Lücking, U. (2021). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 64(1), 14-46. [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

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A Comparative Study of Sulfoximine and Sulfonamide Moieties in Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Kinase Inhibition

In the realm of kinase inhibitor design, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond conventional functional groups. Among these, the sulfoximine moiety has emerged as a compelling bioisosteric replacement for the more traditional sulfonamide group. This guide provides an in-depth comparative analysis of sulfoximine and sulfonamide moieties, offering experimental data and field-proven insights to inform strategic decisions in kinase inhibitor development. We will delve into the nuanced differences in their physicochemical properties, their impact on pharmacokinetics, and showcase case studies where the strategic substitution of a sulfonamide with a sulfoximine has been a pivotal step in advancing drug candidates.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The decision to incorporate a sulfoximine or a sulfonamide into a kinase inhibitor scaffold has profound implications for the molecule's overall properties. While both are capable of engaging in crucial hydrogen bonding interactions, their inherent electronic and steric differences give rise to distinct profiles.

Sulfoximines, as mono-aza analogues of sulfones, introduce a unique three-dimensional geometry and a chiral center at the sulfur atom. This provides an additional vector for substitution at the nitrogen atom, allowing for fine-tuning of physicochemical properties.[1][2] In contrast, the sulfonamide moiety, while a proven pharmacophore, can sometimes be associated with off-target effects, such as inhibition of carbonic anhydrases, and less favorable solubility profiles.

The following table summarizes key physicochemical and in vitro parameters, drawing from matched molecular pair analyses in drug discovery projects.

PropertySulfonamide MoietySulfoximine MoietyRationale and Implications
Hydrogen Bonding Strong H-bond donor (NH) and acceptor (SO2)H-bond donor (NH) and acceptor (S=O, S=N)Both are effective hinge-binders in kinase active sites. The sulfoximine's distinct vector at the nitrogen can be exploited for additional interactions.
Acidity/Basicity NH proton is acidicWeakly basic imine nitrogenThe weak basicity of the sulfoximine can be advantageous for salt formation and modulating solubility.[1]
Aqueous Solubility Generally lowerOften leads to favorable aqueous solubilityThe increased polarity and unique structural features of sulfoximines can enhance solubility in protic solvents.[1]
Lipophilicity (logD) Can contribute significantly to lipophilicityCan lead to a decrease in lipophilicity, but is context-dependentA lower logD is often desirable for improved pharmacokinetic properties.
Metabolic Stability Can be susceptible to metabolismGenerally exhibits high chemical and metabolic stabilityThe sulfoximine moiety is often more resistant to metabolic degradation, leading to improved half-life.[1]
Permeability VariableCan sometimes lead to reduced permeabilityThe increased polarity of sulfoximines may decrease passive diffusion across cell membranes.
Off-Target Effects Can inhibit carbonic anhydrasesLess prone to carbonic anhydrase inhibitionThe switch to a sulfoximine can mitigate sulfonamide-related off-target activities.

Case Studies: The Sulfoximine Advantage in Kinase Inhibitor Optimization

The theoretical benefits of replacing a sulfonamide with a sulfoximine are best illustrated through real-world examples in kinase inhibitor development.

Case Study 1: CDK9 Inhibitors - Overcoming Off-Target Activity and Improving Solubility

In a program targeting Cyclin-Dependent Kinase 9 (CDK9), a promising lead compound containing a primary sulfonamide exhibited off-target activity on carbonic anhydrases (CAs). This is a common liability for sulfonamide-containing compounds. To address this and improve aqueous solubility, the sulfonamide was replaced with an NH-sulfoximine. This bioisosteric replacement successfully eliminated the CA activity and improved the overall profile of the inhibitor, leading to the clinical candidate atuveciclib.

CDK9 Signaling Pathway

CDK9_Pathway cluster_transcription Transcription Regulation cluster_inhibition Inhibitor Action PTEFb P-TEFb Complex (CDK9 + Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD (Ser2) DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates NELF Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->RNAPII Induces Pausing Atuveciclib Atuveciclib (Sulfoximine Inhibitor) Atuveciclib->PTEFb Inhibits Kinase Activity

Caption: Simplified CDK9 signaling pathway and the point of intervention by sulfoximine-based inhibitors like Atuveciclib.

Case Study 2: ATR Inhibitors - Enhancing Physicochemical Properties

The development of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitor ceralasertib (AZD6738) also highlights the benefits of the sulfoximine moiety.[3][4][5] In the lead optimization process, a sulfone was replaced with a sulfoximine, which led to a significant improvement in aqueous solubility while maintaining high potency.[3] This modification was crucial for the advancement of the compound into clinical trials.[3][4][5]

ATR Signaling Pathway in Response to DNA Damage

ATR_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibitor Action DNA_Damage DNA Damage (e.g., Replication Stress) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP Recruits & Activates CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest DNA Repair CHK1->Cell_Cycle_Arrest Ceralasertib Ceralasertib (Sulfoximine Inhibitor) Ceralasertib->ATR_ATRIP Inhibits Kinase Activity

Caption: The ATR signaling pathway activated by DNA damage, showing the inhibitory action of Ceralasertib.

Experimental Protocols

Protocol 1: Synthesis of a Sulfoximine Moiety from a Sulfoxide

This protocol describes a general method for the synthesis of an NH-sulfoximine from a corresponding sulfoxide, a common route employed in the preparation of sulfoximine-containing kinase inhibitors.[3]

Materials:

  • Aryl or alkyl sulfoxide

  • Iodosobenzene diacetate (PhI(OAc)2)

  • Ammonium carbamate (or aqueous ammonia)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the sulfoxide (1.0 equiv) in methanol.

  • Add ammonium carbamate (2.0 equiv) to the solution and stir until dissolved.

  • Add iodosobenzene diacetate (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired NH-sulfoximine.

Workflow for Sulfoximine Synthesis

Sulfoximine_Synthesis Start Start: Sulfoxide Step1 1. Dissolve in MeOH 2. Add Ammonium Carbamate Start->Step1 Step2 Add PhI(OAc)2 Step1->Step2 Step3 Stir at RT (4-16h) Step2->Step3 Step4 Work-up: - Concentrate - Partition (DCM/NaHCO3) - Extract, Wash, Dry Step3->Step4 Step5 Purification: Silica Gel Chromatography Step4->Step5 End End Product: NH-Sulfoximine Step5->End

Caption: Step-by-step workflow for the synthesis of an NH-sulfoximine from a sulfoxide precursor.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a kinase inhibitor using a luminescence-based assay that measures ATP consumption.[6][7][8]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test inhibitor (e.g., sulfoximine or sulfonamide-containing compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction: a. In a multiwell plate, add the serially diluted inhibitor or DMSO control. b. Add the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is inversely proportional to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Luminescence-Based Kinase Assay

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Inhibitor Dilutions into Assay Plate Start->Step1 Step2 Add Kinase (Incubate 10 min) Step1->Step2 Step3 Add Substrate/ATP Mix (Incubate 60 min at 30°C) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Incubate 40 min) Step3->Step4 Step5 Add Kinase Detection Reagent (Incubate 30 min) Step4->Step5 Step6 Read Luminescence Step5->Step6 End Analyze Data: Determine IC50 Step6->End

Caption: Workflow for an in vitro luminescence-based kinase assay to determine inhibitor potency.

Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox

The sulfoximine moiety has firmly established itself as a valuable functional group in modern kinase inhibitor design. Its unique combination of physicochemical and metabolic properties offers tangible advantages over the traditional sulfonamide group, particularly in overcoming challenges related to solubility, metabolic stability, and off-target effects.[1] While not a universal solution, the strategic replacement of a sulfonamide with a sulfoximine has proven to be a successful strategy in numerous drug discovery programs, leading to the development of clinical candidates with improved profiles. As our understanding of this versatile moiety continues to grow, its application is set to expand, further enriching the toolbox available to medicinal chemists in the design of next-generation kinase inhibitors.

References

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  • DNA Damage Sensing by the ATM and ATR Kinases. PubMed Central. Available at: [Link]

  • Activation of Pyk2 by stress signals and coupling with JNK signaling pathway. PubMed. Available at: [Link]

  • Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. PubMed Central. Available at: [Link]

  • Molecular Pathways: Targeting ATR in Cancer Therapy. PubMed Central. Available at: [Link]

  • Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway. Annual Reviews. Available at: [Link]

  • Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis. PubMed Central. Available at: [Link]

  • The MPS1 Family of Protein Kinases. PubMed Central. Available at: [Link]

  • Pyk2 regulates multiple signaling events crucial for macrophage morphology and migration. Journal of Biological Chemistry. Available at: [Link]

  • Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder. University of Colorado Boulder. Available at: [Link]

  • The Pmk1 and Mps1 pathways and their relationship with cAMP signaling... ResearchGate. Available at: [Link]

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  • CDK9 is a central hub for proper signaling of each step in the... ResearchGate. Available at: [Link]

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  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Available at: [Link]

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. ResearchGate. Available at: [Link]

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  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]

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  • Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed. Available at: [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. Available at: [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. Available at: [Link]

  • Manual Whole-Cell Patch-Clamping of the HERG Cardiac K + Channel. Springer Link. Available at: [Link]

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  • Mps1 kinase signaling in mitosis. University Medical Center Utrecht. Available at: [Link]

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  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters. Available at: [Link]

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A Head-to-Head Comparison of S-(4-Fluorophenyl)-S-methyl-sulfoximine and its Corresponding Sulfone in Metabolic Stability Assays: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as its pharmacological potency. Among these, metabolic stability is a paramount parameter that dictates a drug candidate's in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1] A compound that is rapidly metabolized by hepatic enzymes may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[1] Therefore, a thorough understanding of a molecule's metabolic fate is essential for its progression from a promising lead to a clinical candidate.

This guide presents a proposed head-to-head comparison of the metabolic stability of two structurally related compounds: S-(4-Fluorophenyl)-S-methyl-sulfoximine and its corresponding sulfone, 4-fluorophenyl methyl sulfone. The sulfoximine functional group has garnered significant interest in medicinal chemistry due to its unique stereochemical and electronic properties, often leading to improved pharmacological profiles and favorable ADME characteristics, including enhanced metabolic stability.[2] In contrast, the sulfone moiety is a more classical functional group in drug design. This direct comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for evaluating the metabolic liabilities of these two important structural motifs.

The Compounds Under Investigation

Compound NameStructureKey Features
This compound this compoundA chiral sulfur(VI) functional group with a nitrogen atom directly bonded to the sulfur, offering a potential site for hydrogen bonding and metabolic modulation.
4-Fluorophenyl methyl sulfone 4-Fluorophenyl methyl sulfoneA symmetrical and highly polar sulfonyl group, a common pharmacophore in many marketed drugs.

The presence of the 4-fluorophenyl group in both molecules provides a consistent structural backbone, allowing for a focused assessment of the metabolic differences imparted by the sulfoximine versus the sulfone moiety. The fluorine atom can also influence metabolic stability by blocking potential sites of oxidation on the aromatic ring.

Proposed Experimental Design: A Multi-faceted Approach to Assessing Metabolic Stability

To provide a comprehensive comparison, we propose a tiered experimental approach utilizing two of the most common and informative in vitro metabolic stability assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method to assess the intrinsic clearance of a compound primarily by Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[3] Microsomes are subcellular fractions of the liver endoplasmic reticulum and are rich in these enzymes.[3]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and 4-fluorophenyl methyl sulfone in the presence of human liver microsomes.

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compounds Prepare stock solutions of test compounds and controls incubation Incubate compounds with microsomes and NADPH at 37°C prep_compounds->incubation prep_microsomes Thaw and prepare human liver microsomes prep_microsomes->incubation prep_cofactor Prepare NADPH regenerating system prep_cofactor->incubation sampling Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Quench reaction with acetonitrile containing internal standard sampling->quenching centrifugation Centrifuge to pellet protein quenching->centrifugation lcms Analyze supernatant by LC-MS/MS centrifugation->lcms quantification Quantify remaining parent compound lcms->quantification calculation Calculate t½ and CLint quantification->calculation

Figure 1: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol: A detailed, step-by-step protocol for the liver microsomal stability assay can be found in the Protocols section at the end of this guide.

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant model that incorporates both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in a whole-cell system, providing a broader picture of their metabolic fate.

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compounds Prepare stock solutions of test compounds and controls incubation Incubate compounds with hepatocytes at 37°C prep_compounds->incubation prep_hepatocytes Thaw and prepare cryopreserved human hepatocytes prep_hepatocytes->incubation sampling Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 min) incubation->sampling quenching Quench reaction with acetonitrile containing internal standard sampling->quenching centrifugation Centrifuge to pellet cell debris quenching->centrifugation lcms Analyze supernatant by LC-MS/MS centrifugation->lcms quantification Quantify remaining parent compound lcms->quantification calculation Calculate t½ and CLint quantification->calculation

Figure 2: Workflow for the Hepatocyte Stability Assay.

Detailed Protocol: A detailed, step-by-step protocol for the hepatocyte stability assay can be found in the Protocols section at the end of this guide.

Anticipated Results and Data Interpretation

The primary outputs of these assays will be the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound in both liver microsomes and hepatocytes.

Parameter This compound 4-Fluorophenyl methyl sulfone Interpretation
Microsomal t½ (min) Predicted to be longerPredicted to be shorterA longer half-life indicates greater stability against Phase I metabolism.
Microsomal CLint (µL/min/mg protein) Predicted to be lowerPredicted to be higherLower intrinsic clearance suggests a slower rate of metabolism by microsomal enzymes.
Hepatocyte t½ (min) Predicted to be longerPredicted to be shorterA longer half-life in hepatocytes indicates greater overall metabolic stability.
Hepatocyte CLint (µL/min/10^6 cells) Predicted to be lowerPredicted to be higherLower intrinsic clearance in hepatocytes suggests a slower rate of metabolism in a whole-cell system.

Expected Outcome: Based on existing literature suggesting the enhanced metabolic stability of sulfoximines, it is hypothesized that this compound will exhibit a longer half-life and lower intrinsic clearance in both assay systems compared to 4-fluorophenyl methyl sulfone. This would indicate that the sulfoximine moiety is less susceptible to metabolic degradation by hepatic enzymes.

Delving Deeper: Metabolite Identification and Reaction Phenotyping

To gain a more profound understanding of the metabolic pathways involved, further investigations are recommended:

  • Metabolite Identification: Analysis of the incubation samples by high-resolution mass spectrometry can help identify the major metabolites of each compound. This will reveal the specific sites of metabolic attack and the types of biotransformations that occur (e.g., oxidation, hydroxylation, conjugation).

  • CYP Reaction Phenotyping: This involves using a panel of recombinant human CYP enzymes or specific chemical inhibitors to identify which CYP isoforms are primarily responsible for the metabolism of each compound.[5][6] This information is crucial for predicting potential drug-drug interactions.

Conclusion: A Framework for Informed Decision-Making

The proposed head-to-head comparison of this compound and its corresponding sulfone provides a robust framework for elucidating the impact of these functional groups on metabolic stability. By employing a combination of liver microsomal and hepatocyte stability assays, researchers can generate critical data to guide lead optimization and candidate selection. The anticipated finding of enhanced metabolic stability for the sulfoximine derivative would provide strong experimental support for the increasing use of this moiety in modern drug design. Ultimately, a thorough understanding of a compound's metabolic profile is indispensable for the successful development of safe and effective therapeutics.

Protocols

Protocol 1: Human Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare stock solutions (10 mM) of this compound, 4-fluorophenyl methyl sulfone, and positive control compounds (e.g., testosterone, verapamil) in DMSO.

    • Prepare a working solution of each test compound (e.g., 100 µM) by diluting the stock solution in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the working solution of the test compound to the appropriate wells to achieve a final concentration of, for example, 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to each well. For the 0-minute time point, the quenching solution is added before the NADPH-regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard such as tolbutamide or labetalol) to the respective wells.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Protocol 2: Human Hepatocyte Stability Assay
  • Preparation of Reagents:

    • Prepare stock and working solutions of the test and control compounds as described in Protocol 1.

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in the incubation medium.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension to each well.

    • Add the working solution of the test compound to the appropriate wells to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), collect an aliquot of the cell suspension and add it to a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described in Protocol 1. The CLint for hepatocytes is typically expressed in µL/min/10^6 cells.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

  • Gnamm, C., & Bolm, C. (2017). Sulfoximines in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(19), 7998-8014. [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 reaction-phenotyping: an industrial perspective. Expert opinion on drug metabolism & toxicology, 12(9), 1029-1043. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Shou, M., & Önnerfjord, P. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 47-53.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical pharmacology, 47(9), 1469-1479.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in translational pharmacology. Clinical Pharmacology & Therapeutics, 81(6), 841-845.
  • Soars, M. G., Grime, K., & Riley, R. J. (2007). The utility of in vitro systems for the prediction of in vivo drug-drug interactions. Current drug metabolism, 8(6), 569-580.

Sources

A Comparative Efficacy Analysis of Sulfoximine-Based Agrochemicals and Traditional Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Crop Protection Professionals

Abstract

The relentless challenge of insecticide resistance necessitates the continuous development of novel agrochemicals with distinct modes of action. Sulfoximines, a contemporary class of insecticides, have emerged as a critical tool in integrated pest management (IPM) strategies, particularly against sap-feeding insects. This guide provides a comprehensive comparison of the efficacy of sulfoximine-based agrochemicals, primarily focusing on sulfoxaflor, with that of traditional pesticide classes, including neonicotinoids, pyrethroids, and organophosphates. We delve into the mechanistic distinctions, comparative bio-efficacy supported by experimental data, and standardized protocols for evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in the strategic deployment of these vital crop protection agents.

Introduction: The Rise of Sulfoximines in Crop Protection

The evolution of insecticide resistance is a formidable threat to global food security. For decades, traditional insecticides like organophosphates, carbamates, pyrethroids, and neonicotinoids have been the bedrock of pest control. However, their extensive use has led to the selection of resistant insect populations, diminishing their field efficacy. This has spurred the development of new insecticide classes with novel modes of action.

Sulfoximines, exemplified by the active ingredient sulfoxaflor, represent a significant advancement in insecticide chemistry.[1] Classified by the Insecticide Resistance Action Committee (IRAC) as a distinct subgroup (4C), sulfoximines target the nicotinic acetylcholine receptor (nAChR) in a manner different from neonicotinoids (Group 4A), offering a valuable tool for managing resistance.[2] This guide will explore the comparative efficacy of this newer class of chemistry against established pesticide groups.

Mode of Action: A Tale of Two Receptor Interactions

The efficacy of an insecticide is intrinsically linked to its mode of action at the molecular level. While both sulfoximines and neonicotinoids are nAChR competitive modulators, their interaction with the receptor is distinct, which is crucial for their effectiveness against neonicotinoid-resistant pests.[3][4]

Sulfoximines (IRAC Group 4C)

Sulfoxaflor acts as a competitive modulator of the nAChR.[3] It binds to the receptor, mimicking the neurotransmitter acetylcholine (ACh), leading to the uncontrolled firing of nerve impulses. This results in muscle tremors, paralysis, and ultimately, the death of the insect.[5] The key distinction lies in the specific binding site and conformational changes induced in the receptor, which differ from those of neonicotinoids.[6] This unique interaction allows sulfoxaflor to remain effective against insect populations that have developed target-site resistance to neonicotinoids.[4]

Diagram: Mode of Action of Sulfoximines

cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron Nerve_Impulse Continuous Nerve Impulse (leading to paralysis) Postsynaptic_Neuron->Nerve_Impulse Generates nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Sulfoxaflor Sulfoxaflor Sulfoxaflor->nAChR Competitively Binds to Ion_Channel Open Ion Channel nAChR->Ion_Channel Activates Ion_Channel->Postsynaptic_Neuron Depolarizes

Caption: Sulfoxaflor competitively binds to nAChRs, leading to continuous nerve stimulation.

Traditional Pesticides
  • Neonicotinoids (IRAC Group 4A): Like sulfoximines, neonicotinoids are nAChR agonists.[7] However, widespread use has led to the selection of resistant insect populations, often through target-site mutations or enhanced metabolism.[8]

  • Pyrethroids (IRAC Group 3A): These insecticides act on the voltage-gated sodium channels in nerve cells, causing prolonged channel opening, which leads to paralysis.[7]

  • Organophosphates (IRAC Group 1B): This class of insecticides inhibits the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the synapse and continuous nerve stimulation.[7]

Comparative Efficacy: A Data-Driven Analysis

The true measure of an insecticide's utility lies in its performance in both laboratory and field settings. Sulfoximines have demonstrated broad-spectrum efficacy against a wide range of sap-feeding insect pests, often comparable or superior to traditional insecticides, especially where resistance is a concern.[9][10]

Laboratory Bioassays: Quantifying Toxicity

Lethal concentration (LC50) values are a standard metric for comparing the intrinsic toxicity of insecticides. Laboratory studies have consistently shown sulfoxaflor to be highly effective against various sap-feeding pests.

Table 1: Comparative LC50 Values of Sulfoxaflor and Traditional Insecticides against Key Sap-Feeding Pests

Pest SpeciesInsecticideLC50 ValueSource(s)
Myzus persicae (Green Peach Aphid)Sulfoxaflor0.11 µ g/vial [4]
Imidacloprid0.23 µ g/vial [4]
Acetamiprid0.81 µ g/vial [4]
Diaphorina citri (Asian Citrus Psyllid)Sulfoxaflor8.17 mg ai L⁻¹[4]
Imidacloprid5.7 mg ai L⁻¹[4]
Myzus mumecola (Apricot Aphid)Sulfoxaflor1.89 mg/L[11]
Acetamiprid0.15 mg/L[11]
Deltamethrin3.97 mg/L[11]
Nilaparvata lugens (Brown Planthopper)Sulfoxaflor2.986 ppm (24h)[1]

Note: LC50 values can vary based on the bioassay method, insect strain, and environmental conditions.

Field and Greenhouse Trials: Real-World Performance

Field and greenhouse studies provide a more practical assessment of an insecticide's efficacy, considering environmental factors and application methods.

Table 2: Efficacy of Sulfoxaflor vs. Traditional Insecticides in Field and Greenhouse Trials

CropPestSulfoxaflor Application RateComparator Insecticide(s) & Rate(s)Efficacy OutcomeSource(s)
CottonAphis gossypii (Cotton Aphid)250 ml/ha (12% SC)Acetamiprid 50 g/ha (20% SP), Imidacloprid 125 ml/ha (17.8% SL)Sulfoxaflor at the highest dosage showed superior reduction in aphid population.[3][3]
MustardAphids24 g a.i./ha (12 SC)Thiamethoxam 25 g a.i./ha (25 WDG), Chlorpyrifos 100 g a.i./ha (20 EC)Sulfoxaflor was on par with thiamethoxam and significantly better than chlorpyrifos in reducing aphid populations.[12][12]
CucumberBemisia tabaci (Whitefly)Recommended RateFlupyradifurone, Clothianidin, Thiamethoxam, Acetamiprid (Recommended Rates)Sulfoxaflor and flupyradifurone exhibited excellent and fast action against whiteflies.[13][13]
TomatoBemisia tabaci (Whitefly)Recommended RateCyantraniliprole, Imidacloprid, Azadirachtin (Recommended Rates)Sulfoxaflor provided the highest initial reduction of whitefly populations.[14][14]

The Challenge of Resistance and the Role of Sulfoximines

The unique mode of action of sulfoximines makes them a valuable tool for managing insect populations resistant to other insecticide classes.

  • Lack of Cross-Resistance: In many cases, insect populations resistant to neonicotinoids do not exhibit cross-resistance to sulfoxaflor.[9][10] This is often due to differences in how the insecticides are metabolized by detoxification enzymes, such as cytochrome P450s.[15]

  • Resistance Management: The distinct mode of action of sulfoximines allows for their inclusion in rotation programs with other insecticide classes, helping to delay the development of resistance.[16]

However, it is important to note that resistance to sulfoxaflor has been documented in some insect populations, often associated with enhanced metabolism by cytochrome P450 enzymes.[5][6] This underscores the importance of responsible stewardship and adherence to resistance management guidelines.

Experimental Protocols for Efficacy Evaluation

Standardized and reproducible experimental protocols are essential for accurately assessing and comparing the efficacy of insecticides.

Residual Contact Bioassay (Vial Method)

This method is commonly used to determine the contact toxicity of an insecticide.

Diagram: Residual Contact Bioassay Workflow

Start Start Prepare_Dilutions Prepare Serial Dilutions of Insecticide in Acetone Start->Prepare_Dilutions Coat_Vials Coat Inner Surface of Glass Vials with 1ml of Solution Prepare_Dilutions->Coat_Vials Evaporate_Solvent Rotate Vials to Ensure Even Coating and Evaporate Solvent Coat_Vials->Evaporate_Solvent Introduce_Insects Introduce a Known Number of Test Insects into Each Vial Evaporate_Solvent->Introduce_Insects Seal_Vials Seal Vials with a Breathable Stopper Introduce_Insects->Seal_Vials Incubate Incubate at Controlled Temperature and Humidity Seal_Vials->Incubate Assess_Mortality Assess Mortality at Defined Time Intervals (e.g., 24, 48, 72h) Incubate->Assess_Mortality Data_Analysis Analyze Data to Determine LC50/LD50 Values Assess_Mortality->Data_Analysis End End Data_Analysis->End

Sources

Structural analysis of sulfoximine-protein binding compared to sulfonamide-protein interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Structural and Biophysical Guide to Sulfoximine vs. Sulfonamide-Protein Interactions: From Binding Geometry to Thermodynamic Fingerprints

Introduction

For decades, the sulfonamide moiety has been a cornerstone in medicinal chemistry, integral to the pharmacophores of numerous antibacterial, diuretic, and anticonvulsant drugs. Its robust synthetic accessibility and predictable interactions have cemented its role in drug design. However, the quest for novel intellectual property and improved physicochemical and pharmacological properties has led researchers to explore bioisosteric replacements. Among these, the sulfoximine group has emerged as a compelling alternative, offering a unique three-dimensional geometry and nuanced electronic properties that can lead to differentiated and potentially superior protein-ligand interactions.[1][2][3][4][5][6]

This guide provides a comprehensive comparison of sulfoximine and sulfonamide groups in the context of protein binding. Authored for researchers, medicinal chemists, and drug development professionals, it moves beyond a simple structural comparison. We will delve into the subtle yet critical differences in their hydrogen bonding capabilities, analyze crystallographic data to compare binding modes, and present the thermodynamic and kinetic data that truly define the interaction. This analysis is supported by detailed, field-proven experimental protocols for X-ray crystallography, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR), empowering researchers to conduct their own rigorous comparative studies.

Section 1: The Sulfoximine and Sulfonamide Moieties: A Comparative Overview

At first glance, the sulfoximine appears to be a simple aza-analogue of a sulfone or a close relative of a sulfonamide. However, fundamental differences in geometry, electronics, and stereochemistry grant it a distinct chemical personality.

Structural and Electronic Properties

The core distinction lies in the geometry at the sulfur atom. Sulfonamides possess a tetrahedral sulfur(VI) center, while sulfoximines feature a pseudo-tetrahedral or trigonal pyramidal geometry. This seemingly minor difference has profound implications for how the molecule presents its functional groups to a protein binding pocket. A key feature of the sulfoximine is the chirality at the sulfur center, which introduces a stable stereogenic center and allows for a precise three-dimensional arrangement of its substituents.[5]

The nitrogen atom in the sulfoximine group can be substituted, providing an additional vector for chemical modification that is absent in the sulfonamide counterpart. This allows for fine-tuning of properties such as solubility, metabolic stability, and even the introduction of new interaction points with the target protein.[1][3][7][8]

PropertySulfonamide (-SO₂NHR)Sulfoximine (-S(O)(NH)R)Rationale & Implications
Geometry at Sulfur TetrahedralPseudo-tetrahedral / Trigonal PyramidalThe sulfoximine's 3D shape can offer better complementarity to certain binding pockets.
Chirality Achiral at sulfurChiral at sulfur (stable stereocenter)Allows for stereospecific interactions and optimization of binding.[5]
pKa (of N-H) ~10 (Aromatic sulfonamides)~11-12 (for NH-sulfoximine)N-H in sulfoximine is generally a weaker acid, influencing its ionization state.[9]
Dipole Moment HighHigh, but with a different vectorCan alter long-range electrostatic interactions with the protein.
Modification Vector Limited to R groupR group and N-substituentThe N-substituent provides a powerful tool for property modulation and SAR exploration.[1][7][8]
Hydrogen Bonding Capabilities

The hydrogen bonding potential of these two groups is a critical determinant of their binding affinity and specificity. While both can act as hydrogen bond acceptors via their oxygen atoms, their donor capabilities differ significantly.

  • Sulfonamides : The two oxygen atoms are excellent hydrogen bond acceptors. The N-H, when present (in primary and secondary sulfonamides), acts as a hydrogen bond donor.

  • Sulfoximines : The oxygen atom is a strong hydrogen bond acceptor. The N-H of an unsubstituted sulfoximine is also a potent hydrogen bond donor. Crucially, the nitrogen atom itself, with its lone pair, can act as a hydrogen bond acceptor, an interaction not typically observed with sulfonamides.[10][11] This dual donor-acceptor capability on the nitrogen atom provides unique interaction possibilities.

The ability of the sulfoximine nitrogen to accept a hydrogen bond has been structurally validated, representing a significant departure from the interaction profile of sulfonamides and opening new avenues for rational drug design.[10][11]

Caption: Comparative hydrogen bonding patterns of sulfonamides and sulfoximines.

Section 2: Decoding the Binding Interface: A Structural Analysis

X-ray crystallography provides the ultimate proof of how a ligand engages its target. By comparing crystal structures of proteins bound to either sulfonamides or their sulfoximine bioisosteres, we can directly visualize the impact of this functional group swap.

Common Binding Motifs and Interactions

Sulfonamides are well-known to participate in specific, highly conserved interactions. For example, in many zinc metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen directly coordinates with the catalytic zinc ion.[12][13] In kinases, the sulfonamide oxygens often form crucial hydrogen bonds with the "hinge" region of the enzyme.[10]

Sulfoximines can often recapitulate these key interactions. However, their unique geometry and the additional vector at the nitrogen can lead to novel contacts. A study on the FK506-binding protein 12 (FKBP12) demonstrated that while a sulfonamide's oxygens engage in a network of C-H···O interactions, a corresponding N-methylated sulfonimidamide (a close relative of sulfoximine) could position its nitrogen to form an unprecedented hydrogen bond with a tyrosine residue.[6][10][11] This highlights the potential for sulfoximine-type groups to not just mimic but also to create new, affinity-enhancing interactions.

Case Study: FKBP12 Ligand Binding

A detailed analysis of ligands binding to FKBP12 provides an excellent direct comparison.[6][10][11] A highly optimized sulfonamide ligand (Ligand 1) was compared to its sulfinamide (one oxygen removed) and N-methyl sulfonimidamide analogues (one oxygen replaced by =NMe).

LigandTargetKᴅ (nM)Key Interactions Observed in Crystal Structure (PDB ID)
Sulfonamide 1 FKBP122.6S=O···HC contacts with Tyr26, Phe36, Tyr82, Phe99. (PDB: 8CHL)[10][11]
Sulfinamide 4b FKBP1214Maintains S=O···HC contacts with the remaining oxygen. (PDB: 8CHM)[10][11]
Sulfonimidamide 6a FKBP1224S=N(Me) forms a novel hydrogen bond with HO-Tyr82 (2.7 Å). (PDB: 8CHI)[10][11]

This case study powerfully illustrates the principle: while removing a sulfonamide oxygen (to make a sulfinamide) reduced affinity, replacing it with a functionalized nitrogen introduced a completely new and specific hydrogen bond.[10][14] This demonstrates that the sulfoximine scaffold is not merely a passive mimic but an active modulator of the binding interaction, capable of forming unique contacts with the protein.[10][11]

Section 3: Beyond Static Pictures: Thermodynamic and Kinetic Profiling

While crystal structures provide an invaluable static snapshot, the true nature of a binding event is described by its thermodynamics (the forces driving the interaction) and its kinetics (the rates of association and dissociation). Techniques like ITC and SPR are essential for building this complete picture.

Quantifying Binding Affinity and Thermodynamics with ITC

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[15][16] This allows for the determination of the binding affinity (Kᴅ), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).[16][17] This thermodynamic signature is a fingerprint of the interaction, revealing whether binding is driven by favorable hydrogen bonds and van der Waals interactions (enthalpically driven) or by the release of ordered water molecules from the binding site (entropically driven).

A comparison of a sulfonamide and a sulfoximine analog might reveal that while their binding affinities (ΔG) are similar, the underlying thermodynamic drivers are different. For instance, the formation of an extra hydrogen bond by a sulfoximine could lead to a more favorable enthalpic contribution (more negative ΔH) compared to its sulfonamide counterpart.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep Prepare Protein in Cell (e.g., 20µM) Buffer Dialyze/Dissolve both in identical buffer P_Prep->Buffer L_Prep Prepare Ligand in Syringe (e.g., 200µM) L_Prep->Buffer ITC_Run Titrate Ligand into Protein Cell Buffer->ITC_Run Heat_Signal Measure Heat Change per Injection (µcal/sec) ITC_Run->Heat_Signal Raw_Data Generate Raw Thermogram (Power vs. Time) Heat_Signal->Raw_Data Binding_Isotherm Integrate Peaks to create Binding Isotherm (kcal/mol vs. Molar Ratio) Raw_Data->Binding_Isotherm Fit_Model Fit Isotherm to a Binding Model Binding_Isotherm->Fit_Model Results Determine: - Affinity (Kᴅ) - Enthalpy (ΔH) - Stoichiometry (n) - Entropy (ΔS) Fit_Model->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Measuring On- and Off-Rates with SPR

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time.[18][19][20][21] By immobilizing the protein (ligand) on a sensor chip and flowing the small molecule (analyte) over the surface, SPR can measure the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).[21] The ratio of these rates (kₔ/kₐ) gives the equilibrium dissociation constant (Kᴅ), providing an orthogonal measure of affinity to ITC.

The kinetic profile is particularly important for in vivo efficacy. A drug with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect, even if its overall affinity (Kᴅ) is modest. Comparing a sulfoximine and sulfonamide pair with SPR could reveal that the sulfoximine's unique interactions lead to a slower kₒff, a potentially desirable attribute in a drug candidate.

ParameterDescriptionImportance
kₐ (on-rate) Rate of complex formation.Influences how quickly a drug engages its target.
kₔ (off-rate) Rate of complex decay.Key determinant of residence time and duration of action.
Kᴅ (kₔ/kₐ) Equilibrium dissociation constant.A measure of binding affinity; lower Kᴅ means higher affinity.
Residence Time (1/kₔ) Average lifetime of the drug-target complex.Often correlates better with clinical efficacy than Kᴅ alone.[22]

Section 4: Experimental Protocols in Detail

To facilitate the direct comparison of these important pharmacophores, this section provides condensed, step-by-step protocols for the key biophysical and structural techniques discussed.

Protocol: X-ray Crystallography for Protein-Ligand Complex Determination

This protocol outlines the general steps for obtaining a high-resolution crystal structure of a protein-ligand complex, typically using the co-crystallization method.[23][24][25][26][27]

  • Protein Expression & Purification : Express the target protein in a suitable system (e.g., E. coli, insect cells) and purify to >95% homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Complex Formation : Incubate the purified protein with the ligand (sulfoximine or sulfonamide analog). For compounds with high affinity, a 1.5 to 2-fold molar excess of ligand is often sufficient. For lower affinity binders, a 5 to 10-fold excess may be required.[23] Allow the complex to form by incubating on ice for at least one hour.

  • Crystallization Screening : Use the protein-ligand complex solution (typically at 5-15 mg/mL) to set up high-throughput crystallization screens (e.g., sitting drop or hanging drop vapor diffusion) covering a wide range of precipitants, buffers, and salts.

  • Crystal Optimization : Optimize initial "hit" conditions by systematically varying precipitant concentration, pH, and temperature to grow single, diffraction-quality crystals. Microseeding can be employed to improve crystal quality and reproducibility.[24]

  • Data Collection : Cryo-protect the crystal (e.g., by soaking in a solution containing glycerol or ethylene glycol) and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution & Refinement : Process the diffraction data. Solve the structure using molecular replacement if a structure of the apo-protein or a similar complex is available.[26] Build the ligand into the resulting electron density map and refine the complete structure to produce the final model.

Protocol: Isothermal Titration Calorimetry (ITC)

This protocol describes a standard ITC experiment to determine the thermodynamic parameters of a protein-ligand interaction.[15][16][17][28][29]

  • Sample Preparation :

    • Crucial Step : Prepare both the protein and the ligand in the exact same buffer batch via extensive dialysis (for the protein) and direct dissolution (for the ligand). Buffer mismatch is a primary source of error.[29]

    • Accurately determine the concentration of both protein (e.g., via A₂₈₀) and ligand.

    • Thoroughly degas both solutions immediately before the experiment.

  • Instrument Setup :

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the reference cell with MilliQ water or buffer.[15]

    • Load the protein solution into the sample cell (e.g., 5-50 µM).

    • Load the ligand solution into the injection syringe (typically 10-20 fold higher concentration than the protein).[29]

  • Data Acquisition :

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment : Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. Subtract this data from the main experimental data.[15]

  • Data Analysis :

    • Integrate the area of each injection peak to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

    • Fit the binding isotherm to a suitable model (e.g., one set of sites) to extract the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG = -RTlnKₐ) and the change in entropy (ΔS = (ΔH - ΔG)/T).

Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines a typical SPR experiment to determine the kinetics of a protein-small molecule interaction.[18][19][20][21][22]

  • Sensor Chip Preparation :

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization :

    • Inject the protein (ligand) over the activated surface at a low flow rate in a buffer with a pH below its isoelectric point (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference channel should be created by performing the activation and deactivation steps without protein injection.

  • Analyte Binding Analysis :

    • Prepare a dilution series of the small molecule (analyte) in the running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double-referencing.

    • Inject the analyte solutions over both the reference and protein-immobilized channels, from lowest to highest concentration.

  • Kinetic Analysis :

    • The instrument records the change in response units (RU) over time, generating a sensorgram for each concentration.

    • The sensorgram consists of an association phase (during injection) and a dissociation phase (after injection ends).

    • Simultaneously fit the association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ).

Conclusion

The bioisosteric replacement of a sulfonamide with a sulfoximine is far more than a "like-for-like" substitution. It is a strategic decision in drug design that introduces distinct structural, electronic, and stereochemical features. The sulfoximine's pseudo-tetrahedral geometry, inherent chirality, and unique ability to act as both a hydrogen bond donor and acceptor via its nitrogen moiety provide medicinal chemists with powerful tools to enhance binding affinity, modulate physicochemical properties, and discover novel interactions within a protein's active site.[1][4][5][7][30]

While structural analysis via X-ray crystallography can reveal the precise geometric fit and key contacts, a deeper understanding requires a multi-faceted approach. The thermodynamic fingerprints from ITC and the kinetic profiles from SPR are essential to deconstruct the forces driving the interaction and to appreciate parameters like residence time, which are often more predictive of clinical success than simple affinity values. By integrating these techniques, researchers can make informed, data-driven decisions, leveraging the unique properties of the sulfoximine group to design next-generation therapeutics with superior efficacy and specificity.

References

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]

  • ResearchGate. (n.d.). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Wiley Online Library. (2024). Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. [Link]

  • PubMed. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • RCSB PDB. (n.d.). 1BZM: DRUG-PROTEIN INTERACTIONS: STRUCTURE OF SULFONAMIDE DRUG COMPLEXED WITH HUMAN CARBONIC ANHYDRASE I. [Link]

  • ACS Publications. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design? [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • PubMed. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. [Link]

  • protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. [Link]

  • Drug Hunter. (2025). The Sulfoximine Group: A Rising Star in Medicinal Chemistry. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]

  • SpringerLink. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • National Institutes of Health. (n.d.). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

  • ResearchGate. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]

  • ResearchGate. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes. [Link]

  • RCSB PDB. (2023). 7S2I: Crystal structure of sulfonamide resistance enzyme Sul1 in complex with 6-hydroxymethylpterin. [Link]

  • ResearchGate. (n.d.). Sulfonamide-benzaldehydes inducing complex stabilization. (A) Overlay of 23h (green sticks; PDB. [Link]

  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of... [Link]

  • PubMed. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. [Link]

  • Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions. [Link]

  • SpringerLink. (n.d.). Studying Protein–Ligand Interactions Using X-Ray Crystallography. [Link]

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  • PubMed. (1992). Structural comparison of sulfodiimine and sulfonamide inhibitors in their complexes with zinc enzymes. [Link]

  • SciSpace. (1992). Structural comparison of sulfodiimine and sulfonamide inhibitors in their complexes with zinc enzymes. [Link]

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The Fluorine Advantage: A Comparative In Vivo Pharmacokinetic Guide to Fluorinated vs. Non-Fluorinated Sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination's Impact on the In Vivo Performance of Sulfoximine Scaffolds, Supported by Experimental Data.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the in vivo pharmacokinetic profiles of fluorinated versus non-fluorinated sulfoximines. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, explaining not just the "what" but the "why" behind experimental choices and outcomes. We will delve into the causal relationships between fluorination and the absorption, distribution, metabolism, and excretion (ADME) of these promising scaffolds, supported by experimental data.

The Rationale for Fluorination in Sulfoximine Drug Candidates

Sulfoximines have emerged as a compelling structural motif in drug discovery, offering a unique three-dimensional geometry and hydrogen bonding capabilities.[1][2] However, like many drug scaffolds, their intrinsic pharmacokinetic properties can be a limiting factor in their development. Fluorination presents a powerful strategy to overcome these limitations. The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[3][4] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[4] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[4]

In Vivo Pharmacokinetic Comparison: A Case Study

Direct head-to-head in vivo pharmacokinetic comparisons of a fluorinated sulfoximine and its exact non-fluorinated counterpart are not abundantly available in the public literature. However, a compelling case study on a series of sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) provides valuable insights.[5] In this study, a fluorinated N-methylsulfoximine analog, (S)-14a , was synthesized and evaluated, with its corresponding non-fluorinated sulfone analog, compound 1 , serving as a key comparator. While not a sulfoximine, the sulfone is a close structural analog, and the comparison offers a strong indication of the pharmacokinetic benefits imparted by the fluorinated sulfoximine moiety.

Experimental Design for In Vivo Pharmacokinetic Assessment

To provide a clear understanding of how such data is generated, the following section details a standard protocol for an in vivo pharmacokinetic study in rats. This self-validating system ensures the reliability and reproducibility of the obtained data.

Objective: To determine and compare the oral pharmacokinetic profiles of a fluorinated sulfoximine and a non-fluorinated analog in a rodent model.

Experimental Workflow Diagram:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Gavage Oral Administration (e.g., 10 mg/kg) Fasting->Oral_Gavage Formulation Compound Formulation (e.g., in 0.5% methylcellulose) Formulation->Oral_Gavage Blood_Collection Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) LC_MS_MS->PK_Analysis

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Models and Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study, with free access to food and water.

  • Dosing: The test compounds (fluorinated sulfoximine and non-fluorinated analog) are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration. Following an overnight fast, the animals are dosed via oral gavage at a specific concentration (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compounds in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).

Comparative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic data for the fluorinated N-methylsulfoximine analog (S)-14a and its non-fluorinated sulfone counterpart compound 1 in rats.[5]

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)
(S)-14a (Fluorinated Sulfoximine)10120028400
Compound 1 (Non-fluorinated Sulfone)1080046200
Interpretation of In Vivo Data

The in vivo data clearly demonstrates the superior pharmacokinetic profile of the fluorinated sulfoximine analog (S)-14a compared to the non-fluorinated sulfone compound 1 .

  • Higher Exposure: (S)-14a exhibited a 1.5-fold higher Cmax and a 1.35-fold greater AUC compared to compound 1 , indicating significantly better oral exposure.[5]

  • Faster Absorption: The Tmax for (S)-14a was 2 hours, compared to 4 hours for compound 1 , suggesting more rapid absorption from the gastrointestinal tract.[5]

These findings strongly suggest that the incorporation of the fluorinated sulfoximine moiety enhances oral bioavailability. This can be attributed to a combination of factors, including increased metabolic stability due to the strong C-F bond and potentially improved membrane permeability.

The Mechanistic Underpinnings of Improved Pharmacokinetics

The observed enhancements in the in vivo performance of the fluorinated sulfoximine can be mechanistically linked to the strategic placement of fluorine.

Metabolic Blocking:

The trifluoromethyl group on the pyrimidine ring of (S)-14a likely plays a crucial role in blocking potential sites of metabolism. Aromatic hydroxylation is a common metabolic pathway for many drug molecules. The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring towards oxidative metabolism by CYP450 enzymes.

Conceptual Diagram of Metabolic Blocking:

G cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog NonFluorinated [ Aromatic Ring ]-H Metabolism CYP450 Metabolism NonFluorinated->Metabolism Vulnerable Site Metabolite [ Aromatic Ring ]-OH (Metabolite) Metabolism->Metabolite Fluorinated [ Aromatic Ring ]-CF3 BlockedMetabolism CYP450 Metabolism Fluorinated->BlockedMetabolism Blocked Site NoMetabolite Metabolism Blocked BlockedMetabolism->NoMetabolite

Caption: Fluorination can block sites of metabolic oxidation.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into sulfoximine-containing drug candidates is a highly effective strategy for enhancing their in vivo pharmacokinetic profiles. The case study presented here provides clear evidence that fluorination can lead to increased oral exposure and faster absorption. These improvements are mechanistically linked to the ability of fluorine to block metabolic "soft spots" and favorably modulate the physicochemical properties of the molecule.

As the field of medicinal chemistry continues to evolve, the rational design of fluorinated sulfoximines will undoubtedly play an increasingly important role in the development of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and comparative data outlined in this guide provide a solid framework for researchers to make informed decisions in their drug discovery programs.

References

  • Walker, D. P., et al. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters, 19(12), 3253-3258. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Shah, P., & Sripadi, P. (2017). A review on recent advances in fluorination in medicinal chemistry. Journal of Fluorine Chemistry, 203, 134-156.
  • García Mancheño, O., et al. (2013). Sulfoximines: a neglected opportunity in medicinal chemistry.
  • Bolm, C., et al. (2017). Sulfoximines from a medicinal chemist's perspective: physicochemical and in vitro parameters relevant for drug discovery. European Journal of Medicinal Chemistry, 126, 225-245. [Link]

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A Comparative Guide to the Synthesis of S-(4-Fluorophenyl)-S-methyl-sulfoximine: Established Methods vs. Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfoximine moiety has emerged as a critical pharmacophore in modern drug discovery, valued for its unique stereochemical and physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles. S-(4-Fluorophenyl)-S-methyl-sulfoximine, in particular, is a key building block for various pharmaceutically active compounds. This guide provides an in-depth technical comparison of established and novel synthetic routes to this important molecule, offering insights into the causality behind experimental choices and providing supporting data to inform synthetic strategy.

The Landscape of Sulfoximine Synthesis

The construction of the sulfoximine functional group presents unique challenges, primarily centered around the controlled formation of the S(VI) stereocenter and the installation of the imino group. Historically, synthetic strategies have relied on multi-step sequences involving oxidation and imination of precursor sulfides or sulfoxides. While robust, these methods can suffer from limitations in scope, efficiency, and the use of harsh reagents. More recently, innovative approaches, including transition metal-catalyzed and metal-free methodologies, have been developed to address these challenges, offering more direct and potentially more sustainable routes. This guide will dissect and compare these evolving synthetic paradigms with a focus on the practical synthesis of this compound.

Established Synthetic Routes: The Oxidation-Imination Pathway

The most traditional and widely employed method for the synthesis of sulfoximines follows a two-step sequence: oxidation of a sulfide to a sulfoxide, followed by imination. This pathway is a cornerstone of organosulfur chemistry and has been extensively optimized over the years.

Step 1: Oxidation of 4-Fluorophenyl Methyl Sulfide

The initial step involves the selective oxidation of 4-fluorophenyl methyl sulfide to the corresponding sulfoxide. The choice of oxidant is critical to prevent over-oxidation to the sulfone.

Protocol: To a solution of 4-fluorophenyl methyl sulfide (1.0 eq) in a suitable solvent such as methanol or acetic acid, is added a controlled amount of an oxidizing agent (typically 1.0-1.2 eq). Common oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The reaction is typically run at low temperatures (0 °C to room temperature) to maintain selectivity. Upon completion, the reaction is quenched, and the sulfoxide is isolated through extraction and purification, often by chromatography or recrystallization.

Causality of Experimental Choices: The use of a slight excess of the oxidant ensures complete conversion of the starting sulfide. The choice of a protic solvent like methanol or acetic acid aids in the solubility of the reagents and can participate in the reaction mechanism. Low temperatures are crucial to temper the reactivity of the oxidant and minimize the formation of the sulfone byproduct.

Step 2: Imination of 4-Fluorophenyl Methyl Sulfoxide

The second step introduces the nitrogen functionality onto the sulfur atom. This can be achieved through various methods, with the use of a nitrogen source and an activating agent. A prominent and reliable method involves the use of sodium azide in the presence of a strong acid, such as sulfuric acid.

Protocol: 4-Fluorophenyl methyl sulfoxide (1.0 eq) is dissolved in concentrated sulfuric acid at a low temperature (typically 0 °C). Sodium azide (1.1-1.5 eq) is then added portion-wise, controlling the exotherm and gas evolution. The reaction mixture is stirred for a period of time before being carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH or NH4OH). The desired sulfoximine is then extracted with an organic solvent and purified.

Causality of Experimental Choices: Concentrated sulfuric acid serves both as a solvent and as a proton source to activate the sulfoxide, making the sulfur atom more electrophilic. Sodium azide provides the "NH" moiety. The portion-wise addition of sodium azide is a critical safety measure to control the reaction rate and prevent a dangerous buildup of hydrazoic acid. The final basic workup is necessary to deprotonate the sulfoximine and facilitate its extraction into the organic phase.

Emerging Synthetic Routes: Towards Greener and More Efficient Syntheses

In recent years, significant efforts have been directed towards developing more atom-economical, milder, and efficient methods for sulfoximine synthesis. These novel routes often bypass the need for pre-oxidation and can offer improved functional group tolerance and opportunities for asymmetric synthesis.

Rhodium-Catalyzed Direct Imination of Sulfoxides

Transition metal catalysis has revolutionized organic synthesis, and the synthesis of sulfoximines is no exception. Rhodium catalysts have been shown to be particularly effective in promoting the direct imination of sulfoxides.[1][2]

Conceptual Protocol: A rhodium catalyst, such as Rh₂(OAc)₄, facilitates the reaction between a sulfoxide and a nitrogen source. The nitrogen source is often a protected amine derivative, like an N-acyl or N-sulfonylamide, in the presence of an oxidant like iodobenzene diacetate.[1] This approach can be stereospecific, proceeding with retention of configuration at the sulfur center if an enantiopure sulfoxide is used.[3]

Causality of Experimental Choices: The rhodium catalyst forms a reactive metal-nitrenoid intermediate from the nitrogen source and the oxidant. This intermediate then undergoes a reaction with the sulfoxide to form the sulfoximine. The choice of ligand on the rhodium catalyst can influence the efficiency and selectivity of the reaction.

Metal-Free Hypervalent Iodine-Mediated NH Transfer

A significant advancement in sulfoximine synthesis is the development of metal-free methods that utilize hypervalent iodine reagents as oxidants. These methods are attractive due to their operational simplicity and reduced metal contamination in the final product. A one-pot synthesis from the corresponding sulfide is also possible.[4]

Protocol: To a solution of 4-fluorophenyl methyl sulfide (1.0 eq) in a solvent like methanol, (diacetoxyiodo)benzene (PhI(OAc)₂) (2.0-3.0 eq) and a source of ammonia, such as ammonium carbamate or aqueous ammonia, are added. The reaction is typically stirred at room temperature. The sulfoximine is then isolated after a standard aqueous workup and purification.

Causality of Experimental Choices: The hypervalent iodine reagent activates the nitrogen source, forming a reactive nitrene or nitrenoid species in situ. This species then reacts with the sulfide in a process that involves both oxidation and imination in a single pot. Methanol is a common solvent that facilitates the dissolution of the reagents.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the established and new synthetic routes to this compound.

Parameter Established Route: Oxidation-Imination New Route: Rh-Catalyzed Imination New Route: Metal-Free NH Transfer
Starting Material 4-Fluorophenyl methyl sulfide4-Fluorophenyl methyl sulfoxide4-Fluorophenyl methyl sulfide
Number of Steps 21 (from sulfoxide)1
Key Reagents H₂O₂, m-CPBA; H₂SO₄, NaN₃Rh₂(OAc)₄, N-protected amine, PhI(OAc)₂PhI(OAc)₂, NH₃ source (e.g., ammonium carbamate)
Typical Yield Moderate to Good (overall)Good to ExcellentGood to Excellent
Reaction Conditions Low to ambient temperatures; strong acidMild to moderate temperaturesAmbient temperature
Safety Concerns Use of potentially explosive NaN₃ and corrosive H₂SO₄Use of expensive and potentially toxic heavy metal catalystUse of hypervalent iodine reagents
Scalability Established and scalable, with cautionPotentially scalable, catalyst cost may be a factorDemonstrated to be scalable
Cost-Effectiveness Reagents are generally inexpensiveRhodium catalyst can be costlyHypervalent iodine reagents are moderately priced
Environmental Impact Use of strong acids and potential for azide-containing wasteUse of a heavy metal catalystGenerally considered more environmentally benign
Enantioselectivity Requires chiral resolution or asymmetric oxidation of the sulfideCan be stereospecific with chiral sulfoxidesCan be stereospecific with chiral sulfoxides

Experimental Workflows and Diagrams

To further illustrate the synthetic processes, the following diagrams outline the key steps in each route.

Established Oxidation-Imination Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Imination A 4-Fluorophenyl methyl sulfide B Oxidation (e.g., H₂O₂, m-CPBA) A->B C 4-Fluorophenyl methyl sulfoxide B->C D 4-Fluorophenyl methyl sulfoxide E Imination (H₂SO₄, NaN₃) D->E F This compound E->F

Caption: Established two-step synthesis of this compound.

Rhodium-Catalyzed Imination Workflow

G A 4-Fluorophenyl methyl sulfoxide C Rh-catalyzed Imination A->C B Rh₂(OAc)₄, N-protected amine, Oxidant B->C D N-protected Sulfoximine C->D E Deprotection D->E F This compound E->F

Caption: Rhodium-catalyzed synthesis of this compound.

Metal-Free Hypervalent Iodine-Mediated NH Transfer Workflow

G A 4-Fluorophenyl methyl sulfide C Metal-Free NH/O Transfer A->C B PhI(OAc)₂, NH₃ source B->C D This compound C->D

Caption: Metal-free one-pot synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from traditional multi-step methods to more elegant and efficient one-pot procedures. While the established oxidation-imination route remains a viable and cost-effective option, particularly for large-scale production, it is encumbered by safety concerns associated with the use of azides and strong acids.

The newer rhodium-catalyzed and metal-free hypervalent iodine-mediated methods offer compelling alternatives. Rhodium catalysis provides a powerful tool for direct imination, especially for achieving high stereospecificity. However, the cost and toxicity of the metal catalyst are important considerations. The metal-free approach, on the other hand, stands out for its operational simplicity, mild reaction conditions, and favorable environmental profile, making it an attractive option for both laboratory-scale synthesis and potentially for industrial applications.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, safety considerations, and the desired level of stereochemical control. As the demand for sulfoximine-containing compounds continues to grow, further advancements in catalytic and sustainable synthetic methodologies are anticipated, which will undoubtedly continue to shape the synthetic landscape for this important class of molecules.

References

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines. The Journal of Organic Chemistry, 65(1), 169–175. [Link]

  • Bolm, C., & Okamura, H. (2004). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. Organic Letters, 6(8), 1305–1307. [Link]

  • Bull, J. A., & Luisi, R. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal, 27(69), 17293-17321. [Link]

  • Lopchuk, J. M. (2023). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Nature Communications, 14(1), 2345. [Link]

  • Willis, M. C. (2020). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 25(3), 543. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of S-(4-Fluorophenyl)-S-methyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to not only advance novel chemical syntheses but also to ensure that every stage of the research lifecycle, including disposal, is conducted with the highest commitment to safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of S-(4-Fluorophenyl)-S-methyl-sulfoximine, a compound of interest in contemporary drug development. The procedures outlined here are designed to be a self-validating system, integrating causality with established safety protocols to empower researchers in making informed, safe decisions.

Hazard Assessment and Initial Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not be universally available for this novel compound, data from analogous sulfoximine-containing molecules, such as L-Methionine sulfoximine and DL-Buthionine-(S,R)-sulfoximine, indicate a consistent hazard profile.

Based on these analogs, this compound should be treated as a hazardous substance.[1][2] Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[2]
Eye Protection Safety goggles with side-shields or a face shield.To protect eyes from splashes or airborne particles.[2][5]
Body Protection A lab coat or impervious clothing.To protect skin and clothing from contamination.[2]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.To prevent inhalation of dust or aerosols.[1][2]
On-Site Waste Segregation and Collection: A Step-by-Step Protocol

Proper disposal begins in the laboratory. The cardinal rule is to never dispose of hazardous chemicals down the drain or in the regular trash.[1][6]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is recommended.

    • The container must have a secure, leak-proof screw-top cap.[6]

    • Ensure the container is clean and dry before use.

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label, which can typically be obtained from your institution's Environmental Health and Safety (EHS) department.[7]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations.

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., "Irritant," "Toxic").

  • Waste Accumulation:

    • Solid Waste: For pure compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips), collect them in a designated, labeled, and sealed container.[8] Chemically contaminated sharps must be placed in a puncture-resistant sharps container.[8]

    • Liquid Waste: For solutions containing this compound, collect them in a labeled liquid waste container. Do not fill the container to more than 75% capacity to allow for vapor expansion.[7]

    • Segregation is Key: Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents.[4] Halogenated and non-halogenated solvent wastes should generally be kept separate.[8]

  • Storage Pending Disposal:

    • Keep the waste container securely closed except when adding waste.[6]

    • Store the container in a designated satellite accumulation area within the lab.

    • Utilize secondary containment (such as a plastic tub) for liquid waste containers to mitigate spills.[6]

The Disposal Pathway: From Laboratory to Final Disposition

The following diagram illustrates the decision-making and logistical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & Regulatory Procedures Start Waste Generation (this compound) Assess Assess Hazards (Consult SDS of Analogs) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate Waste (Solid vs. Liquid, Halogenated) PPE->Segregate Container Select & Label Compatible Waste Container Segregate->Container Store Store in Secondary Containment in Satellite Accumulation Area Container->Store Request Request Waste Pickup (Contact EHS/Safety Office) Store->Request Container Full Transport Licensed Hazardous Waste Transporter Request->Transport Facility Permitted Treatment, Storage, and Disposal Facility (TSDF) Transport->Facility Incineration High-Temperature Incineration (>1,650 °C) Facility->Incineration End Final Disposition Incineration->End

Caption: Disposal workflow for this compound.

Final Disposition Method: High-Temperature Incineration

This compound is a fluorinated organic compound. The carbon-fluorine bond is exceptionally strong, making these compounds persistent and difficult to break down.[9] The U.S. Environmental Protection Agency (EPA) has issued guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated organic compounds.[10][11]

This guidance indicates that high-temperature incineration is a promising technology for the complete destruction of these stable molecules.[9][12]

  • Mechanism: Sufficiently high temperatures (e.g., >1,650 °C) and long residence times in the incinerator are necessary to break the C-F bond.[12]

  • Byproducts: Complete combustion yields carbon dioxide (CO2) and hydrogen fluoride (HF).[12] The HF is a hazardous air pollutant that must be removed from the exhaust stream by acid-gas scrubbers at the disposal facility.[12]

  • Incomplete Combustion: It is critical that the incineration is complete. Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[9][10]

For this reason, this compound must be disposed of through a licensed hazardous waste management company that can ensure its destruction in a high-temperature incinerator permitted to handle halogenated organic waste. Your institution's EHS office will manage this process after collecting the waste from your laboratory.[6][7]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Assess the Spill: If the spill is large or you feel unable to handle it safely, evacuate the area and contact your institution's emergency response line or EHS office.

  • Control and Clean-up (for minor spills):

    • Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

    • Contain the spill with an absorbent material from a chemical spill kit.

    • For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container.[4] Avoid generating dust.[1]

    • For a liquid spill, use absorbent pads or vermiculite to soak up the material. Place the used absorbents into the hazardous waste container.

    • Decontaminate the area with soap and water, and collect the cleaning materials as hazardous waste.

    • Wash your hands thoroughly after the cleanup is complete.[2]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure that your innovative research does not come at the cost of personal or environmental health. Always consult your institution's specific hazardous waste management plan and your EHS department for any site-specific requirements.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.
  • EPA Publishes Guidance on PFAS Destruction and Disposal. Trinity Consultants.
  • SAFETY DATA SHEET - L-Methionine sulfoximine. Fisher Scientific.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency.
  • Key EPA Actions to Address PFAS. U.S. Environmental Protection Agency.
  • SAFETY D
  • L-Methionine [R,S]-Sulfoximine Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • Safety Data Sheet - DL-Buthionine-(S,R)-sulfoximine. MedChemExpress.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP).

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Personal protective equipment for handling S-(4-Fluorophenyl)-S-methyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that your work is not only scientifically sound but also conducted with the highest degree of safety. The following guide provides essential, actionable information for the safe handling of S-(4-Fluorophenyl)-S-methyl-sulfoximine. This is not a rigid template but a dynamic safety protocol grounded in established principles, designed to be adapted to your specific laboratory context.

Hazard Assessment: The Cornerstone of Laboratory Safety

A thorough hazard assessment is the first step in any experimental protocol.[4][5] For this compound, we must infer potential risks from its chemical nature.

  • Sulfoximine Core: Related sulfoximine compounds are known to be potential eye and skin irritants.[2][3] Some can be harmful if swallowed or inhaled, potentially causing respiratory irritation.[2][3][6]

  • Organofluorine Moiety: The carbon-fluorine bond is exceptionally strong, making these compounds highly stable and persistent.[7][8] During thermal decomposition or in certain chemical reactions, hazardous substances like hydrogen fluoride could be released.

  • Physical Form: Assuming the compound is a solid (powder/crystalline), inhalation of dust particles is a primary route of exposure that must be controlled.[1]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory tract irritant, and is potentially harmful if ingested.

The Essential PPE Ensemble: Your Primary Barrier

Personal Protective Equipment (PPE) is your most direct defense against chemical exposure.[9][10] The selection of appropriate PPE must be deliberate and based on the anticipated hazards.[5]

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant).[4]Protects against accidental splashes and airborne dust particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[4][10]
Face Shield (worn over goggles).Required when handling larger quantities (>1g) or when there is a significant splash risk (e.g., during dissolution or transfer). Provides a secondary barrier for the entire face.[4][10]
Hand Protection Disposable Nitrile Gloves (minimum 4-mil thickness).Provides primary protection for incidental contact. Nitrile offers good resistance to a wide range of chemicals.[1][10] Always inspect gloves for tears or pinholes before use.
Double-Gloving.Recommended for all handling procedures. A second pair of gloves provides an additional barrier and allows for safe removal of the outer, contaminated glove without exposing skin.[4]
Body Protection Flame-Resistant Laboratory Coat (buttoned).Protects skin and personal clothing from minor spills and dust.[10] Must be kept clean and regularly laundered by a qualified service.
Respiratory Protection Work within a certified Chemical Fume Hood.This is an engineering control , the most effective way to minimize inhalation exposure to chemical dusts and vapors.[9][11]
NIOSH-approved N95 Respirator.May be necessary for tasks outside a fume hood where dust generation is unavoidable (e.g., weighing large quantities, cleaning spills). Use requires prior fit-testing and training.[10]

Operational Protocols: Integrating Safety into Your Workflow

Safe Handling and Storage
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

  • PPE Donning: Don PPE in the correct order: first, the lab coat, then inner gloves, then safety goggles and/or face shield, and finally, outer gloves.

  • Weighing: Handle the compound as a solid in a fume hood. Use anti-static weighing paper or a weigh boat to prevent dispersal of fine powders.

  • Transfers: Keep containers tightly sealed when not in use.[2] Use spatulas or other appropriate tools to transfer the solid.

  • Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2]

  • Hygiene: After handling, remove the outer gloves first, followed by the inner gloves. Wash hands thoroughly with soap and water.[12]

Spill Management Protocol

Immediate and correct response to a spill is critical.

  • Assess: Evaluate the size and nature of the spill.

  • Alert: Notify colleagues and your laboratory supervisor immediately.

  • Evacuate: For large spills, evacuate the immediate area.

  • Contain (Small Spills Only): For small, manageable powder spills inside a fume hood:

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the mixture into a designated, labeled waste container. Avoid generating dust.[1]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Emergency Services: For large spills or spills outside of a containment area, contact your institution's Environmental Health & Safety (EHS) department.

Spill_Response_Workflow cluster_assessment Assessment Phase cluster_response Response Phase Spill Spill Occurs Assess Assess Size & Location Spill->Assess SmallSpill Small & Contained (e.g., inside fume hood) Assess->SmallSpill Is it small & contained? LargeSpill Large or Uncontained Assess->LargeSpill No Contain 1. Don Full PPE 2. Cover with Absorbent 3. Sweep into Waste Container SmallSpill->Contain Evacuate 1. Evacuate Area 2. Alert Supervisor LargeSpill->Evacuate Decontaminate Decontaminate Area Contain->Decontaminate CallEHS Call Emergency/EHS Evacuate->CallEHS

Waste Disposal Plan

Proper segregation and disposal of chemical waste are mandated by regulatory bodies and are crucial for environmental protection.

  • Persistence: As a fluorinated organic compound, this compound should be considered a persistent "forever chemical".[7][8] These compounds require specific disposal methods due to their stability.[7]

  • Waste Stream: All solid waste (contaminated gloves, weigh paper, absorbent material) and solutions containing this compound must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash. The designated waste stream will be managed by your institution's EHS department, likely through high-temperature incineration at a licensed facility, which is a promising method for breaking the strong carbon-fluorine bond.[7][8][13]

PPE_Don_Doff_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 WashHands Wash Hands Thoroughly Doff4->WashHands

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the ultimate authority for your workplace.[9][11]

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA. Retrieved from [Link]

  • Per- and polyfluoroalkyl substances. (n.d.). Wikipedia. Retrieved from [Link]

  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Fluorine Safety Information. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. (2022, August 1). PubMed Central (PMC), National Institutes of Health (NIH). Retrieved from [Link]

  • Sulfoximine synthesis by C-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Safety Data Sheet for a pesticide containing Sulfentrazone. (n.d.). Summit Agro USA. Retrieved from [Link]

  • The Sulfoximine Group: A Rising Star in Medicinal Chemistry. (2025, June 4). Drug Hunter. Retrieved from [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Application of sulfoximines in medicinal chemistry from 2013 to 2020. (2021, January 1). Ask this paper. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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S-(4-Fluorophenyl)-S-methyl-sulfoximine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.